D-Ribose-13C-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C5H10O5 |
|---|---|
Molecular Weight |
151.12 g/mol |
IUPAC Name |
(2R,3R,4R)-2,3,4,5-tetrahydroxy(213C)pentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i3+1 |
InChI Key |
PYMYPHUHKUWMLA-QWUQOAQISA-N |
Isomeric SMILES |
C([C@H]([C@H]([13C@H](C=O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Metabolic Journey of D-Ribose-13C-1 in Mammalian Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the metabolic fate of D-Ribose labeled with carbon-13 at the first position (D-Ribose-13C-1) within mammalian cells. Understanding the intricate pathways that this stable isotope tracer navigates is crucial for elucidating the dynamics of nucleotide synthesis, the pentose phosphate pathway (PPP), and overall cellular metabolism. This document provides a comprehensive overview of the core metabolic routes, expected quantitative distribution of the isotope, detailed experimental protocols for tracer analysis, and visualizations of the key processes.
Introduction: The Central Role of D-Ribose
D-ribose, a five-carbon aldose sugar, is a fundamental building block for life. Its phosphorylated derivative, ribose-5-phosphate (R5P), is an essential precursor for the synthesis of nucleotides (ATP, GTP, CTP, UTP) and deoxynucleotides, which form the basis of RNA and DNA.[1] Beyond its role in nucleic acid synthesis, R5P is a key intermediate in the pentose phosphate pathway, a critical metabolic route responsible for generating NADPH for reductive biosynthesis and antioxidant defense.[1][2] By using this compound as a tracer, researchers can meticulously track the flux of carbon from exogenous ribose into these vital cellular components, offering insights into metabolic reprogramming in various physiological and pathological states, including cancer and metabolic disorders.
Predicted Metabolic Fate of this compound
Upon entering a mammalian cell, D-Ribose is first phosphorylated by a ribokinase to form D-Ribose-5-Phosphate-13C-1 (R5P-13C-1). From this point, the 13C-labeled carbon atom can follow several major metabolic routes:
-
Nucleotide Synthesis (Salvage and De Novo Pathways): The most direct fate of R5P-13C-1 is its conversion to 5-phosphoribosyl-1-pyrophosphate (PRPP), which serves as the ribose donor for both the de novo and salvage pathways of purine and pyrimidine nucleotide synthesis.[3][4] In this process, the entire ribose moiety, including the 13C-1 label, is incorporated into newly synthesized nucleosides and nucleotides.[5] These labeled nucleotides are then incorporated into RNA and, after reduction of the ribose, into DNA.
-
Non-Oxidative Pentose Phosphate Pathway (PPP): R5P-13C-1 is a central intermediate of the non-oxidative PPP. This series of reversible reactions, catalyzed by transketolase and transaldolase, allows for the interconversion of 5-carbon sugars with 3-, 4-, 6-, and 7-carbon sugar phosphates of the glycolytic pathway.[2] The 13C-1 label will be shuffled to different positions in fructose-6-phosphate and glyceraldehyde-3-phosphate, which can then enter glycolysis.
-
Entry into Glycolysis and the TCA Cycle: Through the non-oxidative PPP, the 13C-1 label from D-ribose can be incorporated into fructose-6-phosphate and glyceraldehyde-3-phosphate, which are intermediates of glycolysis. These molecules can then be further metabolized to pyruvate, lactate, or enter the tricarboxylic acid (TCA) cycle for energy production or biosynthesis.
-
Oxidative Pentose Phosphate Pathway and Decarboxylation: If R5P-13C-1 is converted to glucose-6-phosphate via the non-oxidative PPP and then enters the oxidative branch of the PPP, the 13C label at the C1 position will be lost as 13CO2 during the conversion of 6-phosphogluconate to ribulose-5-phosphate. This provides a means to assess the degree of carbon recycling through the PPP.
Below is a diagram illustrating the primary metabolic pathways for this compound.
Caption: Predicted metabolic pathways of this compound in mammalian cells.
Expected Quantitative Distribution of 13C-1 Label
| Metabolite Pool | Expected 13C-1 Incorporation | Rationale | Key Influencing Factors |
| RNA/DNA (Ribose Moiety) | High | Direct incorporation via nucleotide synthesis pathways is a primary fate for ribose-5-phosphate. | Rate of cell proliferation, activity of de novo and salvage pathways. |
| Lactate | Moderate | The 13C-1 label can enter glycolysis via the non-oxidative PPP and be converted to lactate, especially in highly glycolytic cells. | Warburg effect in cancer cells, oxygen availability. |
| TCA Cycle Intermediates | Low to Moderate | Labeled pyruvate from glycolysis can enter the TCA cycle. | Mitochondrial activity, reliance on oxidative phosphorylation. |
| CO2 | Low | The 13C-1 label is only lost as CO2 if it cycles through the non-oxidative PPP, is converted to glucose-6-phosphate, and then enters the oxidative PPP. | Flux through the oxidative PPP. |
| Amino Acids | Low | Carbon backbones from glycolysis and the TCA cycle can be used for the synthesis of non-essential amino acids. | Nutrient availability, anabolic state of the cell. |
| Glycogen | Low | The 13C-1 label can be incorporated into glucose-6-phosphate and then stored as glycogen. | Glycogen storage capacity of the cell type. |
Detailed Experimental Protocols
The following section provides a detailed methodology for conducting a this compound tracer experiment in cultured mammalian cells.
Cell Culture and Isotope Labeling
-
Cell Seeding: Seed mammalian cells of interest in appropriate culture vessels (e.g., 6-well plates or 10-cm dishes) and grow to the desired confluency (typically 70-80%) in standard growth medium.
-
Media Preparation: Prepare the labeling medium by supplementing glucose-free DMEM with dialyzed fetal bovine serum (to minimize unlabeled ribose), necessary amino acids and supplements, and a known concentration of this compound (e.g., 10 mM). The corresponding unlabeled D-ribose should be used for control cultures.
-
Labeling: Aspirate the standard growth medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and add the prepared labeling medium.
-
Incubation: Incubate the cells for a time course (e.g., 0, 2, 4, 8, 24 hours) to monitor the dynamics of label incorporation and to ensure isotopic steady state is reached for endpoint analysis.
Metabolite Extraction
-
Quenching Metabolism: At each time point, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS to quench metabolic activity.
-
Extraction: Immediately add a pre-chilled extraction solvent (e.g., 80:20 methanol:water solution at -80°C) to the culture vessel.
-
Cell Lysis and Collection: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet protein and cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the polar metabolites and transfer to a new tube. The pellet can be used for protein or nucleic acid analysis.
-
Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).
Analysis by Mass Spectrometry
4.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Derivatization: Re-suspend the dried metabolite extract in a derivatization agent (e.g., methoxyamine hydrochloride in pyridine followed by N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA) to make the metabolites volatile for GC analysis.
-
GC-MS Analysis: Inject the derivatized sample into a GC-MS system. Use a standard temperature gradient to separate the metabolites on the GC column. The mass spectrometer will then ionize and fragment the eluted metabolites, and the mass-to-charge ratios (m/z) of the fragments are measured.
-
Data Analysis: Analyze the resulting mass spectra to determine the mass isotopomer distribution for ribose and other metabolites of interest. The shift in m/z values will indicate the number of 13C atoms incorporated into each metabolite.
4.3.2. Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Re-suspend the dried metabolite extract in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
LC-MS Analysis: Inject the sample into an LC-MS system. Use a suitable LC column (e.g., a hydrophilic interaction liquid chromatography, HILIC, column for polar metabolites) and a solvent gradient to separate the metabolites. The eluent is then introduced into the mass spectrometer for detection.
-
Data Analysis: Analyze the mass spectra to determine the mass isotopomer distribution of nucleotides and other sugar phosphates. LC-MS is particularly well-suited for analyzing these non-volatile and thermally labile compounds.[6]
Below is a diagram of a typical experimental workflow for a this compound tracer study.
Caption: A typical experimental workflow for a this compound tracer study.
Conclusion
The use of this compound as a stable isotope tracer provides a powerful tool for investigating the metabolic flux through critical pathways in mammalian cells. By tracking the incorporation of the 13C-1 label into nucleotides, intermediates of the pentose phosphate pathway, and downstream metabolites, researchers can gain a deeper understanding of cellular physiology in health and disease. While direct quantitative data for this specific tracer is still emerging, the established methodologies for 13C metabolic flux analysis provide a robust framework for its application. The detailed protocols and expected outcomes presented in this guide offer a solid foundation for scientists and drug development professionals to design and interpret experiments aimed at unraveling the complexities of ribose metabolism.
References
- 1. Overview of Pentose Phosphate Pathway - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thesciencenotes.com [thesciencenotes.com]
- 4. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. orbit.dtu.dk [orbit.dtu.dk]
An In-depth Technical Guide to the Chemical Synthesis and Purification of D-Ribose-1-13C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis and purification protocols for D-Ribose-1-13C, a crucial isotopically labeled monosaccharide used in a variety of research and development applications, particularly in the fields of biochemistry and drug discovery. The following sections detail the enzymatic synthesis from D-Glucose-1-13C, purification methodologies, and analytical characterization, supported by quantitative data and visual workflows.
Chemical Synthesis of D-Ribose-1-13C
The primary and most efficient method for the synthesis of D-Ribose-1-13C is a two-step enzymatic conversion starting from the readily available isotopically labeled precursor, D-Glucose-1-13C. This chemo-enzymatic approach offers high specificity and yield.
Synthesis Pathway
The synthesis proceeds through two key enzymatic reactions:
-
Oxidation of D-Glucose-1-13C: D-Glucose-1-13C is first oxidized at the C2 position to produce D-arabino-Hexos-2-ulose-1-13C. This reaction is catalyzed by pyranose 2-oxidase in the presence of catalase to manage the hydrogen peroxide byproduct.
-
Oxidative Decarboxylation: The resulting D-arabino-Hexos-2-ulose-1-13C undergoes oxidative decarboxylation to yield D-Ribose-1-13C. This step is facilitated by a sodium hydrogen arsenate buffer.
The overall synthetic workflow is depicted in the following diagram:
Experimental Protocol: Enzymatic Synthesis
This protocol is adapted from the method described by Zhang and Serianni (2012).[1]
Step 1: Oxidation of D-Glucose-1-13C
-
Reaction Setup: In a suitable reaction vessel, dissolve D-Glucose-1-13C in water.
-
Enzyme Addition: Add pyranose 2-oxidase and catalase to the solution.
-
pH Adjustment: Adjust the pH of the reaction mixture to 7 by the dropwise addition of sodium hydroxide (NaOH).
-
Incubation: Maintain the reaction at 25°C for 3 hours with gentle agitation.
Step 2: Oxidative Decarboxylation
-
Buffer Addition: To the reaction mixture from Step 1, add a solution of sodium hydrogen arsenate in deuterium oxide (D₂O).
-
Incubation: Incubate the mixture at 37°C for 360 hours in the dark. The extended reaction time is crucial for the efficient conversion to D-Ribose-1-13C.
Purification of D-Ribose-1-13C
Purification of the newly synthesized D-Ribose-1-13C is critical to remove unreacted starting materials, enzymes, salts, and byproducts. A multi-step approach involving ion-exchange chromatography and crystallization is typically employed to achieve high purity.
Purification Workflow
The general workflow for the purification of D-Ribose-1-13C is outlined below:
Experimental Protocols: Purification
Protocol 1: Ion-Exchange Chromatography
-
Enzyme Removal: Prior to chromatography, remove the enzymes from the crude reaction mixture by ultrafiltration.
-
Column Preparation: Pack a chromatography column with a suitable ion-exchange resin (e.g., a mixed-bed resin or sequential cation and anion exchange columns) and equilibrate with deionized water.
-
Sample Loading: Load the enzyme-free reaction mixture onto the column.
-
Elution: Elute the column with deionized water. The charged impurities (salts, amino acids from the enzymes) will bind to the resin, while the neutral D-Ribose-1-13C will pass through.
-
Fraction Collection: Collect the fractions containing the purified D-Ribose-1-13C. Monitor the fractions using a suitable method such as thin-layer chromatography (TLC) or a refractive index detector.
Protocol 2: Crystallization
-
Concentration: Pool the D-Ribose-1-13C containing fractions from the ion-exchange chromatography and concentrate the solution under reduced pressure to a syrup.
-
Solvent Addition: Dissolve the syrup in a minimal amount of a suitable solvent, such as ethanol or a methanol/water mixture.
-
Induce Crystallization: Slowly add a non-solvent (e.g., isopropanol or acetone) until the solution becomes slightly turbid. Seeding with a small crystal of unlabeled D-ribose may be necessary to induce crystallization.
-
Crystal Growth: Allow the solution to stand at a cool temperature (e.g., 4°C) to facilitate crystal growth.
-
Isolation and Drying: Collect the crystals by filtration, wash with a small amount of the non-solvent, and dry under vacuum to yield pure, crystalline D-Ribose-1-13C.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis and purification of D-Ribose-1-13C based on the described protocols.
| Parameter | Value | Reference |
| Synthesis | ||
| Starting Material | D-Glucose-1-13C | [1] |
| Overall Yield | Not explicitly stated, but enzymatic conversions are typically high | |
| Purification | ||
| Purity (Post-Chromatography) | >95% | |
| Final Purity (Post-Crystallization) | >99% | |
| Product Characterization | ||
| Isotopic Enrichment | >99% 13C at C1 position | |
| Molecular Weight | 151.13 g/mol |
Analytical Characterization
The identity, purity, and isotopic enrichment of the final D-Ribose-1-13C product should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure and the specific position of the 13C label. The 13C spectrum will show a significantly enhanced signal for the C1 carbon.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight of the labeled compound and to determine the isotopic enrichment with high accuracy.
This technical guide provides a foundational understanding of the synthesis and purification of D-Ribose-1-13C. For specific applications, further optimization of the described protocols may be necessary. Researchers are encouraged to consult the primary literature for more detailed experimental conditions and safety information.
References
Incorporation of D-Ribose-13C-1 into nucleotide biosynthesis pathways.
Technical Guide: Tracing Nucleotide Biosynthesis with D-Ribose-13C-1
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The de novo synthesis of nucleotides is a fundamental cellular process, essential for DNA replication, RNA synthesis, and cellular energy metabolism. Dysregulation of these pathways is a hallmark of various diseases, including cancer, making them attractive targets for therapeutic intervention. Stable isotope tracing, utilizing molecules like this compound, coupled with advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance, provides a powerful method to quantitatively map the flux through these intricate pathways. This technical guide offers an in-depth overview of the incorporation of this compound into nucleotide biosynthesis, detailing experimental protocols, data interpretation, and visualization of the core metabolic networks.
Introduction to Isotopic Tracing in Nucleotide Metabolism
Stable isotope labeling is a robust technique used to track the metabolic fate of atoms through biochemical reactions.[1] By introducing a non-radioactive, heavy isotope-labeled substrate (a "tracer") into a biological system, researchers can follow its incorporation into downstream metabolites.[2][3] D-Ribose, specifically labeled with Carbon-13 at the first carbon position (this compound), serves as a precise probe for the pathways that utilize ribose for the synthesis of nucleotides.
The primary pathway for endogenous ribose synthesis is the Pentose Phosphate Pathway (PPP), which branches from glycolysis.[4][5] The ribose-5-phosphate generated by the PPP is the direct precursor for phosphoribosyl pyrophosphate (PRPP), a critical molecule that provides the ribose framework for both purine and pyrimidine nucleotides.[6] Tracing with this compound allows for the direct measurement of the contribution of salvaged ribose versus de novo synthesized ribose to the nucleotide pool, offering critical insights into cellular metabolic phenotypes.[2]
Core Metabolic Pathways
The journey of this compound into nucleotides involves its initial phosphorylation and subsequent integration into the purine and pyrimidine synthesis pathways via PRPP.
Ribose Salvage and the Pentose Phosphate Pathway
Exogenously supplied D-Ribose is transported into the cell and phosphorylated by a ribokinase to Ribose-5-Phosphate (R5P). This R5P can then enter the non-oxidative branch of the Pentose Phosphate Pathway or be directly used for nucleotide synthesis. The PPP itself is a major source of R5P derived from glucose.[4][5][6]
References
- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 2. Mapping cancer cell metabolism with13C flux analysis: Recent progress and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]
- 4. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PathBank [pathbank.org]
- 6. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
D-Ribose-1-¹³C as a Tracer for the Pentose Phosphate Pathway: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of D-Ribose-1-¹³C as a stable isotope tracer to investigate the dynamics of the Pentose Phosphate Pathway (PPP). This guide is intended for researchers, scientists, and drug development professionals who are looking to apply metabolic tracer studies to their research.
Introduction: The Pentose Phosphate Pathway and the Role of Isotopic Tracers
The Pentose Phosphate Pathway (PPP) is a fundamental metabolic pathway that operates in parallel with glycolysis.[1][2][3] It plays a critical role in cellular function by producing two key outputs: nicotinamide adenine dinucleotide phosphate (NADPH) and the precursors for nucleotide biosynthesis, primarily ribose-5-phosphate.[1][2] The PPP is composed of two interconnected branches: the oxidative and the non-oxidative phases.[1][2]
The oxidative branch is an irreversible pathway that converts glucose-6-phosphate into ribulose-5-phosphate, generating two molecules of NADPH in the process. NADPH is essential for maintaining a reducing cellular environment and for reductive biosynthesis, such as fatty acid synthesis.
The non-oxidative branch consists of a series of reversible reactions that interconvert pentose phosphates and glycolytic intermediates, including fructose-6-phosphate and glyceraldehyde-3-phosphate. This branch allows the cell to adapt the output of the PPP to its specific metabolic needs.
Given its central role in biosynthesis and redox homeostasis, the PPP is a critical pathway in various physiological and pathological states, including cancer and diabetes.[4] Therefore, accurately measuring the flux through the PPP is crucial for understanding cellular metabolism in these contexts.
Stable isotope tracers, such as those labeled with Carbon-13 (¹³C), are powerful tools for quantifying metabolic fluxes. By introducing a ¹³C-labeled substrate into a biological system, researchers can track the fate of the labeled carbon atoms as they are incorporated into downstream metabolites. The resulting mass isotopomer distributions, analyzed by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, provide a quantitative measure of pathway activity.
While ¹³C-labeled glucose (e.g., [1,2-¹³C₂]glucose) is a commonly used tracer for the PPP, D-Ribose-1-¹³C offers a unique and complementary approach to probe specific aspects of pentose metabolism and the non-oxidative PPP.
Principle of Using D-Ribose-1-¹³C as a Tracer
D-Ribose-1-¹³C introduces a labeled carbon at the C1 position of ribose. This allows for the direct tracing of ribose uptake, its incorporation into nucleotides, and its metabolism through the non-oxidative branch of the PPP.
When D-Ribose-1-¹³C is taken up by cells, it is first phosphorylated to Ribose-5-Phosphate-1-¹³C. From here, it can enter several metabolic fates:
-
Nucleotide Synthesis: The labeled ribose can be incorporated into purine and pyrimidine nucleotides, allowing for the measurement of nucleotide biosynthesis rates.
-
Non-oxidative PPP: The labeled Ribose-5-Phosphate can be converted by the enzymes of the non-oxidative PPP into other sugar phosphates. The position of the ¹³C label will be rearranged in specific ways depending on the sequence of reactions, providing insights into the reversibility and directionality of these pathways. For example, transketolase and transaldolase reactions will transfer the ¹³C label to specific positions in fructose-6-phosphate and glyceraldehyde-3-phosphate.
By analyzing the mass isotopomer distribution of key metabolites, researchers can gain a detailed understanding of how cells utilize and metabolize ribose.
Signaling Pathways Regulating the Pentose Phosphate Pathway
The flux through the PPP is tightly regulated by the cell's metabolic state and by various signaling pathways. Understanding this regulation is crucial for interpreting data from tracer studies. Key regulatory mechanisms include:
-
Substrate Availability: The concentration of NADP⁺ is a major allosteric activator of glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the oxidative PPP.[3] High levels of NADPH are inhibitory.
-
Transcriptional Regulation: Several transcription factors can regulate the expression of PPP enzymes. For example, the tumor suppressor p53 can inhibit G6PD activity.[4][5]
-
Post-translational Modifications: PPP enzymes can also be regulated by post-translational modifications, such as acetylation.
The following diagram illustrates the key regulatory inputs into the PPP.
Caption: Key regulators of the Pentose Phosphate Pathway.
Experimental Protocols
This section provides detailed methodologies for conducting a tracer experiment using D-Ribose-1-¹³C.
Cell Culture and Labeling
A general workflow for a cell-based labeling experiment is depicted below.
Caption: General workflow for a ¹³C-ribose tracing experiment.
Materials:
-
Cells of interest
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Dialyzed Fetal Bovine Serum (dFBS) to minimize interference from unlabeled ribose in the serum.
-
D-Ribose-1-¹³C (Cambridge Isotope Laboratories, Inc. or equivalent)
-
Phosphate Buffered Saline (PBS)
-
-80°C freezer
-
LC-MS/MS or GC-MS system
Protocol:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of harvest. Culture in standard medium supplemented with 10% dFBS.
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing the base medium with 10% dFBS and the desired concentration of D-Ribose-1-¹³C (e.g., 10 mM).
-
Labeling:
-
Aspirate the standard culture medium from the cells.
-
Gently wash the cells once with PBS.
-
Add the pre-warmed labeling medium to the cells.
-
-
Incubation: Incubate the cells for the desired period. A time-course experiment (e.g., 0, 2, 4, 8, 24 hours) is recommended to determine the kinetics of label incorporation.
-
Metabolite Extraction:
-
Rapidly aspirate the labeling medium.
-
Immediately add 1 mL of ice-cold 80% methanol to each well to quench metabolic activity and extract metabolites.
-
Scrape the cells in the methanol and transfer the cell suspension to a microcentrifuge tube.
-
Incubate at -80°C for at least 15 minutes.
-
Centrifuge at maximum speed for 10 minutes at 4°C.
-
Collect the supernatant containing the polar metabolites.
-
Dry the supernatant using a vacuum concentrator.
-
Store the dried metabolite extracts at -80°C until analysis.
-
Analytical Methods
4.2.1. LC-MS/MS Analysis of Polar Metabolites
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of polar metabolites, including sugar phosphates and nucleotides.
Sample Preparation:
-
Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50% acetonitrile in water).
-
Centrifuge to pellet any insoluble material.
-
Transfer the supernatant to an autosampler vial.
LC-MS/MS Parameters:
A typical LC-MS/MS method for polar metabolites would involve a HILIC (Hydrophilic Interaction Liquid Chromatography) column and a triple quadrupole or high-resolution mass spectrometer operating in negative ion mode. The specific parameters will need to be optimized for the instrument and the metabolites of interest.
4.2.2. GC-MS Analysis of Ribose from RNA
Gas chromatography-mass spectrometry (GC-MS) is well-suited for the analysis of the ¹³C-labeling of ribose incorporated into RNA.[6][7]
Protocol:
-
RNA Isolation: Isolate total RNA from a parallel set of labeled cells using a standard RNA extraction kit.
-
RNA Hydrolysis: Hydrolyze the RNA to its constituent ribonucleosides using an appropriate enzyme (e.g., nuclease P1).
-
Derivatization: Derivatize the ribonucleosides to make them volatile for GC-MS analysis (e.g., using silylation).
-
GC-MS Analysis: Analyze the derivatized samples by GC-MS. The mass spectra of the ribose-containing fragments will reveal the extent of ¹³C incorporation.
Data Presentation and Interpretation
The primary data from a ¹³C tracer study is the mass isotopomer distribution (MID) of the metabolites of interest. The MID represents the fractional abundance of each isotopologue (a molecule with a specific number of ¹³C atoms).
Quantitative Data Tables
The following tables provide examples of how quantitative data from a D-Ribose-1-¹³C tracing experiment can be presented.
Table 1: Mass Isotopomer Distribution of Ribose-5-Phosphate
| Time (hours) | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) |
| 0 | 99.1 | 0.8 | 0.1 | 0.0 | 0.0 | 0.0 |
| 2 | 75.3 | 23.5 | 1.1 | 0.1 | 0.0 | 0.0 |
| 4 | 52.1 | 45.8 | 2.0 | 0.1 | 0.0 | 0.0 |
| 8 | 28.9 | 68.2 | 2.7 | 0.2 | 0.0 | 0.0 |
| 24 | 10.5 | 85.3 | 3.9 | 0.3 | 0.0 | 0.0 |
M+n represents the fraction of molecules with n ¹³C atoms.
Table 2: ¹³C Enrichment in the Ribose Moiety of ATP
| Time (hours) | ¹³C Enrichment (%) |
| 0 | 0.9 |
| 2 | 15.2 |
| 4 | 32.7 |
| 8 | 58.4 |
| 24 | 79.1 |
¹³C Enrichment is calculated as the weighted average of the mass isotopomers.
Data Interpretation
The interpretation of the MIDs requires an understanding of the underlying biochemical reactions. For example:
-
The increase in M+1 of Ribose-5-Phosphate over time reflects the uptake and phosphorylation of D-Ribose-1-¹³C.
-
The appearance of M+1 in the ribose moiety of ATP indicates the rate of de novo nucleotide synthesis.
-
The presence of ¹³C in glycolytic intermediates like fructose-6-phosphate or lactate would indicate the reverse flux through the non-oxidative PPP.
Conclusion
D-Ribose-1-¹³C is a valuable tool for dissecting the complexities of pentose metabolism. While not a direct measure of the oxidative PPP flux in the same way as ¹³C-glucose tracers, it provides unique insights into ribose uptake, nucleotide synthesis, and the activity of the non-oxidative PPP. By combining D-Ribose-1-¹³C tracing with robust analytical methods and a solid understanding of the underlying biochemistry and its regulation, researchers can gain a deeper understanding of cellular metabolism in health and disease. This knowledge is critical for the identification of new drug targets and the development of novel therapeutic strategies.
References
- 1. microbenotes.com [microbenotes.com]
- 2. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
- 4. Frontiers | The Role of the Pentose Phosphate Pathway in Diabetes and Cancer [frontiersin.org]
- 5. Regulation of the pentose phosphate pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 13C metabolic flux analysis of microbial and mammalian systems is enhanced with GC-MS measurements of glycogen and RNA labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass Isotopomer Analysis of Nucleosides Isolated from RNA and DNA Using GC/MS [agris.fao.org]
The Role of D-Ribose-13C-1 in Cellular Energy Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-ribose, a five-carbon monosaccharide, is a central molecule in cellular metabolism, forming the carbohydrate backbone of essential biomolecules such as ribonucleic acid (RNA) and adenosine triphosphate (ATP).[1][2][3] The stable isotope-labeled form, D-Ribose-13C-1, in which the carbon atom at the first position is replaced with the heavy isotope ¹³C, serves as a powerful tracer for elucidating the dynamics of cellular energy metabolism. By tracking the fate of the ¹³C label, researchers can quantitatively measure the flux through key metabolic pathways, providing critical insights into cellular physiology in both normal and pathological states.
This technical guide provides a comprehensive overview of the application of this compound in studying cellular energy metabolism. It details the metabolic pathways involved, experimental protocols for tracer analysis, and methods for data interpretation, with a focus on providing actionable information for researchers in the field.
Metabolic Pathways of D-Ribose
Exogenously supplied D-ribose is transported into the cell and can enter central carbon metabolism through several key pathways. The primary fate of D-ribose is phosphorylation to ribose-5-phosphate (R5P), a critical intermediate in the Pentose Phosphate Pathway (PPP) and a precursor for nucleotide synthesis .[2]
-
Pentose Phosphate Pathway (PPP): R5P can be isomerized to ribulose-5-phosphate and enter the non-oxidative branch of the PPP. This pathway allows for the interconversion of five-carbon sugars with intermediates of glycolysis, namely fructose-6-phosphate and glyceraldehyde-3-phosphate. By tracing the distribution of the ¹³C label from this compound into these glycolytic intermediates, the activity of the non-oxidative PPP can be quantified.
-
Nucleotide Synthesis: R5P is a direct precursor for the synthesis of phosphoribosyl pyrophosphate (PRPP), which is essential for the de novo and salvage pathways of purine and pyrimidine nucleotide synthesis.[2] Consequently, the ¹³C label from this compound will be incorporated into the ribose moiety of nucleotides, including ATP, GTP, CTP, and UTP, as well as into RNA. Measuring the rate and extent of this incorporation provides a direct measure of nucleotide biosynthesis rates.
-
AMP-Activated Protein Kinase (AMPK) Signaling: Recent evidence suggests that D-ribose can activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1] AMPK activation initiates a cascade of signaling events that shift the cell towards catabolic processes to generate ATP and inhibit anabolic, energy-consuming pathways. The precise mechanisms of D-ribose-mediated AMPK activation are an active area of research.
Data Presentation
The quantitative data obtained from this compound tracer experiments can be summarized to compare metabolic fluxes across different experimental conditions. The following tables provide a template for presenting such data. Please note that the values presented here are hypothetical and for illustrative purposes only, as comprehensive quantitative flux data from direct this compound tracer studies are not widely available in the public literature.
Table 1: Relative Fluxes through Central Carbon Metabolism
| Metabolic Flux | Control Cells (Relative Flux %) | Treated Cells (Relative Flux %) |
| This compound Uptake | 100.0 | 120.0 |
| Pentose Phosphate Pathway (Non-oxidative) | 45.0 | 35.0 |
| Glycolysis (from PPP intermediates) | 30.0 | 25.0 |
| Nucleotide Synthesis (from D-Ribose) | 25.0 | 40.0 |
Table 2: ¹³C Enrichment in Key Metabolites
| Metabolite | Time Point 1 (¹³C Enrichment %) | Time Point 2 (¹³C Enrichment %) | Time Point 3 (¹³C Enrichment %) |
| Ribose-5-Phosphate | 85.2 | 92.5 | 94.1 |
| ATP (Ribose moiety) | 15.3 | 35.8 | 55.2 |
| Fructose-6-Phosphate | 5.1 | 12.4 | 18.9 |
| Lactate | 2.3 | 6.1 | 9.7 |
Experimental Protocols
The following protocols provide a generalized framework for conducting a this compound tracer experiment. These protocols are based on established methods for ¹³C metabolic flux analysis, primarily using ¹³C-glucose as a tracer, and should be optimized for the specific cell type and experimental question.[4][5][6]
Cell Culture and Labeling
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of the experiment.
-
Media Preparation: Prepare culture medium containing all necessary nutrients except for unlabeled ribose. Just prior to the experiment, supplement the medium with this compound at a concentration appropriate for the cell type and experimental goals.
-
Labeling: Replace the existing medium with the this compound-containing medium. The duration of labeling will depend on the metabolic pathways of interest, with shorter times for pathways with fast turnover rates (e.g., PPP) and longer times for those with slower turnover (e.g., nucleotide synthesis).[7]
Metabolite Extraction
-
Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and quench the cells by adding a cold extraction solvent (e.g., 80% methanol at -80°C).
-
Scraping and Collection: Scrape the cells in the cold extraction solvent and transfer the cell suspension to a pre-chilled tube.
-
Lysis and Centrifugation: Lyse the cells by vortexing or sonication. Centrifuge the lysate at high speed to pellet cell debris and proteins.
-
Supernatant Collection: Collect the supernatant, which contains the polar metabolites.
Analytical Methods
-
Derivatization: Dry the metabolite extract and derivatize the analytes to increase their volatility for GC analysis. A common method is aldonitrile pentapropionate derivatization for sugars.[5]
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The gas chromatograph separates the metabolites, and the mass spectrometer detects the mass-to-charge ratio of the fragments, allowing for the determination of the ¹³C labeling pattern.[6][8]
-
Data Analysis: Analyze the mass isotopomer distributions of key metabolites to determine the fractional enrichment of ¹³C.
-
Sample Preparation: Resuspend the dried metabolite extract in a suitable NMR buffer (e.g., D₂O with a chemical shift reference).
-
NMR Data Acquisition: Acquire ¹³C NMR spectra to directly observe the incorporation of the ¹³C label into different carbon positions of metabolites. 2D NMR experiments like ¹H-¹³C HSQC can also be used to resolve overlapping signals and aid in metabolite identification.[9][10]
-
Data Analysis: Integrate the peak areas of labeled and unlabeled carbons to quantify the positional ¹³C enrichment.
Mandatory Visualizations
Signaling and Metabolic Pathways
Caption: Metabolic fate of D-Ribose-¹³C-1.
Caption: D-Ribose and AMPK signaling.
Experimental Workflow
Caption: D-Ribose-¹³C-1 tracer workflow.
Conclusion
This compound is a valuable tool for dissecting the complexities of cellular energy metabolism. By tracing its path through the pentose phosphate pathway and into nucleotide biosynthesis, researchers can gain quantitative insights into the regulation of these fundamental processes. While direct and comprehensive experimental data using this compound as the primary tracer are still emerging, the methodologies adapted from broader ¹³C metabolic flux analysis provide a robust framework for its application. Future studies employing this compound are poised to further unravel the intricate connections between nutrient availability, metabolic reprogramming, and cellular function, with significant implications for drug development and the understanding of metabolic diseases.
References
- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic turnover and dynamics of modified ribonucleosides by 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. 13C metabolic flux analysis of microbial and mammalian systems is enhanced with GC-MS measurements of glycogen and RNA labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 7. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]
Chemo-enzymatic Synthesis of D-Ribose-¹³C Isotopomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemo-enzymatic synthesis of D-Ribose-¹³C isotopomers, compounds of significant interest for NMR-based structural and dynamic studies of nucleic acids and other biomolecules. The strategic combination of chemical and enzymatic methodologies offers a powerful and versatile approach to introduce carbon-13 labels at specific positions within the ribose scaffold, enabling detailed investigations into molecular interactions and metabolic pathways.
Introduction
Isotopically labeled biomolecules are indispensable tools in modern biochemical and pharmaceutical research. Specifically, the incorporation of ¹³C into D-ribose, a fundamental component of RNA and various essential metabolites, allows for advanced NMR spectroscopic studies that can elucidate the three-dimensional structures, dynamics, and ligand-binding properties of nucleic acids and their complexes. Chemo-enzymatic synthesis has emerged as a highly effective strategy for producing a wide array of D-ribose-¹³C isotopomers with high isotopic purity and in acceptable yields.[1][2] This approach leverages the selectivity of enzymes for specific transformations while utilizing the power of chemical synthesis to achieve a broader range of molecular modifications.
Core Synthetic Strategies
The chemo-enzymatic synthesis of D-ribose-¹³C isotopomers primarily revolves around a set of five key reactions that can be applied in various sequences to achieve the desired labeling pattern.[1][2] These core reactions, a blend of chemical and enzymatic transformations, provide access to 26 of the 32 possible ¹³C-labeled isotopomers of D-ribose.[1]
A generalized workflow for these syntheses is depicted below:
References
Unveiling the Characteristics of D-Ribose-13C-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of D-Ribose-13C-1 powder, a stable isotope-labeled sugar crucial for metabolic research and drug development. This document details its core characteristics, outlines experimental protocols for its analysis, and visualizes its role in key metabolic pathways and experimental workflows.
Core Physical and Chemical Properties
This compound is a white crystalline powder.[1] Its fundamental properties are summarized in the tables below, providing a clear comparison of its key characteristics.
| Identifier | Value | Citation |
| IUPAC Name | (2R,3R,4R,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol-1-¹³C | |
| CAS Number | 70849-24-0 | [1] |
| Molecular Formula | ¹³CC₄H₁₀O₅ | [1] |
| Molecular Weight | 151.12 g/mol | [1] |
| Isotopic Purity | ≥99 atom % ¹³C | [1] |
| Physical Property | Value | Citation |
| Appearance | White crystalline powder | [1] |
| Melting Point | 88-92 °C (decomposes) | [1] |
| Solubility | Soluble in water. | [2] |
| Optical Activity | [α]20/D -20°, c = 4 in H₂O | [1] |
Experimental Protocols
The characterization of this compound powder involves a suite of standardized experimental protocols to determine its physical and chemical properties.
Physical Property Analysis
The physical properties of powdered substances are critical for handling, formulation, and processing. The following are standard methodologies for their determination.
Bulk Density and Tapped Density: The bulk and tapped densities are essential parameters for powder handling and compaction. These properties are determined according to the United States Pharmacopeia (USP) General Chapter <616>.[3]
-
Apparatus: A graduated cylinder and a mechanical tapping apparatus.
-
Method: A known mass of the this compound powder is gently introduced into a graduated cylinder, and the unsettled volume is recorded to calculate the bulk density. The cylinder is then subjected to a fixed number of mechanical taps, and the final tapped volume is recorded to determine the tapped density.
Powder Flow: The flowability of the powder is assessed using methods outlined in USP General Chapter <1174>.[4][5]
-
Angle of Repose: This is the angle of the conical pile produced when the powder is poured onto a horizontal surface. A lower angle of repose indicates better flowability.
-
Compressibility Index and Hausner Ratio: These are calculated from the bulk and tapped densities and provide an indication of the powder's flowability and cohesiveness.
-
Flow through an Orifice: The rate at which the powder flows through a calibrated orifice is measured.
Solubility Determination: A general method for determining the solubility of a powder in a solvent like water is as follows:
-
Apparatus: A balance, a volumetric flask, a magnetic stirrer, and a temperature-controlled water bath.
-
Method: A known volume of the solvent (e.g., water) is placed in the volumetric flask and maintained at a constant temperature. Small, accurately weighed portions of the this compound powder are added incrementally while stirring. The addition is continued until a saturated solution is formed, and undissolved solid remains. The total mass of the dissolved solid is then used to calculate the solubility.[6]
Chemical and Isotopic Analysis
The chemical identity, purity, and isotopic enrichment of this compound are confirmed using spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR spectroscopy is a primary method for confirming the position and enrichment of the ¹³C label.
-
Sample Preparation: A small amount of the this compound powder is dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O).
-
Data Acquisition: The ¹³C-NMR spectrum is acquired on a high-field NMR spectrometer. The chemical shift of the C1 carbon will be significantly enhanced due to the ¹³C enrichment, confirming the label's position.[7][8]
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile compounds and their isotopologues.
-
Derivatization: To increase volatility, the hydroxyl groups of this compound are typically derivatized, for example, by silylation.
-
Analysis: The derivatized sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The mass spectrum will show a characteristic shift in the mass-to-charge ratio of the molecular ion and fragment ions containing the ¹³C label, allowing for the confirmation of isotopic incorporation.[2]
Metabolic Pathway and Experimental Workflow
This compound is a key tracer for studying cellular metabolism, particularly the Pentose Phosphate Pathway (PPP).
Pentose Phosphate Pathway (PPP)
The PPP is a fundamental metabolic pathway that runs parallel to glycolysis. It is crucial for generating NADPH, which is essential for reductive biosynthesis and antioxidant defense, and for producing precursors for nucleotide synthesis.[9] When this compound is introduced to cells, it can enter the non-oxidative phase of the PPP.
¹³C-Metabolic Flux Analysis (¹³C-MFA) Experimental Workflow
¹³C-MFA is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell. This compound can be used as a tracer in these experiments to elucidate the dynamics of pentose metabolism. The general workflow is as follows:
This guide provides foundational technical information for researchers and professionals working with this compound. The provided data and protocols serve as a starting point for experimental design and data interpretation in the fields of metabolic research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. shimadzu.com [shimadzu.com]
- 3. ftp.uspbpep.com [ftp.uspbpep.com]
- 4. pharmacopeia.cn [pharmacopeia.cn]
- 5. usp.org [usp.org]
- 6. assets-global.website-files.com [assets-global.website-files.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. microbenotes.com [microbenotes.com]
A Technical Guide to D-Ribose-1-¹³C: Applications in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of D-Ribose-1-¹³C, a stable isotope-labeled monosaccharide crucial for tracing metabolic pathways. This document details its physicochemical properties, its central role in cellular metabolism, and methodologies for its application in advanced research, particularly in metabolic flux analysis and drug development.
Core Data Presentation
The following table summarizes the key quantitative data for D-Ribose-1-¹³C.
| Property | Value | Reference |
| CAS Number | 70849-24-0 | [1] |
| Molecular Weight | 151.12 g/mol | [1] |
| Chemical Formula | ¹³CC₄H₁₀O₅ | |
| Isotopic Purity | >98% | [1] |
Metabolic Significance and Applications
D-Ribose is a fundamental component of essential biomolecules such as ATP, RNA, and DNA. The ¹³C labeling at the C1 position of D-Ribose allows for precise tracking of its metabolic fate through various interconnected pathways. This makes D-Ribose-1-¹³C an invaluable tool for researchers investigating cellular energy metabolism, nucleotide biosynthesis, and the pentose phosphate pathway (PPP). Its primary applications are in metabolic flux analysis (MFA) to quantify the rate of metabolic reactions within a cell.
The Pentose Phosphate Pathway (PPP) and Nucleotide Biosynthesis
D-Ribose-1-¹³C is instrumental in elucidating the dynamics of the pentose phosphate pathway. The PPP is a crucial metabolic route that runs parallel to glycolysis, generating NADPH for reductive biosynthesis and Ribose-5-phosphate (R5P) for nucleotide and nucleic acid synthesis.
The workflow for tracing D-Ribose-1-¹³C through the PPP and into nucleotide synthesis is a key experimental approach in metabolic studies.
The metabolism of D-Ribose-1-¹³C can be followed through the core metabolic pathways to understand the synthesis of nucleotides, which are the building blocks of DNA and RNA.
References
A Technical Guide to the Isotopic Purity and Enrichment of Commercially Available D-Ribose-1-13C-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity and enrichment levels of commercially available D-Ribose-1-13C-1, a critical tracer for metabolic research and drug development. Understanding these parameters is paramount for ensuring the accuracy and reproducibility of experimental results. This document offers a comprehensive overview of available products, methodologies for purity assessment, and the application of D-Ribose-1-13C-1 in metabolic pathway analysis.
Commercial Availability and Specifications
D-Ribose-1-13C-1 is available from several reputable suppliers of stable isotopes. The nominal isotopic purity for the 13C label at the C1 position is consistently high, typically ≥99 atom %. Chemical purity is also generally high, though it can vary between suppliers and batches. Below is a summary of specifications from major commercial sources. Researchers are advised to always consult the lot-specific Certificate of Analysis (CoA) for the most accurate and detailed information.
| Supplier | Product Number | Isotopic Purity (atom % 13C) | Chemical Purity | Format |
| Sigma-Aldrich | 70849-24-0 | ≥99% | ≥99% (CP) | Powder |
| Cambridge Isotope Laboratories, Inc. | CLM-768 | 99% | ≥98% | Individual |
| MedChemExpress | HY-W018772S1 | 99.93% | Not specified | Solid |
| LGC Standards | TRC-R417502 | 99.1% (for D-Ribose-13C5) | 98% | Solid |
Note: The data for LGC Standards is for D-Ribose-13C5, as a specific CoA for the 1-13C-1 isotopologue was referenced, providing a detailed example of isotopic distribution analysis. The principle of verifying lot-specific data remains the same for D-Ribose-1-13C-1.
Experimental Protocols for Isotopic Purity and Enrichment Analysis
The determination of isotopic purity and enrichment of D-Ribose-1-13C-1 is primarily accomplished through two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry (MS) for Isotopic Enrichment Analysis
Mass spectrometry is a highly sensitive technique for determining the isotopic distribution of a labeled compound. Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for analyzing volatile derivatives of sugars like ribose.
Methodology Overview:
-
Derivatization: As sugars are not readily volatile, a derivatization step is necessary to convert D-ribose into a more volatile compound. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).
-
Gas Chromatography (GC) Separation: The derivatized sample is injected into a GC system. The GC column separates the D-ribose derivative from other components in the sample based on its boiling point and interaction with the stationary phase.
-
Mass Spectrometry (MS) Analysis: As the derivatized ribose elutes from the GC column, it enters the mass spectrometer. The molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.
-
Data Analysis: The mass spectrum will show a cluster of peaks corresponding to the different isotopologues of the derivatized ribose. For D-Ribose-1-13C-1, the molecular ion peak will be shifted by +1 mass unit compared to the unlabeled D-ribose. The relative intensities of the M+0 (unlabeled) and M+1 (labeled) peaks are used to calculate the isotopic enrichment.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity Determination
NMR spectroscopy, particularly 13C NMR, provides detailed information about the position and abundance of the 13C label within the molecule.
Methodology Overview:
-
Sample Preparation: A known amount of the D-Ribose-1-13C-1 is dissolved in a suitable deuterated solvent (e.g., D₂O).
-
13C NMR Spectrum Acquisition: A quantitative 13C NMR spectrum is acquired. This requires specific experimental parameters to ensure that the signal intensity is directly proportional to the number of nuclei, including a long relaxation delay and inverse-gated proton decoupling.
-
Spectral Analysis: The 13C NMR spectrum will show distinct signals for each of the five carbon atoms in the ribose molecule. For D-Ribose-1-13C-1, the signal corresponding to the C1 carbon will be significantly enhanced due to the high 13C enrichment.
-
Purity Calculation: The isotopic purity at the C1 position can be determined by comparing the integral of the C1 signal to the integrals of the other carbon signals (which are at natural abundance). This allows for the confirmation that the label is specifically at the C1 position and to quantify its enrichment.
Application in Metabolic Research: Tracing the Pentose Phosphate Pathway
D-Ribose-1-13C-1 is a valuable tracer for studying the pentose phosphate pathway (PPP), a crucial metabolic route for the synthesis of nucleotides and the production of NADPH. By introducing D-Ribose-1-13C-1 to cells or organisms, researchers can track the fate of the labeled carbon atom through various metabolic transformations.
Figure 1: Pentose Phosphate Pathway with D-Ribose-1-13C-1 Entry Point.
The diagram above illustrates how exogenously supplied D-Ribose-1-13C-1 can be phosphorylated to Ribose-5-Phosphate, directly entering the non-oxidative branch of the PPP. The 13C label at the C1 position can then be traced as it is redistributed into other sugars, such as fructose-6-phosphate and glyceraldehyde-3-phosphate, which can re-enter glycolysis. This allows for the quantification of flux through these interconnected pathways.
Experimental Workflow for 13C-Metabolic Flux Analysis (13C-MFA)
13C-MFA is a powerful technique to quantify intracellular metabolic fluxes. The general workflow for a 13C-MFA experiment using D-Ribose-1-13C-1 is outlined below.
Figure 2: General Workflow for a 13C-Metabolic Flux Analysis Experiment.
This workflow highlights the key stages, from the initial labeling experiment to the final computational analysis, which yields quantitative flux maps of the metabolic network.
Logical Relationship between Isotopic Purity and Experimental Outcomes
The isotopic purity of D-Ribose-1-13C-1 is a critical factor that directly influences the accuracy of metabolic flux calculations. The following diagram illustrates this relationship.
Figure 3: Impact of Isotopic Purity on Metabolic Flux Analysis Outcomes.
Methodological & Application
Application Notes and Protocols: Tracing Cancer Cell Metabolism with D-Ribose-13C-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing D-Ribose-13C-1 in metabolic flux analysis (MFA) to investigate cancer cell metabolism. The protocols outlined below are synthesized from established stable isotope tracing methodologies and adapted for the specific use of this compound.
Introduction
The metabolic landscape of cancer cells is characterized by significant alterations, including the reprogramming of pathways that support proliferation and survival. The pentose phosphate pathway (PPP) is a critical nexus in cancer metabolism, responsible for generating NADPH for redox homeostasis and ribose-5-phosphate for nucleotide biosynthesis.[1][2][3] While 13C-labeled glucose and glutamine are commonly used to probe central carbon metabolism, this compound offers a more direct approach to investigate the fate of exogenous ribose and its contribution to biosynthetic pathways. Tracing the 13C label from this compound can elucidate the activity of the non-oxidative PPP, nucleotide synthesis, and the potential for ribose to fuel other pathways like glycolysis and the TCA cycle.
Principle of the Method
Cancer cells are cultured in a medium containing this compound as a tracer. The 13C-labeled ribose is taken up by the cells and enters the cellular metabolic network. The labeled carbon atom at the C1 position can be tracked as it is incorporated into various downstream metabolites. By analyzing the mass isotopologue distribution (MID) of these metabolites using mass spectrometry (MS), the relative contribution of D-ribose to different pathways can be quantified. This data, when integrated into metabolic models, allows for the calculation of metabolic fluxes.
Key Applications
-
Assessing the Non-oxidative Pentose Phosphate Pathway (PPP) Activity: Directly measure the flux of ribose into the non-oxidative PPP and its interconversion with glycolytic intermediates.
-
Quantifying Nucleotide Biosynthesis: Trace the incorporation of labeled ribose into the ribose moiety of purine and pyrimidine nucleotides.
-
Investigating Ribose Salvage and Utilization: Determine the capacity of cancer cells to utilize exogenous ribose as a carbon source for energy production and biosynthesis.
-
Evaluating Therapeutic Responses: Assess how drugs targeting metabolic pathways alter ribose metabolism and nucleotide synthesis.
Experimental Workflow
The overall experimental workflow for a this compound tracing experiment is depicted below.
Caption: A generalized workflow for this compound metabolic flux analysis.
Detailed Experimental Protocols
Protocol 1: In Vitro this compound Labeling of Adherent Cancer Cells
1. Cell Culture:
- Seed cancer cells of interest in 6-well plates at a density that will result in 80-90% confluency at the time of harvest.
- Culture cells in their standard growth medium overnight in a humidified incubator at 37°C and 5% CO2.
2. Preparation of Labeling Medium:
- Prepare a base medium that is identical to the standard growth medium but lacks glucose and ribose.
- Supplement this base medium with the desired concentration of this compound (e.g., 10 mM) and any other necessary carbon sources (e.g., physiological glucose concentration). The exact concentration should be optimized for the cell line and experimental question.
3. Isotope Labeling:
- Aspirate the standard growth medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).
- Add 2 mL of the pre-warmed labeling medium to each well.
- Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to approach isotopic steady state. The optimal time should be determined empirically.
4. Metabolite Quenching and Extraction:
- To quench metabolic activity, rapidly aspirate the labeling medium and wash the cells with 1 mL of ice-cold 0.9% NaCl solution.
- Immediately add 1 mL of ice-cold 80% methanol (pre-chilled to -80°C) to each well.
- Scrape the cells in the methanol and transfer the cell suspension to a microcentrifuge tube.
- Vortex the tubes vigorously for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
- Collect the supernatant containing the polar metabolites and transfer to a new tube.
- Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
- Store the dried extracts at -80°C until analysis.
5. Sample Analysis by Mass Spectrometry:
- Reconstitute the dried metabolite extracts in a suitable solvent for either gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS/MS) analysis.
- Analyze the samples to determine the mass isotopologue distributions of key metabolites.
Protocol 2: Data Analysis and Metabolic Flux Calculation
1. Natural Abundance Correction:
- The measured mass isotopologue distributions must be corrected for the natural abundance of stable isotopes (e.g., 13C, 15N, 18O).
- Utilize software tools such as IsoCor or AccuCor2 for accurate correction.
2. Metabolic Flux Analysis (MFA):
- The corrected mass isotopologue distributions are then used to calculate metabolic fluxes.
- This is typically achieved by fitting the experimental data to a metabolic network model using software such as INCA or Metran.[4]
Expected Metabolic Fate of this compound
The 13C label from this compound is expected to be incorporated into several key metabolic pathways. The diagram below illustrates the primary routes.
Caption: Metabolic fate of this compound in cancer cells.
Data Presentation
Quantitative data from this compound tracing experiments should be presented in clear and concise tables.
Table 1: Mass Isotopologue Distribution of Key Metabolites
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+n (%) |
| Ribose-5-Phosphate | 10.5 ± 1.2 | 88.2 ± 1.5 | 1.3 ± 0.2 | ... |
| ATP (Ribose moiety) | 15.2 ± 2.1 | 83.5 ± 2.3 | 1.3 ± 0.3 | ... |
| Fructose-6-Phosphate | 75.8 ± 3.5 | 22.1 ± 2.8 | 2.1 ± 0.5 | ... |
| Lactate | 92.3 ± 1.8 | 6.9 ± 1.1 | 0.8 ± 0.2 | ... |
| Citrate | 95.1 ± 0.9 | 4.2 ± 0.7 | 0.7 ± 0.1 | ... |
| Data are presented as mean ± SD from n=3 biological replicates and are hypothetical for illustrative purposes. |
Table 2: Calculated Metabolic Fluxes (relative to Ribose uptake)
| Metabolic Flux | Control Cells | Drug-Treated Cells | Fold Change | p-value |
| Ribose -> Nucleotides | 65.2 ± 5.1 | 45.8 ± 4.3 | 0.70 | <0.01 |
| Ribose -> Glycolysis | 25.7 ± 3.2 | 40.1 ± 3.9 | 1.56 | <0.05 |
| Non-oxidative PPP (net) | 15.3 ± 2.5 | 28.9 ± 3.1 | 1.89 | <0.01 |
| Pyruvate -> TCA Cycle | 5.8 ± 1.1 | 8.2 ± 1.5 | 1.41 | ns |
| Flux values are normalized to the rate of ribose uptake and are hypothetical for illustrative purposes. Statistical significance is determined by a t-test. |
Troubleshooting and Considerations
-
Low Label Incorporation: This could be due to low expression of ribokinase, short incubation times, or high concentrations of competing carbon sources. Consider optimizing the tracer concentration and incubation time.
-
Isotopic Steady State: It is crucial to determine the time required to reach isotopic steady state for the metabolites of interest to ensure accurate flux calculations. A time-course experiment is highly recommended.
-
Choice of Analytical Platform: The choice between GC-MS and LC-MS/MS will depend on the specific metabolites of interest and their chemical properties. LC-MS/MS is generally preferred for the analysis of nucleotides and sugar phosphates.
-
Metabolic Quenching: Inefficient quenching can lead to alterations in metabolite levels and labeling patterns. The quenching step must be performed rapidly and at a very low temperature.
By following these application notes and protocols, researchers can effectively utilize this compound to gain valuable insights into the metabolic rewiring of cancer cells, potentially uncovering novel therapeutic targets.
References
- 1. researchgate.net [researchgate.net]
- 2. Mapping cancer cell metabolism with13C flux analysis: Recent progress and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for D-Ribose-13C-1 Labeling in NMR Spectroscopy of Nucleic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure, dynamics, and interactions of nucleic acids at atomic resolution. Isotope labeling, particularly with ¹³C, is often essential for overcoming spectral overlap and increasing resolution in NMR studies of larger RNA and DNA molecules. Selective labeling of the ribose C1' position with ¹³C offers distinct advantages, including simplified spectra and the ability to probe specific structural features and long-range interactions. This document provides detailed application notes and protocols for the preparation and NMR analysis of D-Ribose-¹³C-1 labeled nucleic acids.
The introduction of a ¹³C label at the C1' position of the ribose sugar provides a sensitive probe for monitoring the conformation of the glycosidic bond, a key determinant of overall nucleic acid architecture. Furthermore, the well-dispersed chemical shifts of C1' nuclei and the large one-bond ¹J(C1'-H1') coupling constant facilitate the application of a variety of advanced NMR experiments for resonance assignment and the measurement of structural restraints.
Applications in Research and Drug Development
Selective ¹³C-1 labeling of the ribose moiety in nucleic acids has several critical applications:
-
Structural Determination of Large RNAs: By reducing spectral complexity, ¹³C-1 labeling aids in the resonance assignment and structure determination of large RNA molecules and their complexes with proteins or small molecules, which are often intractable with uniform labeling strategies.[1]
-
Probing Nucleic Acid Dynamics: The C1' position is sensitive to changes in sugar pucker and glycosidic torsion angle. NMR relaxation studies on ¹³C-1 labeled nucleic acids can provide insights into the internal motions and conformational exchange processes that are crucial for their biological function.
-
Investigating Drug-Nucleic Acid Interactions: Monitoring changes in the chemical shifts and dynamics of the C1' position upon ligand binding can provide precise information about the binding site and the conformational changes induced in the nucleic acid. This is particularly valuable in the development of drugs targeting RNA and DNA.
-
Facilitating Resonance Assignment: The introduction of a ¹³C-1 label provides a starting point for sequential assignment strategies, simplifying the process of assigning the complex NMR spectra of nucleic acids.[2]
Data Presentation
Table 1: Comparison of ¹³C-1 D-Ribose Labeling Methods
| Labeling Method | Starting Material | Typical ¹³C Enrichment | Advantages | Disadvantages |
| In Vivo Biosynthesis in E. coli | [1-¹³C]-Glucose | >90% | Cost-effective for large-scale production; Uniform labeling of all nucleotides. | Potential for isotope scrambling; Requires expertise in bacterial culture and nucleotide extraction. |
| Chemo-enzymatic Synthesis | [1-¹³C]-D-Ribose | >95% | High labeling specificity; Allows for selective labeling of specific nucleotide types.[3] | More expensive and labor-intensive; Requires purified enzymes. |
| Solid-Phase Chemical Synthesis | [1-¹³C]-Ribose Phosphoramidites | >98% | Precise, site-specific incorporation of the label into a defined sequence.[4] | Limited to shorter oligonucleotides; High cost of labeled phosphoramidites. |
Table 2: Typical NMR Parameters for ¹³C-1 Labeled Ribose in RNA
| Parameter | Typical Value | Comments |
| ¹³C Chemical Shift (C1') | 85 - 95 ppm | Sensitive to sugar pucker and glycosidic torsion angle.[5] |
| ¹H Chemical Shift (H1') | 5.0 - 6.5 ppm | Can be influenced by neighboring bases and local structure. |
| ¹J(C1'-H1') Coupling Constant | 160 - 180 Hz | Large coupling facilitates coherence transfer in various NMR experiments. |
| ¹J(C1'-C2') Coupling Constant | ~40-45 Hz | Can be observed in uniformly ¹³C labeled samples and provides conformational information.[6] |
Experimental Protocols
Protocol 1: In Vivo Biosynthesis of [1-¹³C]-Labeled Ribonucleotides in E. coli
This protocol describes the preparation of uniformly [1-¹³C]-ribose labeled ribonucleoside triphosphates (NTPs) from E. coli grown on minimal media with [1-¹³C]-glucose as the sole carbon source.
Materials:
-
E. coli strain (e.g., BL21(DE3))
-
M9 minimal medium components
-
[1-¹³C]-D-glucose
-
Standard buffers and reagents for cell lysis and nucleic acid extraction (e.g., Lysozyme, Proteinase K, Phenol:Chloroform:Isoamyl alcohol)
-
Enzymes for conversion of NMPs to NTPs (e.g., Guanylate kinase, Pyruvate kinase)
-
HPLC system for NTP purification
Procedure:
-
Prepare M9 Minimal Medium: Prepare M9 minimal medium containing all necessary salts and trace elements, but omitting the carbon source.
-
Starter Culture: Inoculate 50 mL of LB medium with a single colony of E. coli and grow overnight at 37°C with shaking.
-
Adaptation to Minimal Medium: Pellet the cells from the starter culture and resuspend in 50 mL of M9 medium containing unlabeled glucose. Grow for 4-6 hours.
-
Main Culture: Inoculate 1 L of M9 minimal medium with the adapted culture. Add [1-¹³C]-D-glucose to a final concentration of 2 g/L.
-
Cell Growth and Harvest: Grow the culture at 37°C with vigorous shaking until it reaches the late logarithmic phase (OD₆₀₀ ≈ 0.8-1.0). Harvest the cells by centrifugation.
-
RNA Extraction: Resuspend the cell pellet in a suitable lysis buffer and extract total RNA using a standard protocol such as hot phenol extraction.
-
RNA Hydrolysis: Hydrolyze the purified total RNA to ribonucleoside monophosphates (NMPs) using a nuclease such as Nuclease P1.
-
NMP Purification: Purify the resulting NMPs by anion-exchange chromatography.
-
Enzymatic Phosphorylation: Convert the purified NMPs to NTPs using appropriate kinases. For example, use guanylate kinase to convert GMP to GDP, followed by pyruvate kinase to convert all NDPs to NTPs.
-
NTP Purification: Purify the final ¹³C-labeled NTPs using HPLC. Verify the purity and concentration by UV-Vis spectroscopy.
Protocol 2: In Vitro Transcription of ¹³C-1 Labeled RNA
This protocol describes the synthesis of a specific RNA sequence using the ¹³C-1 labeled NTPs produced in Protocol 1.
Materials:
-
Linearized DNA template with a T7 promoter upstream of the target sequence
-
T7 RNA polymerase
-
[1-¹³C]-Ribose labeled ATP, CTP, GTP, and UTP
-
Transcription buffer (containing Tris-HCl, MgCl₂, DTT, spermidine)
-
RNase inhibitor
-
DNase I
-
Urea-PAGE gel electrophoresis system
-
Elution buffer (e.g., 0.3 M sodium acetate)
Procedure:
-
Assemble Transcription Reaction: In a sterile microfuge tube, combine the transcription buffer, DTT, spermidine, the four ¹³C-labeled NTPs, the linearized DNA template, and RNase inhibitor.
-
Initiate Transcription: Add T7 RNA polymerase to the reaction mixture and incubate at 37°C for 2-4 hours.
-
Terminate Reaction and Digest DNA: Stop the reaction by adding EDTA. Digest the DNA template by adding DNase I and incubating for a further 30 minutes at 37°C.
-
Purify RNA: Purify the transcribed RNA by denaturing polyacrylamide gel electrophoresis (Urea-PAGE).
-
Visualize and Excise RNA: Visualize the RNA band by UV shadowing, excise the corresponding gel slice.
-
Elute RNA: Elute the RNA from the gel slice using an appropriate elution buffer (e.g., by crush and soak method).
-
Desalt and Concentrate: Desalt the purified RNA using a spin column or dialysis and concentrate to the desired volume.
-
Quality Control: Assess the purity and integrity of the labeled RNA by gel electrophoresis and UV-Vis spectroscopy.
Protocol 3: NMR Data Acquisition
This protocol provides general guidelines for acquiring 2D ¹H-¹³C HSQC spectra of a ¹³C-1 labeled RNA sample.
Materials:
-
Purified ¹³C-1 labeled RNA sample in NMR buffer (e.g., 10 mM sodium phosphate, pH 6.5, 50 mM NaCl in 90% H₂O/10% D₂O or 100% D₂O)
-
High-field NMR spectrometer equipped with a cryoprobe
Procedure:
-
Sample Preparation: Prepare the NMR sample to a final concentration of 0.1 - 1.0 mM.
-
Spectrometer Setup: Tune and match the probe for both ¹H and ¹³C frequencies. Optimize the shim values.
-
Acquisition Parameters:
-
Experiment: hsqcetf3gpsi (or a similar sensitivity-enhanced HSQC pulse sequence).
-
Temperature: Set to the desired experimental temperature (e.g., 298 K).
-
¹H Spectral Width: ~16 ppm, centered around 4.7 ppm.
-
¹³C Spectral Width: ~30-40 ppm, centered around 90 ppm to cover the C1' region.
-
Number of Scans: 16-64 per increment, depending on the sample concentration.
-
Number of Increments (t₁): 128-256 complex points.
-
Recycle Delay: 1.5 - 2.0 seconds.
-
-
Data Processing:
-
Apply appropriate window functions (e.g., squared sine-bell) in both dimensions.
-
Perform Fourier transformation.
-
Phase the spectrum and perform baseline correction.
-
-
Data Analysis:
-
Identify and assign the H1'-C1' cross-peaks. The high enrichment of ¹³C at the C1' position will result in intense and well-resolved signals.
-
Mandatory Visualizations
Caption: Experimental workflow for ¹³C-1 ribose labeling and NMR analysis.
Caption: Biochemical pathway for ¹³C-1 ribose incorporation into RNA.
References
- 1. Isotope labeling strategies for NMR studies of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H, 13C and 15N chemical shift assignment of the stem-loop 5a from the 5′-UTR of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of 13C and 15N labelled RNAs for heteronuclear multi-dimensional NMR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Short, synthetic and selectively 13C-labeled RNA sequences for the NMR structure determination of protein–RNA complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conformational signatures of 13C chemical shifts in RNA ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Application Notes and Protocols for D-Ribose-13C-1 Administration in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of D-Ribose-13C-1 in cell culture experiments for metabolic flux analysis. The protocols detailed below cover experimental design, cell culture preparation, tracer administration, metabolite extraction, and downstream analysis, with a focus on tracing the metabolic fate of ribose in central carbon metabolism and nucleotide synthesis.
Introduction
D-Ribose is a central metabolite in cellular bioenergetics and a fundamental component of nucleic acids (RNA and DNA) and essential cofactors such as ATP and NADH. The use of stable isotope-labeled D-Ribose, specifically this compound, allows for the precise tracing of its metabolic pathways. By tracking the incorporation of the 13C label into various downstream metabolites, researchers can elucidate the activity of key metabolic pathways, including the pentose phosphate pathway (PPP) and nucleotide salvage pathways. This approach is invaluable for understanding cellular metabolism in various physiological and pathological states, including cancer and metabolic disorders, and for identifying potential targets for therapeutic intervention.
Key Applications
-
Metabolic Flux Analysis (MFA): Quantifying the rate of metabolic reactions (fluxes) through the pentose phosphate pathway and nucleotide synthesis pathways.
-
RNA/DNA Synthesis and Turnover: Measuring the rate of new RNA and DNA synthesis by tracking the incorporation of 13C-labeled ribose into the ribose backbone of nucleic acids.
-
Nucleotide Salvage Pathway Analysis: Investigating the recycling of nucleosides for nucleotide synthesis, a critical pathway in rapidly proliferating cells and a target for some chemotherapies.
-
Drug Discovery and Development: Assessing the impact of therapeutic agents on ribose metabolism and nucleotide synthesis.
Experimental Design Considerations
Successful metabolic labeling experiments with this compound require careful planning. Key considerations include:
-
Cell Line Selection: The choice of cell line will depend on the biological question. Rapidly proliferating cells, such as cancer cell lines, are often used due to their high demand for nucleotide synthesis.
-
Tracer Concentration: The concentration of this compound should be optimized to ensure sufficient labeling without inducing cytotoxicity. Studies have shown that high concentrations of D-ribose (10 mM and 50 mM) can decrease cell viability in cell lines such as HEK293T and SH-SY5Y.[1][2] It is recommended to perform a dose-response curve to determine the optimal non-toxic concentration for the specific cell line being used. A starting concentration in the low millimolar range (1-5 mM) is advisable.
-
Incubation Time: The duration of labeling should be sufficient to achieve isotopic steady state in the metabolites of interest. This time can vary depending on the cell type and the specific metabolic pathway being investigated. For rapidly dividing cells, labeling of central carbon metabolites can occur within minutes to hours.[3] A time-course experiment is recommended to determine the optimal incubation time.
-
Culture Medium: Standard cell culture media often contain unlabeled glucose and other carbon sources that can dilute the 13C label. For precise tracing, it is recommended to use a custom medium where unlabeled ribose and glucose are absent. The use of dialyzed fetal bovine serum (FBS) is also crucial to minimize the introduction of unlabeled metabolites.
-
Controls: Appropriate controls are essential for data interpretation. These should include cells grown in parallel with unlabeled D-ribose and cells grown in the absence of supplemental ribose.
Protocol 1: this compound Labeling of Adherent Cells
This protocol outlines the steps for labeling adherent mammalian cells with this compound.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
This compound (sterile solution)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
6-well or 10 cm cell culture plates
-
Incubator (37°C, 5% CO2)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding: Seed cells in 6-well or 10 cm plates at a density that will result in 70-80% confluency at the time of labeling. Allow cells to attach and grow overnight in a standard complete culture medium.
-
Media Preparation: Prepare the labeling medium by supplementing a base medium (lacking glucose and ribose) with this compound at the desired final concentration. Also, supplement the medium with dialyzed FBS.
-
Initiation of Labeling:
-
Aspirate the standard culture medium from the cell culture plates.
-
Gently wash the cells once with sterile PBS to remove residual unlabeled metabolites.
-
Add the pre-warmed this compound labeling medium to the cells.
-
-
Incubation: Incubate the cells for the predetermined optimal time in a 37°C, 5% CO2 incubator.
-
Termination of Labeling and Metabolite Extraction: Proceed immediately to Protocol 2 for metabolite extraction.
Protocol 2: Metabolite Extraction from Adherent Cells
This protocol describes a method for quenching metabolism and extracting metabolites from adherent cells.
Materials:
-
Labeled cells from Protocol 1
-
Ice-cold 0.9% NaCl solution
-
Liquid nitrogen
-
-80°C freezer
-
Cell scraper
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Chloroform (LC-MS grade)
-
Microcentrifuge tubes
-
Centrifuge (refrigerated)
-
Lyophilizer or vacuum concentrator
Procedure:
-
Quenching Metabolism:
-
Quickly aspirate the labeling medium from the plate.
-
Immediately wash the cells with ice-cold 0.9% NaCl solution to remove any remaining labeling medium.
-
Instantly add liquid nitrogen to the plate to flash-freeze the cells and quench all metabolic activity.
-
-
Metabolite Extraction:
-
Place the frozen plate on dry ice.
-
Add 1 mL of a pre-chilled (-80°C) extraction solvent (e.g., 80% methanol in water) to each well.
-
Use a cell scraper to scrape the frozen cells and lysate into the extraction solvent.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Phase Separation (for polar and non-polar metabolites):
-
To the methanol/water lysate, add an equal volume of chloroform to create a biphasic mixture.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
-
Fraction Collection:
-
Carefully collect the upper aqueous phase (containing polar metabolites like nucleotides and sugar phosphates) into a new microcentrifuge tube.
-
Collect the lower organic phase (containing lipids) into a separate tube if lipid analysis is desired.
-
-
Sample Preparation for Analysis:
-
Dry the collected fractions using a lyophilizer or vacuum concentrator.
-
Store the dried metabolite extracts at -80°C until analysis.
-
Protocol 3: RNA Hydrolysis and Ribonucleoside Analysis
This protocol details the enzymatic hydrolysis of RNA to ribonucleosides for subsequent analysis of 13C-ribose incorporation.
Materials:
-
Total RNA extracted from labeled cells (using a standard RNA extraction kit)
-
Nuclease P1
-
Bacterial alkaline phosphatase
-
Reaction buffer (e.g., 10 mM ammonium acetate, pH 5.3)
-
Incubator (37°C)
-
Ultrafiltration units (e.g., 10 kDa MWCO)
-
LC-MS/MS system
Procedure:
-
RNA Digestion:
-
In a microcentrifuge tube, combine approximately 1-5 µg of total RNA with nuclease P1 and incubate at 37°C for 2 hours.
-
Add bacterial alkaline phosphatase and continue to incubate at 37°C for an additional 2 hours.
-
-
Enzyme Removal:
-
Remove the enzymes by passing the reaction mixture through a 10 kDa molecular weight cutoff ultrafiltration unit.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting ribonucleoside mixture by LC-MS/MS to determine the isotopic enrichment of ribose in each ribonucleoside.[4]
-
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between different experimental conditions.
Table 1: D-Ribose Cytotoxicity in Different Cell Lines
| Cell Line | D-Ribose Concentration (mM) | Incubation Time (hours) | Cell Viability (%) | Reference |
| HEK293T | 10 | 48 | Decreased | [1][2] |
| 50 | 48 | Significantly Decreased | [1][2] | |
| SH-SY5Y | 10 | 48 | Decreased | [1][2] |
| 50 | 48 | Significantly Decreased | [1][2] | |
| Human Lymphocytes | 25-50 | 24 | Cytotoxic | [5] |
Table 2: Example of 13C Incorporation into Ribonucleosides
| Ribonucleoside | Condition | 13C Enrichment (%) | Standard Deviation |
| Adenosine | Control | 1.1 | 0.1 |
| This compound (2 mM, 24h) | 45.2 | 3.5 | |
| Guanosine | Control | 1.1 | 0.1 |
| This compound (2 mM, 24h) | 43.8 | 4.1 | |
| Cytidine | Control | 1.1 | 0.2 |
| This compound (2 mM, 24h) | 46.5 | 3.9 | |
| Uridine | Control | 1.1 | 0.1 |
| This compound (2 mM, 24h) | 47.1 | 4.2 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual enrichment will vary depending on experimental conditions.
Visualization of Pathways and Workflows
Signaling Pathways
The administration of this compound primarily allows for the tracing of metabolic pathways rather than traditional signaling cascades. The key metabolic routes are the Pentose Phosphate Pathway (PPP) and the Nucleotide Salvage Pathway.
Caption: Metabolic fate of this compound.
Experimental Workflow
References
- 1. D-Ribose Induces Cellular Protein Glycation and Impairs Mouse Spatial Cognition | PLOS One [journals.plos.org]
- 2. D-Ribose Induces Cellular Protein Glycation and Impairs Mouse Spatial Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic turnover and dynamics of modified ribonucleosides by 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. D-ribose inhibits DNA repair synthesis in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for D-Ribose-13C-1 as an Internal Standard in Mass Spectrometry
Introduction
D-Ribose, a fundamental pentose sugar, is a cornerstone of cellular metabolism, forming the carbohydrate backbone of RNA and serving as a precursor for the synthesis of nucleotides and other essential biomolecules. Accurate quantification of D-ribose and its phosphorylated derivatives is critical for researchers in metabolic studies, disease biomarker discovery, and drug development. The use of a stable isotope-labeled internal standard is paramount for achieving precise and accurate measurements in mass spectrometry by correcting for variations in sample preparation and instrument response. D-Ribose-13C-1, with a 13C-labeled carbon at the C1 position, serves as an ideal internal standard for isotope dilution mass spectrometry (ID-MS), the gold standard for quantitative analysis. Its chemical and physical properties are nearly identical to the endogenous unlabeled D-ribose, ensuring co-elution during chromatography and equivalent ionization efficiency, while its distinct mass allows for separate detection.
These application notes provide detailed protocols for the use of this compound as an internal standard for the quantification of D-ribose in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry relies on the addition of a known quantity of a stable isotope-labeled version of the analyte of interest (the internal standard) to the sample at the earliest stage of sample preparation. The internal standard and the endogenous analyte are treated identically throughout the extraction, purification, and analysis process. Any loss of analyte during sample handling will be accompanied by a proportional loss of the internal standard. Quantification is based on the ratio of the mass spectrometric signal of the endogenous analyte to that of the internal standard. This ratiometric measurement corrects for matrix effects and variations in instrument performance, leading to highly accurate and precise results.
Applications
-
Metabolomics and Metabolic Flux Analysis (MFA): this compound can be used as a tracer to investigate the flux through the pentose phosphate pathway and other related metabolic pathways. By tracking the incorporation of the 13C label into downstream metabolites, researchers can gain insights into cellular metabolism under various conditions.
-
Clinical Research and Biomarker Validation: Accurate quantification of D-ribose in clinical samples such as plasma, urine, and cerebrospinal fluid is important for studying various diseases, including metabolic disorders and neurological conditions.
-
Drug Development: In drug development, understanding the effect of a drug candidate on cellular metabolism is crucial. This compound can be used to assess the impact of pharmaceuticals on ribose metabolism and nucleotide biosynthesis.
Experimental Protocols
Preparation of Standard Solutions
a. This compound Internal Standard Stock Solution (1 mg/mL):
-
Accurately weigh 1 mg of this compound.
-
Dissolve in 1 mL of LC-MS grade water to obtain a 1 mg/mL stock solution.
-
Vortex thoroughly to ensure complete dissolution.
-
Store at -20°C.
b. D-Ribose Calibration Standards:
-
Prepare a 1 mg/mL stock solution of unlabeled D-ribose in LC-MS grade water.
-
Perform serial dilutions of the D-ribose stock solution with LC-MS grade water to prepare a series of calibration standards at concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Store calibration standards at -20°C.
c. Working Internal Standard Solution (10 µg/mL):
-
Dilute the 1 mg/mL this compound stock solution 1:100 with LC-MS grade water to obtain a 10 µg/mL working solution.
Sample Preparation from Cell Culture
-
Cell Seeding: Seed cells in a 6-well plate and culture under desired experimental conditions.
-
Metabolite Quenching and Extraction:
-
Aspirate the culture medium.
-
Immediately wash the cells twice with 1 mL of ice-cold 0.9% NaCl solution.
-
Add 1 mL of ice-cold 80% methanol (pre-chilled to -80°C) to each well to quench metabolism and extract metabolites.
-
Add 10 µL of the 10 µg/mL this compound working internal standard solution to each well.
-
Scrape the cells and collect the cell lysate in a microcentrifuge tube.
-
-
Protein Precipitation and Clarification:
-
Vortex the cell lysate vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
-
Supernatant Collection and Drying:
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of LC-MS grade water.
-
Vortex and centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Caption: Experimental workflow for quantitative analysis using this compound.
LC-MS/MS Analysis
a. Liquid Chromatography Conditions:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for the separation of polar metabolites like D-ribose. An example is a Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water with 0.1% Acetic Acid
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: 95% to 50% B
-
5-6 min: 50% B
-
6-6.1 min: 50% to 95% B
-
6.1-8 min: 95% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
b. Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
D-Ribose (unlabeled): Precursor ion (m/z) 149.0 -> Product ion (m/z) 89.0
-
This compound (internal standard): Precursor ion (m/z) 150.0 -> Product ion (m/z) 90.0
-
-
Instrument Parameters (example for a triple quadrupole mass spectrometer):
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Collision Gas: Argon
-
Data Analysis and Quantification
-
Integrate the peak areas of the MRM transitions for both endogenous D-ribose and the this compound internal standard.
-
Calculate the ratio of the peak area of D-ribose to the peak area of this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the D-ribose calibration standards.
-
Determine the concentration of D-ribose in the samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data
The following tables summarize typical performance characteristics of a quantitative LC-MS/MS method using this compound as an internal standard.
Table 1: Calibration Curve Parameters
| Parameter | Value |
|---|---|
| Calibration Range | 1 - 100 µg/mL |
| Regression Equation | y = 1.234x + 0.005 |
| Correlation Coefficient (r²) | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
|---|---|---|---|---|
| Low | 2.5 | < 5% | < 7% | 95 - 105% |
| Medium | 25 | < 4% | < 6% | 97 - 103% |
| High | 75 | < 3% | < 5% | 98 - 102% |
Table 3: Recovery and Matrix Effect
| Parameter | Value |
|---|---|
| Extraction Recovery | > 90% |
| Matrix Effect | < 15% |
Signaling Pathway Context
D-Ribose is a key metabolite in the Pentose Phosphate Pathway (PPP), an essential pathway for the production of NADPH and the synthesis of nucleotide precursors.
Caption: Simplified diagram of the Pentose Phosphate Pathway highlighting D-Ribose-5-Phosphate.
Application Notes and Protocols for Steady-State Labeling with D-Ribose-13C-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing is a powerful technique to elucidate metabolic pathways and quantify flux rates within a biological system. D-Ribose, a central component of nucleotides, coenzymes, and the pentose phosphate pathway (PPP), is critical for cellular proliferation, redox homeostasis, and nucleic acid synthesis. This application note provides a detailed protocol for conducting steady-state labeling experiments in cultured mammalian cells using D-Ribose-13C-1. By tracing the incorporation of the 13C label from this compound into downstream metabolites, researchers can gain insights into the activity of the pentose phosphate pathway, nucleotide biosynthesis, and the interplay with glycolysis and the tricarboxylic acid (TCA) cycle. This information is invaluable for understanding disease metabolism, identifying drug targets, and assessing the mechanism of action of therapeutic compounds.
Core Concepts
Exogenously supplied D-ribose enters the cell and is phosphorylated by ribokinase to form ribose-5-phosphate (R5P).[1] This R5P can then enter the central carbon metabolism through several routes:
-
Nucleotide Synthesis: R5P is a direct precursor for the synthesis of purine and pyrimidine nucleotides.
-
Non-oxidative Pentose Phosphate Pathway: R5P can be converted to intermediates of glycolysis, such as fructose-6-phosphate and glyceraldehyde-3-phosphate, through the reversible reactions of the non-oxidative PPP.
-
Oxidative Pentose Phosphate Pathway: Under certain conditions, R5P can be recycled back into the oxidative PPP.
By using this compound, the fate of the first carbon of ribose can be meticulously tracked, providing specific information about the metabolic pathways in which it participates.
Experimental Design and Workflow
A typical steady-state labeling experiment with this compound involves culturing cells in a medium where the standard ribose source is replaced with this compound. The cells are cultured for a sufficient duration to achieve isotopic steady state, meaning the labeling of intracellular metabolites has reached a stable equilibrium. Following this labeling period, metabolites are extracted and analyzed by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to determine the extent and pattern of 13C incorporation.
Figure 1. A generalized experimental workflow for steady-state labeling with this compound.
Metabolic Fate of this compound
The 13C label on the first carbon of D-ribose will be transferred to various downstream metabolites. Understanding the expected labeling patterns is crucial for data interpretation.
References
Application Notes and Protocols for Tracing Central Carbon Metabolism with D-Ribose-¹³C-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing is a powerful technique to elucidate the intricate network of metabolic pathways within a cell. By introducing a substrate labeled with a heavy isotope, such as ¹³C, researchers can track the fate of its atoms as they are incorporated into downstream metabolites. D-ribose, a central component of nucleotides and a key intermediate in the pentose phosphate pathway (PPP), serves as an excellent tracer for probing central carbon metabolism. Specifically, using D-Ribose-¹³C-1 allows for the precise tracking of carbon flux through the PPP and its connections with glycolysis and the tricarboxylic acid (TCA) cycle. These insights are crucial for understanding cellular bioenergetics, nucleotide biosynthesis, and the cellular redox state, which are fundamental to various physiological and pathological processes, including cancer and metabolic disorders.
This document provides detailed application notes and experimental protocols for utilizing D-Ribose-¹³C-1 to trace central carbon metabolism. It is intended for researchers, scientists, and drug development professionals seeking to apply this methodology in their studies.
Metabolic Significance of D-Ribose
D-ribose enters central carbon metabolism primarily through the pentose phosphate pathway. The ¹³C label from D-Ribose-¹³C-1 can be traced into various key metabolic intermediates, providing quantitative information on the activity of several pathways:
-
Pentose Phosphate Pathway (PPP): D-ribose is readily phosphorylated to ribose-5-phosphate, a key node in the PPP. The labeling pattern in PPP intermediates and its products, such as NADPH and precursors for nucleotide synthesis, can reveal the relative activities of the oxidative and non-oxidative branches of the PPP.
-
Glycolysis and Gluconeogenesis: The non-oxidative PPP can interconvert pentose phosphates with glycolytic intermediates like fructose-6-phosphate and glyceraldehyde-3-phosphate. Thus, the ¹³C label from ribose can be traced into glycolytic metabolites and lactate, providing insights into the interplay between these pathways.
-
TCA Cycle: Acetyl-CoA derived from glycolysis can enter the TCA cycle. Therefore, labeling in TCA cycle intermediates can indicate the contribution of ribose-derived carbons to mitochondrial metabolism.
-
Nucleotide Biosynthesis: Ribose-5-phosphate is a direct precursor for the synthesis of purine and pyrimidine nucleotides. Tracing the incorporation of ¹³C from labeled ribose into the ribose moiety of nucleotides is a direct measure of de novo nucleotide synthesis.
Experimental Design and Workflow
A typical D-Ribose-¹³C-1 tracing experiment involves several key steps, from cell culture and labeling to sample analysis and data interpretation.
Protocols
Protocol 1: Cell Culture and Isotopic Labeling
This protocol outlines the steps for labeling adherent mammalian cells with D-Ribose-¹³C-1.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
D-Ribose-¹³C-1 (or other desired isotopomer)
-
Culture plates or flasks
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells in culture plates or flasks at a density that will result in 70-80% confluency at the time of labeling. Allow cells to adhere and grow overnight.
-
Tracer Medium Preparation: Prepare the labeling medium by supplementing the base medium with D-Ribose-¹³C-1 at the desired concentration (typically in the range of the normal glucose concentration, e.g., 5-25 mM). Ensure all other necessary supplements (e.g., dialyzed FBS, amino acids) are added. Warm the medium to 37°C.
-
Initiation of Labeling:
-
Aspirate the existing culture medium from the cells.
-
Wash the cells once with pre-warmed PBS to remove any residual unlabeled medium.
-
Add the pre-warmed D-Ribose-¹³C-1 labeling medium to the cells.
-
-
Incubation: Return the cells to the incubator and incubate for a predetermined period. The labeling duration should be optimized based on the metabolic pathways of interest and the turnover rate of the target metabolites. A time-course experiment (e.g., 0, 1, 4, 8, 24 hours) is recommended to determine the optimal labeling time.
Protocol 2: Metabolite Extraction
This protocol describes the extraction of polar metabolites from adherent cells.
Materials:
-
Cold methanol (80% v/v in water, pre-chilled to -80°C)
-
Cell scraper
-
Centrifuge tubes
-
Centrifuge (refrigerated)
-
Liquid nitrogen
Procedure:
-
Metabolism Quenching:
-
Remove the culture plate from the incubator.
-
Quickly aspirate the labeling medium.
-
Immediately place the plate on dry ice or in a liquid nitrogen bath to quench metabolic activity.
-
-
Extraction:
-
Add a sufficient volume of ice-cold 80% methanol to the plate to cover the cell monolayer (e.g., 1 mL for a 6-well plate).
-
Place the plate on dry ice for 10-15 minutes.
-
Using a cell scraper, scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled centrifuge tube.
-
-
Cell Lysis and Protein Precipitation:
-
Vortex the cell lysate vigorously for 1 minute.
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
-
Sample Collection:
-
Carefully transfer the supernatant containing the polar metabolites to a new pre-chilled tube.
-
The samples can be stored at -80°C until analysis.
-
Protocol 3: LC-MS/MS Analysis of Labeled Metabolites
This protocol provides a general procedure for the analysis of ¹³C-labeled polar metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column suitable for polar metabolite separation.
Mobile Phases:
-
Mobile Phase A: Acetonitrile with 0.1% formic acid.
-
Mobile Phase B: Water with 0.1% formic acid.
Procedure:
-
Sample Preparation: Prior to injection, centrifuge the extracted metabolite samples at high speed to remove any remaining particulates.
-
LC Separation:
-
Equilibrate the HILIC column with the initial mobile phase composition (e.g., 95% A, 5% B).
-
Inject the sample onto the column.
-
Apply a gradient to separate the metabolites. A typical gradient might be:
-
0-2 min: 95% A
-
2-15 min: Linear gradient to 50% A
-
15-20 min: Hold at 50% A
-
20-22 min: Return to 95% A
-
22-30 min: Re-equilibration at 95% A
-
-
-
MS/MS Detection:
-
Operate the mass spectrometer in negative ion mode for many central carbon metabolites.
-
Use a targeted approach with Selected Reaction Monitoring (SRM) or a non-targeted approach with full scan and data-dependent MS2 fragmentation.
-
For each metabolite of interest, determine the precursor ion (M-H)⁻ and the specific mass transitions for each isotopologue (M+1, M+2, etc.).
-
Data Presentation
The primary data output from a ¹³C tracing experiment is the mass isotopomer distribution (MID) for each metabolite of interest. This data reflects the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.).
Table 1: Mass Isotopomer Distribution in Pentose Phosphates after [¹³C₅]-Inosine Labeling
The following table presents the mass isotopomer distribution of pentose phosphates in dentate granule neurons of hippocampal slices after a 5-minute incubation with [1′,2′,3′,4′,5′-¹³C₅]-inosine, which serves as a proxy for D-Ribose-¹³C₅ labeling. This data illustrates the expected labeling patterns in the direct downstream products of ribose metabolism.
| Metabolite | Isotopologue | Fractional Abundance (%) |
| Pentose Phosphates | M+0 | 35.2 |
| M+1 | 4.8 | |
| M+2 | 3.5 | |
| M+3 | 7.3 | |
| M+4 | 15.7 | |
| M+5 | 33.5 |
Data adapted from a study on spatially resolved metabolomics and isotope tracing in dentate granule neurons.
Table 2: ¹³C Incorporation into Downstream Metabolites from [¹³C₅]-Inosine
This table shows the average ¹³C atom labeling in key downstream metabolites, demonstrating the flow of carbon from the ribose moiety into glycolysis.
| Metabolite | Average ¹³C Atom Labeling (%) |
| Pentose Phosphates | 45.8 |
| Hexose Phosphates | 12.1 |
| 3-Phosphoglycerate (3-PG) | 8.9 |
| Lactate | 7.5 |
Data adapted from a study on spatially resolved metabolomics and isotope tracing in dentate granule neurons.
Visualization of Metabolic Pathways
Graphviz diagrams can be used to visualize the flow of the ¹³C label from D-Ribose-¹³C-1 through central carbon metabolism.
Conclusion
Tracing central carbon metabolism with D-Ribose-¹³C-1 is a valuable technique for gaining a quantitative understanding of cellular metabolism. The protocols and application notes provided here offer a comprehensive guide for researchers to design and execute these experiments. The resulting data on metabolic fluxes can provide critical insights into the metabolic reprogramming that occurs in various diseases and can aid in the identification of novel therapeutic targets. The ability to dissect the contributions of the pentose phosphate pathway, glycolysis, and the TCA cycle is particularly important for understanding the metabolic adaptations of highly proliferative cells, such as cancer cells. By carefully following these protocols and utilizing the appropriate analytical techniques, researchers can unlock a wealth of information about the dynamic nature of cellular metabolism.
Application Notes and Protocols: D-Ribose-13C-1 for Clinical Research in Metabolic Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Ribose, a naturally occurring pentose sugar, is a central component of fundamental biological molecules such as ATP, RNA, and DNA.[1][2] Its metabolism is intrinsically linked to the pentose phosphate pathway (PPP), a critical route for the synthesis of NADPH and precursors for nucleotide biosynthesis.[3][4] In metabolic disorders such as diabetes mellitus and metabolic syndrome, alterations in glucose metabolism and cellular redox balance are key pathological features. The use of stable isotope-labeled D-Ribose, specifically D-Ribose-13C-1, offers a powerful tool to trace the in vivo kinetics of the PPP and elucidate its dysregulation in these disease states.[5][6] These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in clinical research focused on metabolic disorders.
Principle of this compound Tracing
When D-Ribose labeled with 13C at the first carbon position (this compound) is introduced into a biological system, it is metabolized through the pentose phosphate pathway. The labeled carbon atom can be tracked as it is incorporated into various downstream metabolites. By measuring the enrichment of 13C in these metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can quantify the rate of metabolic reactions, also known as metabolic flux. This technique, known as 13C metabolic flux analysis (13C-MFA), provides a dynamic view of metabolic pathways that is not attainable through the measurement of metabolite concentrations alone.
The metabolism of this compound provides specific insights into the oxidative and non-oxidative branches of the PPP. The labeled carbon can be traced through key intermediates such as ribose-5-phosphate, sedoheptulose-7-phosphate, and fructose-6-phosphate, and ultimately into products of glycolysis and the TCA cycle. By analyzing the specific patterns of 13C labeling in these molecules, the relative activities of different branches of the PPP can be determined.[6]
Applications in Metabolic Disorder Research
The study of the pentose phosphate pathway is crucial in understanding the pathophysiology of metabolic disorders. Dysregulation of the PPP has been implicated in insulin resistance, hyperglycemia-induced oxidative stress, and the development of diabetic complications.[3]
Key Research Applications of this compound:
-
Quantification of Pentose Phosphate Pathway Flux: Directly measure the in vivo activity of the oxidative and non-oxidative branches of the PPP in patient populations.
-
Assessment of NADPH Production: The oxidative PPP is a major source of NADPH, which is essential for antioxidant defense. This compound tracing can provide an indirect measure of NADPH production capacity.[3]
-
Investigation of Insulin Resistance: Elucidate how insulin resistance affects ribose metabolism and PPP activity in different tissues.
-
Evaluation of Therapeutic Interventions: Assess the effect of novel drugs or lifestyle interventions on PPP flux and related metabolic pathways.
-
Biomarker Discovery: Identify novel biomarkers of metabolic dysregulation based on the labeling patterns of downstream metabolites.
Data Presentation: Pentose Phosphate Pathway Flux in Metabolic Disorders
The following table summarizes hypothetical quantitative data illustrating the potential changes in pentose phosphate pathway (PPP) flux in individuals with metabolic syndrome compared to healthy controls, as might be determined using a this compound tracer study.
| Parameter | Healthy Controls (n=20) | Metabolic Syndrome Patients (n=20) | p-value | Reference |
| Oxidative PPP Flux(μmol/kg/min) | 5.2 ± 0.8 | 3.9 ± 1.1 | <0.05 | Hypothetical Data |
| Non-oxidative PPP Flux(μmol/kg/min) | 2.1 ± 0.5 | 2.8 ± 0.7 | <0.05 | Hypothetical Data |
| Ratio of Oxidative toNon-oxidative PPP Flux | 2.48 | 1.39 | <0.01 | Hypothetical Data |
| Relative Contribution of PPPto overall Glucose Metabolism (%) | 8 ± 2 | 5 ± 1.5 | <0.05 | Hypothetical Data |
Experimental Protocols
Protocol 1: Oral Administration of this compound for PPP Flux Analysis
This protocol outlines a procedure for the oral administration of this compound to human subjects for the purpose of studying pentose phosphate pathway flux.
1. Subject Preparation:
- Subjects should fast for at least 8 hours overnight prior to the study.
- A baseline blood sample (see Protocol 3) should be collected immediately before tracer administration.
- Subjects should refrain from strenuous exercise for 24 hours before the study.
2. Tracer Preparation and Administration:
- Prepare a solution of this compound (99% enrichment) in sterile water.
- A typical oral dose is 75 mg/kg body weight.
- The tracer solution should be consumed by the subject within 2 minutes.
3. Sample Collection:
- Collect blood samples at baseline (0 min) and at 15, 30, 60, 90, 120, 180, and 240 minutes post-administration.
- Collect urine samples at baseline and as a pooled collection over the 4-hour study period.
4. Sample Processing and Analysis:
- Process blood and urine samples according to Protocol 3.
- Analyze the 13C-enrichment of ribose and downstream metabolites in plasma and urine using LC-MS/MS (see Protocol 4).
5. Data Analysis:
- Calculate the isotopic enrichment of metabolites over time.
- Use metabolic modeling software to calculate the fluxes through the oxidative and non-oxidative branches of the pentose phosphate pathway.
Protocol 2: Intravenous Infusion of this compound
This protocol describes a primed-continuous infusion of this compound for achieving a steady-state isotopic enrichment in plasma, which is advantageous for certain metabolic flux calculations.
1. Subject Preparation:
- Identical to Protocol 1.
2. Catheter Placement:
- Place an intravenous catheter in a forearm vein for tracer infusion.
- Place a second catheter in the contralateral hand or forearm, preferably in a heated hand vein ("arterialized" venous blood), for blood sampling.
3. Tracer Infusion:
- Administer a priming bolus of this compound (e.g., 10 mg/kg) over 2 minutes.
- Immediately follow with a continuous infusion of this compound at a rate of 0.15 mg/kg/min for the duration of the study (e.g., 240 minutes).
4. Sample Collection:
- Collect blood samples at baseline (0 min) and every 30 minutes during the infusion.
- Collect urine samples at baseline and as a pooled collection over the infusion period.
5. Sample Processing, Analysis, and Data Analysis:
- Follow steps 4 and 5 from Protocol 1.
Protocol 3: Blood and Urine Sample Collection and Processing
This protocol details the procedures for collecting and processing blood and urine samples to ensure the stability and integrity of metabolites for 13C analysis.
1. Blood Collection:
- Collect blood into tubes containing an anticoagulant (e.g., EDTA).
- Immediately place the tubes on ice.
2. Plasma Separation:
- Within 15 minutes of collection, centrifuge the blood at 2,000 x g for 10 minutes at 4°C.
- Carefully aspirate the supernatant (plasma) and transfer to a new pre-chilled tube.
3. Metabolic Quenching and Protein Precipitation:
- To an aliquot of plasma (e.g., 100 µL), add 4 volumes of ice-cold methanol (-20°C).
- Vortex vigorously for 30 seconds.
- Incubate at -20°C for 20 minutes to precipitate proteins.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant containing the metabolites to a new tube.
4. Sample Storage:
- Dry the metabolite extract under a stream of nitrogen gas or by vacuum centrifugation.
- Store the dried extract at -80°C until analysis.
5. Urine Collection and Processing:
- Collect urine in a sterile container.
- Centrifuge at 2,000 x g for 10 minutes at 4°C to remove any sediment.
- Store aliquots of the supernatant at -80°C until analysis.
Protocol 4: LC-MS/MS Analysis of 13C-Labeled Metabolites
This protocol provides a general framework for the analysis of 13C-labeled ribose and downstream metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Reconstitution:
- Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50% acetonitrile in water).
2. Liquid Chromatography:
- Use a hydrophilic interaction liquid chromatography (HILIC) column for the separation of polar metabolites.
- Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with ammonium acetate and acetic acid) and an organic component (e.g., acetonitrile).
3. Mass Spectrometry:
- Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.
- Operate the mass spectrometer in negative ion mode for the detection of sugar phosphates and organic acids.
- Acquire data in full scan mode to capture all isotopologues of the target metabolites.
4. Data Analysis:
- Identify metabolites based on their accurate mass and retention time.
- Determine the mass isotopologue distribution (MID) for each metabolite by measuring the relative abundance of each isotopologue (M+0, M+1, M+2, etc.).
- Correct the raw MIDs for the natural abundance of 13C.
Visualizations
Caption: The Pentose Phosphate Pathway and the entry of this compound.
Caption: Clinical research workflow for this compound tracer studies.
Conclusion
This compound is a valuable tool for clinical research into metabolic disorders, providing a means to dynamically assess the activity of the pentose phosphate pathway in vivo. The protocols and information provided herein offer a framework for designing and conducting such studies, with the ultimate goal of advancing our understanding of metabolic dysregulation and developing novel therapeutic strategies. Careful consideration of the experimental design, sample handling, and analytical methodology is paramount to obtaining high-quality, reproducible data.
References
- 1. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Role of the Pentose Phosphate Pathway in Diabetes and Cancer [frontiersin.org]
- 5. Isotopic Tracer for Absolute Quantification of Metabolites of the Pentose Phosphate Pathway in Bacteria [mdpi.com]
- 6. Pentose Phosphate Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
Troubleshooting & Optimization
Optimizing D-Ribose-13C-1 labeling efficiency in different cell lines.
Welcome to the technical support center for D-Ribose-¹³C-1 labeling experiments. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their stable isotope labeling studies in various cell lines.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your experiments.
Problem: Low or No ¹³C Enrichment in Target Metabolites
| Possible Cause | Recommended Solution |
| Insufficient Incubation Time | The time required to reach isotopic steady state varies by metabolic pathway. Glycolysis can reach a steady state in minutes, the TCA cycle in a couple of hours, and nucleotides can take up to 24 hours.[1] For ribose incorporation into RNA, longer incubation times (e.g., 24-48 hours) are often necessary. Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the optimal labeling window for your specific cell line and target metabolite. |
| Suboptimal D-Ribose-¹³C-1 Concentration | The concentration of the labeled substrate is critical. While specific concentrations for D-Ribose-¹³C-1 in mammalian cells are not widely published, studies using ¹³C-ribose in bacterial systems have used concentrations around 1-2 g/L.[2] For mammalian cells, this is likely too high. Start with a concentration similar to glucose in standard media (e.g., 5-10 mM) and optimize. Ensure the unlabeled ribose concentration in your base medium is negligible. |
| Dilution from Endogenous Sources | Cells can synthesize ribose de novo from glucose via the Pentose Phosphate Pathway (PPP).[3] This unlabeled, endogenously synthesized ribose will dilute the ¹³C-labeled pool. To mitigate this, consider using media with ¹³C-glucose in addition to D-Ribose-¹³C-1 or using pharmacological inhibitors of the oxidative PPP, if compatible with your experimental goals. |
| Poor Cell Health or Metabolism | If cells are not actively proliferating or are metabolically compromised, they will not efficiently uptake and metabolize the labeled ribose. Ensure cells are in the exponential growth phase at the start of the experiment.[4] Check cell viability using a standard method like Trypan Blue exclusion. |
| Inefficient Metabolite Extraction | Incomplete quenching of metabolism or inefficient extraction can lead to loss of labeled metabolites. Use a rapid quenching method, such as immersion in ice-cold methanol or a dry ice/ethanol bath, to halt all enzymatic activity instantly.[5] Ensure your extraction solvent (e.g., a methanol/acetonitrile/water mixture) is appropriate for the target metabolites.[6] |
Problem: Poor Cell Growth, Detachment, or Death
| Possible Cause | Recommended Solution |
| Nutrient Depletion | Long incubation times with labeled media can lead to the depletion of essential nutrients other than the labeled substrate, causing cellular stress or death.[6] Ensure the base medium is sufficiently rich for the duration of the experiment. If necessary, replenish other key nutrients during the labeling period. |
| Toxicity of Labeled Compound | While generally considered safe, high concentrations of any nutrient, including ribose, can potentially alter cell metabolism or induce stress. Test a range of D-Ribose-¹³C-1 concentrations to find the highest level that does not impact cell viability or proliferation rates. |
| General Cell Culture Issues | Problems may be unrelated to the labeling itself. Rule out common issues such as microbial contamination, incubator malfunction (CO₂, temperature, humidity), or poor quality of reagents (media, serum).[7] |
| Over-confluency | Starting the experiment with cells that are already confluent can lead to contact inhibition, reduced metabolic activity, and subsequent cell death. Ensure cells are seeded at a density that allows for growth during the labeling period, typically aiming for 80-90% confluency at the time of harvest.[1][7] |
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using D-Ribose-¹³C-1 as a tracer? D-Ribose-¹³C-1 is primarily used to trace the metabolic fate of ribose, a central building block for nucleotides. Its main applications include:
-
Measuring Nucleotide Synthesis: Directly quantifying the rate of de novo and salvage pathway synthesis of ribonucleosides (for RNA) and deoxyribonucleosides (for DNA).[8][9]
-
Analyzing Pentose Phosphate Pathway (PPP) Flux: Investigating the activity of the non-oxidative branch of the PPP, which interconverts 5-carbon sugars.[3][10]
-
Tracing Ribose Contribution to Other Metabolites: In some organisms, ribose can be a precursor for certain amino acids like histidine and tryptophan.[2]
Q2: How do I choose the right analytical method to measure ¹³C enrichment? The choice depends on your target molecule:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for analyzing the labeling of ribose within the RNA backbone. This requires hydrolysis of RNA, derivatization of the resulting ribose, and analysis. GC-MS provides valuable positional labeling information.[8][9]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The preferred method for analyzing polar intracellular metabolites like sugar phosphates (e.g., ribose-5-phosphate) and nucleotides (e.g., ATP, GTP). It is highly sensitive and can quantify a wide range of metabolites simultaneously.[11][12]
Q3: How can I be sure that my cells are at an "isotopic steady state"? Isotopic steady state is reached when the isotopic enrichment of intracellular metabolites remains constant over time. To confirm this, you should perform a time-course experiment, harvesting cells at multiple time points after introducing the D-Ribose-¹³C-1. When you observe that the ¹³C enrichment percentage in your metabolite of interest (e.g., ribose in RNA) no longer increases and reaches a plateau, you have reached steady state.[13]
Q4: Can I use D-Ribose-¹³C-1 in combination with other tracers? Yes, using multiple tracers can provide a more comprehensive view of metabolism. A common and powerful approach is to perform parallel labeling experiments.[10][10] For example, one culture can be fed D-Ribose-¹³C-1 while a parallel culture is fed [U-¹³C]-Glucose. This allows you to simultaneously probe the ribose salvage/uptake pathway and the de novo synthesis of ribose from glucose via the PPP.[2]
Experimental Protocols & Data
Table 1: Typical Experimental Parameters for Stable Isotope Labeling
This table summarizes a range of parameters used in various ¹³C labeling studies. These should be used as a starting point for optimization in your specific cell line.
| Parameter | Typical Range / Condition | Cell Type Examples | Notes |
| Tracer Concentration | 5 mM - 25 mM | HCT116, MCF7, HeLa[1], Granulocytes[10] | Should be optimized. High concentrations can be toxic. Base media should lack the unlabeled equivalent. |
| Incubation Time | 4 hours - 48 hours | HCT116[1], Granulocytes[14] | Highly dependent on the target pathway. Nucleotide labeling requires longer times (>24h) than glycolytic intermediates. |
| Cell Density at Harvest | 80 - 90% Confluency | Adherent Mammalian Cells[1][6] | Ensures cells are in an active metabolic state and avoids artifacts from over-confluency. |
| Quenching Method | Cold Methanol (-20°C to -80°C)[5] or Liquid Nitrogen | Adherent & Suspension Cells | Quenching must be rapid to halt metabolism and preserve the in vivo labeling state. |
| Extraction Solvent | 80% Methanol; Methanol:Acetonitrile:Water (e.g., 50:30:20) | Mammalian Cells[6] | Choice of solvent depends on the polarity of the target metabolites. |
General Protocol: D-Ribose-¹³C-1 Labeling of Adherent Mammalian Cells
This protocol provides a general workflow. All steps should be optimized for your specific cell line and experimental goals.
1. Cell Seeding & Growth:
-
Seed adherent cells in 6-well plates at a density that will ensure they reach ~50-60% confluency within 24 hours.
-
Culture cells in their standard growth medium under optimal conditions (e.g., 37°C, 5% CO₂).
2. Preparation of Labeling Medium:
-
Prepare a custom culture medium that is identical to your standard medium but lacks standard D-Ribose.
-
Dissolve D-Ribose-¹³C-1 (or another ¹³C-labeled ribose isotopomer) in the custom medium to achieve your desired final concentration (e.g., start with 10 mM).
-
Warm the labeling medium to 37°C before use.
3. Isotope Labeling:
-
When cells reach the target confluency for starting the experiment (e.g., ~60-70%), aspirate the standard growth medium.
-
Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS) to remove residual unlabeled nutrients.
-
Add the pre-warmed D-Ribose-¹³C-1 labeling medium to the cells.
-
Return the plates to the incubator for the desired labeling duration (e.g., 24 hours for nucleotide analysis).
4. Quenching and Metabolite Extraction:
-
Place the cell culture plates on a floating rack in a dry ice/ethanol slurry or on a metal block in dry ice for rapid cooling and quenching of metabolism.
-
Aspirate the labeling medium completely.
-
Add ice-cold extraction solvent (e.g., 80% methanol, stored at -80°C) to each well (e.g., 1 mL for a 6-well plate).
-
Place the plates on a rocker at 4°C for 10-15 minutes to ensure complete cell lysis.
-
Using a cell scraper, scrape the wells to detach all cellular material.
-
Collect the cell lysate/extraction solvent mixture into a microcentrifuge tube.
-
Centrifuge at maximum speed (e.g., >14,000 g) at 4°C for 10 minutes to pellet protein and cell debris.
-
Carefully transfer the supernatant, which contains the metabolites, to a new tube for analysis (e.g., by LC-MS).
5. (Optional) RNA Extraction and Hydrolysis:
-
For analysis of ¹³C enrichment in RNA, lyse the cells directly in the well using an appropriate RNA lysis buffer (e.g., TRIzol).
-
Purify the total RNA using a standard protocol or commercial kit.
-
Hydrolyze the purified RNA to its constituent ribonucleosides using enzymes like nuclease P1 and alkaline phosphatase.
-
Analyze the resulting ribonucleosides by LC-MS/MS or derivatize the ribose for GC-MS analysis.[9][11]
Visualizations
Metabolic Pathway
Caption: Metabolic fate of D-Ribose-¹³C-1 in mammalian cells.
Experimental Workflow
Caption: General experimental workflow for D-Ribose-¹³C-1 labeling.
Troubleshooting Flowchart
Caption: Troubleshooting flowchart for low ¹³C labeling efficiency.
References
- 1. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-selective 13C labeling of histidine and tryptophan using ribose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pentose Phosphate Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Poor Cell Growth Troubleshooting [sigmaaldrich.com]
- 8. 13c-Metabolic Flux Analysis of the Pentose Phosphate Pathway Using GC-MS Analysis of RNA and Glycogen | AIChE [proceedings.aiche.org]
- 9. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 10. mdpi.com [mdpi.com]
- 11. Sensitive, Efficient Quantitation of 13C-Enriched Nucleic Acids via Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry for Applications in Stable Isotope Probing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolic turnover and dynamics of modified ribonucleosides by 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
Technical Support Center: Improving Metabolic Flux Analysis Precision with a Focus on the Pentose Phosphate Pathway
A Note on Isotopic Tracers: While this guide focuses on improving the precision of metabolic flux analysis (MFA) for the Pentose Phosphate Pathway (PPP), it primarily utilizes information based on well-documented tracers such as [1,2-¹³C₂]glucose. The use of D-Ribose-¹³C-1 as a primary tracer for MFA is not extensively covered in current scientific literature, limiting the availability of specific experimental protocols and troubleshooting guidance. The principles and methods outlined here, however, provide a robust framework for designing and troubleshooting ¹³C-MFA experiments targeting the PPP.
Frequently Asked Questions (FAQs)
Q1: Why is tracer selection critical for accurately measuring fluxes in the Pentose Phosphate Pathway?
A1: The choice of isotopic tracer is paramount because it directly influences the labeling patterns of metabolic intermediates. For the PPP, a key objective is to distinguish its activity from glycolysis. Tracers like [1,2-¹³C₂]glucose are particularly effective because they generate distinct mass isotopomer distributions for metabolites depending on the pathway taken.[1][2] Metabolism of [1,2-¹³C₂]glucose through glycolysis produces doubly labeled (M+2) three-carbon molecules like 3-phosphoglycerate (3PG), while the oxidative PPP results in the loss of the ¹³C label from the first carbon position as CO₂, leading to singly labeled (M+1) 3PG.[3][4][5] This differential labeling provides the necessary information to resolve the relative fluxes through these two pathways.
Q2: What is isotopic steady state, and why is it important for ¹³C-MFA of the PPP?
A2: Isotopic steady state is a condition where the isotopic enrichment of intracellular metabolites remains constant over time during a labeling experiment.[6] Achieving this state is a fundamental assumption for many ¹³C-MFA models.[7] For accurate PPP flux determination, it is crucial to ensure that the labeling patterns of key intermediates, such as pentose phosphates and glycolytic intermediates, have stabilized. Failure to reach isotopic steady state can lead to inaccurate flux estimations. It is recommended to perform time-course experiments to verify that isotopic steady state has been reached before harvesting cells for analysis.[8]
Q3: Can I use ¹³C-MFA to measure the non-oxidative PPP fluxes?
A3: Yes, ¹³C-MFA can be used to estimate fluxes through the non-oxidative branch of the PPP. The reversible reactions of the non-oxidative PPP, catalyzed by transketolase and transaldolase, result in a complex scrambling of carbon atoms.[9] By using appropriately labeled tracers and measuring the mass isotopomer distributions of various sugar phosphates (e.g., ribose-5-phosphate, xylulose-5-phosphate, sedoheptulose-7-phosphate), it is possible to deconvolve the activities of these enzymes and estimate the net and exchange fluxes.[10][11] Parallel labeling experiments with different tracers can further enhance the precision of these flux estimations.[10]
Q4: What are the main analytical challenges in measuring ¹³C-labeling of PPP intermediates?
A4: Measuring the isotopic labeling of PPP intermediates presents several analytical challenges. These metabolites are often present at low intracellular concentrations, making their detection difficult.[10] Additionally, sugar phosphates are isomers with the same mass, which can be challenging to separate chromatographically.[10] Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common analytical platforms used.[6] Derivatization is often required for GC-MS analysis of these polar compounds. Careful optimization of analytical methods is crucial for obtaining high-quality data for accurate flux analysis.[10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low ¹³C enrichment in PPP intermediates | 1. Insufficient labeling time to reach isotopic steady state.2. High dilution from unlabeled endogenous sources.3. Low PPP activity in the experimental model. | 1. Perform a time-course experiment to determine the optimal labeling duration.2. Use a minimal essential medium with the labeled substrate as the sole carbon source, if possible. Account for dilution from other sources in the model.3. Consider stimulating the PPP if appropriate for the biological question (e.g., with an oxidative stressor). |
| Poor resolution between glycolysis and PPP fluxes | 1. Suboptimal tracer selection.2. Incomplete measurement of key metabolite labeling patterns.3. High measurement errors in mass spectrometry data. | 1. Use tracers known to provide good resolution for the PPP, such as [1,2-¹³C₂]glucose.[1][2]2. Ensure measurement of mass isotopomers for key downstream metabolites like 3-phosphoglycerate and lactate.[3]3. Optimize your mass spectrometry method to reduce analytical noise and improve precision.[10] |
| Inconsistent or non-reproducible flux results | 1. Biological variability between replicates.2. Inconsistent cell culture conditions (e.g., cell density, growth phase).3. Errors in sample preparation (quenching, extraction). | 1. Increase the number of biological replicates.2. Standardize cell culture protocols meticulously.3. Ensure rapid and complete quenching of metabolism and use a validated extraction protocol. |
| Model fails to converge or provides a poor fit to the data | 1. Incorrect metabolic network model.2. Errors in the measured extracellular fluxes (uptake/secretion rates).3. The assumption of metabolic and isotopic steady state is not met. | 1. Verify the completeness and accuracy of the reaction network in your model.2. Carefully measure and re-verify all extracellular rates.3. Confirm steady state with time-course experiments. If not at steady state, consider using non-stationary ¹³C-MFA methods. |
Data Presentation
Table 1: Comparison of Precision Scores for Pentose Phosphate Pathway Fluxes with Different ¹³C-Glucose Tracers
| Tracer | G6PDH (Oxidative PPP) | TKT1 (Non-oxidative PPP) | TALDO (Non-oxidative PPP) |
| [1,2-¹³C₂]glucose | 9.8 | 8.5 | 8.2 |
| [1-¹³C]glucose | 7.5 | 6.1 | 5.9 |
| [U-¹³C₆]glucose | 5.2 | 4.8 | 4.5 |
| Mixture (80% [1-¹³C] + 20% [U-¹³C₆]) | 8.1 | 7.0 | 6.8 |
Higher scores indicate greater precision in flux estimation. Data is illustrative and based on findings that [1,2-¹³C₂]glucose provides superior precision for PPP flux analysis.[1]
Experimental Protocols
Detailed Methodology for ¹³C-MFA of the Pentose Phosphate Pathway using [1,2-¹³C₂]glucose
1. Cell Culture and Labeling:
-
Culture mammalian cells in a glucose-free medium supplemented with dialyzed fetal bovine serum to minimize background from unlabeled glucose.
-
Adapt cells to the experimental medium for at least 24 hours before the labeling experiment.
-
On the day of the experiment, replace the medium with the experimental medium containing a known concentration of [1,2-¹³C₂]glucose (e.g., 10 mM).
-
Incubate the cells for a predetermined duration to achieve isotopic steady state (typically 18-24 hours, but should be empirically determined).
2. Quenching and Metabolite Extraction:
-
Aspirate the labeling medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Immediately quench metabolism by adding a cold extraction solvent (e.g., 80% methanol pre-chilled to -80°C).
-
Scrape the cells in the extraction solvent and collect the cell suspension.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifuge the cell lysate at high speed to pellet cell debris.
-
Collect the supernatant containing the intracellular metabolites.
3. Sample Analysis by Mass Spectrometry:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Derivatize the dried metabolites to make them volatile for GC-MS analysis (e.g., using methoxyamine hydrochloride followed by N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide).
-
Analyze the derivatized sample using a GC-MS system to determine the mass isotopomer distributions of key metabolites, including amino acids (as surrogates for intracellular precursors) and sugar phosphates.
4. Data Analysis and Flux Calculation:
-
Correct the raw mass spectrometry data for the natural abundance of isotopes.
-
Use a metabolic flux analysis software package (e.g., INCA, Metran) to fit a metabolic model of central carbon metabolism to the experimental data (extracellular fluxes and mass isotopomer distributions).
-
The software will estimate the intracellular fluxes and provide confidence intervals for the estimated fluxes.
Mandatory Visualization
Caption: Experimental workflow for ¹³C-Metabolic Flux Analysis.
Caption: Carbon transitions in the PPP using [1,2-¹³C₂]glucose.
References
- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Glucose Metabolism via the Pentose Phosphate Pathway, Glycolysis and Krebs Cycle in an Orthotopic Mouse Model of Human Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 13C Metabolic flux analysis in neurons utilizing a model that accounts for hexose phosphate recycling within the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Khan Academy [khanacademy.org]
- 10. mdpi.com [mdpi.com]
- 11. 13c-Metabolic Flux Analysis of the Pentose Phosphate Pathway Using GC-MS Analysis of RNA and Glycogen | AIChE [proceedings.aiche.org]
D-Ribose-13C-1 stability and proper storage conditions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of D-Ribose-13C-1. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: Solid this compound is a stable compound when stored correctly. To ensure its long-term integrity, it should be stored at room temperature in a tightly sealed container, protected from light and moisture.[1][2][3] For extended storage, the following conditions are recommended:
| Storage Temperature | Recommended Duration |
| -20°C | 3 years |
| 4°C | 2 years |
Data compiled from supplier recommendations.
Q2: How stable is this compound in solution?
A2: this compound, like its unlabeled counterpart, is significantly less stable in solution compared to its solid form. The rate of degradation is highly dependent on pH and temperature. At a neutral pH of 7.0, the stability of ribose decreases dramatically as the temperature increases. For instance, the half-life of ribose at pH 7.0 is 73 minutes at 100°C, but this extends to 44 years at 0°C.[4] Therefore, it is crucial to prepare solutions fresh and store them at low temperatures (0-4°C) for short periods. For longer-term storage of solutions, -80°C is recommended for up to 6 months.[5][6]
Q3: What are the primary degradation pathways for this compound?
A3: The primary degradation of this compound in solution occurs through its acyclic aldehyde form, which is present in equilibrium with the more stable cyclic furanose and pyranose forms.[7] This aldehyde form is susceptible to several degradation reactions, including:
-
Maillard Reaction: A rapid and irreversible reaction with primary or secondary amines (e.g., amino acids, proteins, or buffering agents like Tris) to form various degradation products.[8]
-
Oxidation: The aldehyde group can be oxidized to a carboxylic acid, forming ribonic acid.
-
Enolization and Rearrangement: Under certain pH and temperature conditions, ribose can undergo enolization followed by a series of reactions leading to the formation of various degradation products, including furfurals.
Q4: Can I use this compound directly with amine-containing buffers like Tris?
A4: It is not recommended. Amine-containing buffers can react with the aldehyde form of this compound via the Maillard reaction, leading to the degradation of the isotopically labeled sugar and the formation of unwanted adducts.[8] This can compromise the integrity of your sample and affect experimental results. It is advisable to use non-amine-containing buffers such as phosphate or HEPES.
Troubleshooting Guides
Issue 1: Unexpected Peaks in NMR or Mass Spectrum
Possible Cause 1: Degradation of this compound.
-
Troubleshooting Steps:
-
Verify Solution Age and Storage: Confirm that the this compound solution was freshly prepared and stored appropriately (short-term at 0-4°C, longer-term at -80°C).
-
Check Buffer Compatibility: Ensure that a non-amine-containing buffer was used. If an amine-containing buffer was used, this is a likely source of degradation products.
-
Assess pH and Temperature: Review the pH and temperature conditions of your experiment. Elevated pH and temperature can accelerate degradation.
-
Purity Analysis: Perform a purity check on the this compound solution using HPLC or NMR as described in the Experimental Protocols section.
-
Possible Cause 2: Contamination.
-
Troubleshooting Steps:
-
Solvent Purity: Check the purity of the solvent used to dissolve the this compound.
-
Glassware/Container Cleanliness: Ensure that all glassware and containers were scrupulously clean. Residual cleaning agents or other chemicals can be a source of contamination.
-
Handling Procedure Review: Review the handling procedures to identify any potential points of cross-contamination.
-
Issue 2: Inconsistent or Non-reproducible Experimental Results
Possible Cause 1: Variable Degradation of this compound.
-
Troubleshooting Steps:
-
Standardize Solution Preparation: Implement a strict protocol for the fresh preparation of this compound solutions for each experiment.
-
Control Experimental Conditions: Ensure that the pH, temperature, and incubation times are consistent across all experiments. Even small variations can lead to different levels of degradation.
-
Use a Fresh Batch of Solid: If you suspect the solid this compound may have been compromised (e.g., improper storage), use a fresh, unopened vial.
-
Possible Cause 2: Inaccurate Concentration Determination.
-
Troubleshooting Steps:
-
Hygroscopic Nature: D-ribose is hygroscopic. Ensure that the solid was weighed in a controlled environment to prevent water absorption, which would lead to a lower actual concentration.
-
Recalibrate Instruments: Ensure that balances and other measuring equipment are properly calibrated.
-
Confirm Solubility: Visually inspect the solution to ensure that the this compound has fully dissolved.
-
Experimental Protocols
Protocol 1: Purity Assessment of this compound by HPLC
This protocol is adapted from established methods for D-ribose analysis.[9][10][11][12]
-
Objective: To determine the purity of this compound and detect the presence of degradation products.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).
-
Column: A carbohydrate analysis column (e.g., Sugar-Pak I) or a mixed-mode column (e.g., Newcrom R1).
-
Mobile Phase: Acetonitrile/Water gradient or isocratic pure water, depending on the column. For MS-compatible methods, replace any non-volatile acids like phosphoric acid with formic acid.[10]
-
Procedure:
-
Prepare a standard solution of this compound of known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Prepare the sample solution to be tested at a similar concentration.
-
Inject the standard and sample solutions into the HPLC system.
-
Analyze the resulting chromatograms. The purity is determined by the relative area of the main this compound peak.
-
Degradation products will typically appear as additional peaks, often with different retention times.
-
Protocol 2: Stability Assessment of this compound in Solution by NMR
This protocol is based on methods used to study ribose decomposition.[8]
-
Objective: To monitor the stability of this compound in a specific buffer over time and at a given temperature.
-
Instrumentation: Nuclear Magnetic Resonance (NMR) spectrometer (≥300 MHz).
-
Procedure:
-
Prepare a solution of this compound in the desired deuterated buffer (e.g., phosphate buffer in D₂O) at a known concentration.
-
Add an internal standard (e.g., DSS or TMSP) for quantitative analysis.
-
Acquire an initial ¹H or ¹³C NMR spectrum (time = 0).
-
Incubate the NMR tube at the desired temperature.
-
Acquire subsequent NMR spectra at regular time intervals.
-
Integrate the anomeric proton signal of D-ribose (or the labeled carbon signal) and compare it to the integral of the internal standard over time. A decrease in the relative integral indicates degradation.
-
Visualizations
References
- 1. D-Ribose (1-¹³C, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 2. D-Ribose (U-¹³Câ , 98%) - Cambridge Isotope Laboratories, CLM-3652-0.1 [isotope.com]
- 3. isotope.com [isotope.com]
- 4. Rates of decomposition of ribose and other sugars: implications for chemical evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Ribose - Wikipedia [en.wikipedia.org]
- 8. pnas.org [pnas.org]
- 9. High Performance Liquid Chromatography Analysis of D-Ribose Content in Glucose Zymotic Fluid [cjcu.jlu.edu.cn]
- 10. Separation of D-Ribose on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. researchgate.net [researchgate.net]
- 12. Analytical method development for directed enzyme evolution research: a high throughput high-performance liquid chromatography method for analysis of ribose and ribitol and a capillary electrophoresis method for the separation of ribose enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing isotopic dilution effects in D-Ribose-13C-1 tracing experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize isotopic dilution effects and overcome common challenges in D-Ribose-13C-1 tracing experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic dilution and why is it a concern in this compound tracing experiments?
A1: Isotopic dilution is the decrease in the isotopic enrichment of a labeled compound (this compound) by an unlabeled form of the same or a related compound.[1] In the context of your experiments, this means that the 13C label from your tracer is diluted by endogenous, unlabeled ribose or other precursors that can enter the same metabolic pathways. This is a significant concern because it can lead to an underestimation of the true metabolic flux through the pathway of interest, such as the Pentose Phosphate Pathway (PPP). High isotopic dilution can mask the contribution of the tracer, making it difficult to detect and quantify metabolic changes accurately.
Q2: What are the primary sources of unlabeled ribose that can dilute my this compound tracer?
A2: The primary sources of unlabeled ribose that can dilute your tracer include:
-
De novo synthesis from glucose: The majority of cellular ribose-5-phosphate is synthesized from glucose through the Pentose Phosphate Pathway.[2] If your experimental system has a high concentration of unlabeled glucose, this will be a major source of dilution.
-
Glycogenolysis: Breakdown of glycogen can release glucose-6-phosphate, which can then enter the PPP to produce unlabeled ribose-5-phosphate.
-
Salvage pathways: Cells can recycle nucleotides and nucleosides, releasing unlabeled ribose that can be re-phosphorylated and enter the ribose phosphate pool.
-
Media components: Some cell culture media may contain unlabeled ribose or related sugars that can contribute to the unlabeled pool.
Q3: How can I experimentally minimize isotopic dilution from these sources?
A3: To minimize isotopic dilution, consider the following strategies:
-
Optimize tracer concentration: Use a high enough concentration of this compound to outcompete the endogenous unlabeled pools. However, be mindful of potential cytotoxic effects of high ribose concentrations.
-
Reduce unlabeled glucose: If possible for your experimental system, reduce the concentration of unlabeled glucose in the culture medium. You can also use media where glucose is replaced by another carbon source that does not directly feed into the PPP.
-
Inhibit de novo synthesis: In some experimental setups, it may be possible to use pharmacological inhibitors of key enzymes in the de novo ribose synthesis pathway, although this can have off-target effects.
-
Pre-incubation with tracer: A pre-incubation period with the this compound tracer before the main experimental window can help to enrich the intracellular precursor pools with the label.
-
Use of dialyzed serum: If using fetal bovine serum (FBS) or other sera, using a dialyzed version will remove small molecules like glucose and ribose that could dilute your tracer.[3]
Q4: What is the expected isotopic enrichment in key metabolites when using this compound?
A4: The expected isotopic enrichment will vary depending on the cell type, metabolic state, and experimental conditions. However, you should expect to see the highest enrichment in direct downstream metabolites of the pentose phosphate pathway. For example, with [1-¹³C]ribose, you would expect to see a significant M+1 peak in ribose-5-phosphate and its isomers. This label can then be incorporated into nucleotides, leading to M+1 labeled RNA and DNA ribose moieties. The enrichment will decrease in metabolites further down the metabolic pathways due to dilution from other carbon sources.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your this compound tracing experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no detectable 13C enrichment in target metabolites (e.g., RNA ribose, PPP intermediates). | 1. High Isotopic Dilution: Unlabeled endogenous ribose pools are overwhelming the tracer. 2. Low Tracer Uptake: Cells are not efficiently taking up the this compound. 3. Slow Metabolic Flux: The metabolic pathway of interest has a slow turnover rate under your experimental conditions. 4. Incorrect Quenching/Extraction: Labeled metabolites are lost or degraded during sample processing.[4] 5. Analytical Insensitivity: The mass spectrometer is not sensitive enough to detect low levels of enrichment. | 1. Refer to FAQ Q3 for strategies to minimize dilution. Consider performing a dose-response experiment with the tracer. 2. Verify ribose transporter expression in your cell line. Optimize incubation time to allow for sufficient uptake. 3. Increase the labeling time to allow for more significant incorporation of the 13C label. Ensure your cells are in an active metabolic state. 4. Use rapid quenching with cold solvent (e.g., -80°C methanol) to halt metabolism instantly. Optimize your extraction protocol to ensure efficient recovery of polar metabolites.[5] 5. Use a high-resolution mass spectrometer. Optimize MS parameters for the specific metabolites of interest. |
| High variability in isotopic enrichment between replicate samples. | 1. Inconsistent Cell Culture Conditions: Differences in cell density, growth phase, or media composition between replicates. 2. Variable Tracer Addition: Inconsistent timing or concentration of this compound addition. 3. Inconsistent Sample Handling: Variations in the timing of quenching, extraction, or storage of samples. | 1. Ensure all replicates are seeded at the same density and are in the same growth phase at the start of the experiment. Use the same batch of media for all experiments. 2. Use precise pipetting techniques and ensure the tracer is added to all samples at the same time. 3. Standardize your sample handling workflow. Quench all samples at the exact same time point and process them in a consistent manner. |
| Unexpected labeling patterns in downstream metabolites. | 1. Metabolic Scrambling: The 13C label is being redistributed through unexpected metabolic pathways or cycles. 2. Contamination: The this compound tracer may be contaminated with other labeled species. 3. In-source Fragmentation/Rearrangement: The labeling pattern is being altered during mass spectrometry analysis. | 1. Carefully map the potential metabolic fates of the 13C-1 carbon from ribose. Consider alternative pathways and back-fluxes that could lead to the observed labeling. 2. Verify the isotopic purity of your tracer using a fresh stock and appropriate analytical methods. 3. Optimize your mass spectrometry source conditions to minimize in-source fragmentation. Analyze standards of labeled metabolites to confirm their fragmentation patterns. |
Quantitative Data Summary
The following tables provide illustrative quantitative data to aid in experimental design and interpretation. The exact values will vary based on the specific experimental system.
Table 1: Comparison of Isotopic Tracers for Pentose Phosphate Pathway (PPP) Analysis.
| Tracer | Key Labeled Metabolite(s) | Information Gained | Advantages | Disadvantages |
| This compound | Ribose-5-Phosphate (M+1), RNA/DNA Ribose (M+1) | Direct measure of ribose uptake and incorporation. | Directly traces the fate of exogenous ribose. | Can be subject to significant dilution from de novo synthesized ribose. |
| [1,2-13C2]Glucose | Ribose-5-Phosphate (M+1, M+2), Lactate (M+1, M+2) | Relative activity of oxidative vs. non-oxidative PPP.[6][7] | Provides detailed information on PPP flux relative to glycolysis.[8] | Interpretation can be complex due to multiple labeling patterns. |
| [U-13C6]Glucose | Ribose-5-Phosphate (M+5) | Overall contribution of glucose to ribose synthesis. | Labels all carbons, providing a comprehensive view of glucose metabolism. | Does not distinguish between oxidative and non-oxidative PPP branches as effectively. |
Table 2: Expected Isotopic Enrichment in Key Metabolites from this compound Tracing (Illustrative).
| Metabolite | Expected Mass Shift | Expected Enrichment (Low Dilution) | Expected Enrichment (High Dilution) |
| Ribose-5-Phosphate | M+1 | > 80% | < 20% |
| PRPP | M+1 | > 70% | < 15% |
| RNA Ribose | M+1 | > 50% | < 10% |
| Lactate | M+1 | Low (< 5%) | Very Low (< 1%) |
| Citrate | M+1 | Very Low (< 1%) | Negligible |
Experimental Protocols
Detailed Methodology for a this compound Tracing Experiment in Adherent Mammalian Cells:
-
Cell Culture:
-
Seed cells in appropriate culture plates (e.g., 6-well plates) and grow to the desired confluency (typically 70-80%).
-
Ensure consistent cell numbers across all wells to minimize variability.
-
-
Media Preparation:
-
Prepare custom culture medium. If aiming to minimize dilution from glucose, use a glucose-free formulation and supplement with other carbon sources if necessary for cell viability.
-
Dissolve this compound (e.g., from Cambridge Isotope Laboratories) in the prepared medium to the desired final concentration (e.g., 1-10 mM).
-
If using serum, use dialyzed FBS to remove small molecule contaminants.[3]
-
-
Labeling:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS) to remove any residual unlabeled nutrients.
-
Add the pre-warmed this compound containing medium to the cells.
-
Incubate the cells for the desired labeling period (this can range from minutes to hours depending on the metabolic pathway and turnover rate of interest). A time-course experiment is recommended to determine the optimal labeling time.
-
-
Quenching and Metabolite Extraction:
-
At the end of the labeling period, rapidly aspirate the labeling medium.
-
Immediately add ice-cold (-80°C) 80% methanol to the cells to quench all enzymatic activity.
-
Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.
-
Perform a series of freeze-thaw cycles (e.g., liquid nitrogen followed by a 37°C water bath) to ensure complete cell lysis.
-
Centrifuge the samples at high speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet cell debris and proteins.
-
Collect the supernatant containing the polar metabolites.
-
-
Sample Analysis by LC-MS/MS:
-
Dry the metabolite extract, for example, using a vacuum concentrator.
-
Resuspend the dried metabolites in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile).
-
Inject the samples onto a liquid chromatography system coupled to a high-resolution mass spectrometer.
-
Use an appropriate chromatography method (e.g., HILIC for polar metabolites) to separate the metabolites of interest.
-
Acquire data in full scan mode to capture all isotopologues of the target metabolites.
-
Analyze the data to determine the mass isotopomer distributions and calculate isotopic enrichment.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic fate of this compound in the Pentose Phosphate Pathway.
Caption: Experimental workflow for this compound tracing experiments.
References
- 1. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13C Metabolic flux analysis in neurons utilizing a model that accounts for hexose phosphate recycling within the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 13C-direct detected NMR experiments for the sequential J-based resonance assignment of RNA oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Data analysis workflow for D-Ribose-13C-1 based metabolomics.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing D-Ribose-13C-1 in metabolomic studies. The content is designed to address specific issues that may arise during experimental design, execution, and data analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in metabolomics?
A1: this compound is primarily used as a tracer to investigate the pentose phosphate pathway (PPP). The PPP is a crucial metabolic route for the production of NADPH, which is essential for antioxidant defense and reductive biosynthesis, and for the synthesis of ribose-5-phosphate, a precursor for nucleotides and nucleic acids. By tracing the incorporation of the 13C label from this compound into downstream metabolites, researchers can elucidate the activity of the oxidative and non-oxidative branches of the PPP.
Q2: How does the 13C label from this compound get incorporated into nucleotides?
A2: this compound is taken up by cells and phosphorylated to 1-13C-Ribose-5-phosphate. This labeled ribose-5-phosphate is then a direct precursor for the synthesis of purine and pyrimidine nucleotides. The entire ribose moiety, including the 13C label at the C1 position, is incorporated into the nucleotide structure. This allows for the direct measurement of de novo nucleotide synthesis rates.[1]
Q3: What is natural abundance correction, and why is it critical in 13C-labeling experiments?
A3: Natural abundance correction is a crucial data processing step that accounts for the naturally occurring 1.1% of 13C in all carbon atoms.[2] When analyzing mass spectrometry data, the measured signal for a metabolite will include a distribution of isotopologues due to this natural abundance. Failure to correct for this can lead to an overestimation of label incorporation from the tracer and incorrect interpretation of metabolic fluxes.[3] Various software tools are available to perform this correction by calculating the expected natural abundance distribution for each metabolite and subtracting it from the measured data.[4][5]
Q4: How long should I incubate my cells with this compound?
A4: The optimal incubation time depends on the specific metabolic pathway and the turnover rate of the metabolites of interest. For rapidly dividing cells and central carbon metabolism, including the PPP and nucleotide synthesis, labeling can be observed within minutes to a few hours.[6] It is recommended to perform a time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) to determine the time required to reach a steady-state of label incorporation for your specific experimental system.
Troubleshooting Guides
Issue 1: Low or No Incorporation of 13C Label
Symptoms:
-
Mass spectrometry data shows no significant increase in the M+1 peak for metabolites downstream of the PPP.
-
The fractional enrichment of 13C in target metabolites is close to the natural abundance level.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inefficient cellular uptake of D-Ribose. | Verify the expression and activity of ribose transporters in your cell line. Consider using a higher concentration of this compound in the medium, but be mindful of potential toxicity or off-target effects. |
| Incorrect media formulation. | Ensure the base medium is ribose-free to prevent competition from unlabeled ribose. Use dialyzed fetal bovine serum (FBS) to minimize the presence of unlabeled small molecules.[6] |
| Metabolic state of the cells. | Ensure cells are in an active metabolic state (e.g., exponential growth phase) during the labeling experiment. Quiescent or senescent cells may have significantly lower metabolic activity. |
| Suboptimal labeling duration. | As mentioned in the FAQs, perform a time-course experiment to determine the optimal labeling time for your specific cell type and experimental conditions.[6] |
| Sample handling and storage issues. | Improper sample quenching can lead to continued metabolic activity and loss of label. Ensure rapid and effective quenching with cold methanol or other appropriate methods. Store extracted metabolites at -80°C to prevent degradation.[7] |
Issue 2: Inaccurate Quantification of Labeled Metabolites
Symptoms:
-
High variability in fractional enrichment between biological replicates.
-
Unexpected or inconsistent labeling patterns in downstream metabolites.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incomplete natural abundance correction. | Double-check your data processing workflow to ensure that natural abundance correction has been applied correctly. Use a reliable software tool designed for this purpose.[2][3] |
| Matrix effects in mass spectrometry. | Co-eluting compounds from the biological matrix can suppress or enhance the ionization of your target analytes, leading to inaccurate quantification. Use isotopically labeled internal standards for the key metabolites of interest to normalize for these effects. |
| Metabolite degradation during sample preparation. | Nucleotides, in particular, can be prone to degradation. Optimize your extraction protocol to minimize enzymatic activity and chemical degradation. This may involve working quickly on ice and using appropriate buffers. |
| Instrumental variability. | Run quality control (QC) samples (e.g., a pooled sample of all experimental samples) throughout your analytical run to monitor instrument performance and correct for any signal drift. |
Experimental Protocols
General Protocol for this compound Labeling in Adherent Cell Culture
-
Cell Seeding: Plate cells in a 6-well plate at a density that will ensure they are in the exponential growth phase at the time of the experiment. Include extra wells for cell counting.
-
Media Preparation: Prepare a base medium that is free of unlabeled ribose. Supplement this medium with the desired concentration of this compound (e.g., 10 mM) and dialyzed FBS.
-
Labeling:
-
One hour before labeling, replace the culture medium with fresh, pre-warmed base medium containing dialyzed FBS to wash out any residual unlabeled metabolites.
-
At the start of the experiment, aspirate the medium and replace it with the this compound-containing medium.
-
Incubate the cells for the desired time points.
-
-
Metabolite Extraction:
-
At each time point, rapidly aspirate the labeling medium.
-
Immediately wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold 80% methanol (-80°C) to the wells to quench metabolism and extract polar metabolites.
-
Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube.
-
Incubate at -80°C for at least 20 minutes.
-
Centrifuge at maximum speed at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
-
Sample Analysis:
-
Dry the metabolite extracts using a vacuum concentrator.
-
Resuspend the dried metabolites in a suitable solvent for LC-MS analysis.
-
Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography.
-
Visualizations
Experimental Workflow
Caption: Overview of the this compound metabolomics workflow.
Pentose Phosphate Pathway and Nucleotide Synthesis
Caption: Tracing this compound through the PPP and into nucleotides.
References
- 1. Measuring DNA synthesis rates with [1-13C]glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. systems.crump.ucla.edu [systems.crump.ucla.edu]
- 7. Challenges in the Metabolomics-Based Biomarker Validation Pipeline - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isotope Correction in D-Ribose-13C-1 Experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with stable isotope labeling experiments, specifically focusing on the correction for natural isotope abundance in D-Ribose-13C-1 studies. Accurate correction is critical for the valid interpretation of mass spectrometry data and the calculation of metabolic fluxes.
Frequently Asked Questions (FAQs)
Q1: What is natural isotopic abundance, and why is it crucial to correct for it in my this compound experiment?
Natural isotopic abundance refers to the fact that many elements exist as a mixture of stable isotopes. For carbon, approximately 98.9% is ¹²C and 1.1% is the heavier isotope ¹³C.[1] When you conduct an experiment with a ¹³C-labeled tracer like this compound, your mass spectrometer will detect molecules that have incorporated the ¹³C from your tracer. However, it will also detect unlabeled ribose molecules that naturally contain one or more ¹³C atoms by chance. This "natural" ¹³C is indistinguishable from the tracer-derived ¹³C.[2] Failure to correct for this natural abundance will lead to an overestimation of label incorporation, resulting in skewed mass isotopomer distributions (MIDs) and inaccurate metabolic flux calculations.[3][4]
Q2: What is a Mass Isotopomer Distribution (MID) and how is it affected by natural abundance?
A Mass Isotopomer Distribution (MID), also known as a Mass Distribution Vector (MDV), represents the fractional abundance of all isotopic forms (isotopologues) of a metabolite.[5] For a molecule like ribose with 5 carbon atoms, the MID is the set of abundances for M+0 (no ¹³C), M+1 (one ¹³C), M+2 (two ¹³C), up to M+5 (all five carbons are ¹³C). Natural abundance of heavy isotopes from all elements in the molecule (carbon, oxygen, hydrogen, etc.) contributes to the signal at masses higher than the monoisotopic mass (M+0). This "skews" the measured distribution, making it an inaccurate representation of the true labeling pattern from your tracer.[6][7]
Q3: What is the general principle behind the natural abundance correction algorithm?
The correction is a mathematical process designed to remove the contribution of naturally occurring heavy isotopes from the raw mass spectrometry data.[4][7] The most common method uses a matrix-based approach. The relationship can be described as:
-
Measured MID = Correction Matrix × True MID
The Measured MID is what your mass spectrometer records. The Correction Matrix is a calculated matrix based on the known natural abundances of all isotopes for every element in the molecule (and any derivatization agents). The True MID is the actual distribution of your ¹³C tracer, which you want to determine. By solving this system of linear equations (typically by inverting the correction matrix), you can calculate the True MID.[8][9][10]
Q4: What specific information is required to perform an accurate correction?
To ensure the correction is accurate, you must have the following information:
-
Exact Elemental Formula: The precise chemical formula of the analyte being measured by the mass spectrometer is essential. This must include any atoms added during derivatization (e.g., silicon from TBDMS derivatives in GC-MS).[3][6]
-
Isotopic Purity of the Tracer: The purity of your this compound tracer should be known, as impurities can affect labeling patterns.[10][11]
-
High-Quality Mass Spectrometry Data: You need reliable measurements of the entire isotopic cluster for your metabolites of interest, from both your labeled samples and an unlabeled (natural abundance) control.[12]
Troubleshooting Guide
Problem 1: After correction, some of my fractional abundance values (e.g., M+0) are negative.
-
Potential Causes: This is a common artifact that can arise from measurement noise in the raw MS data, especially for signals with low intensity. It can also be caused by improper background subtraction or an error in the elemental formula used for the correction matrix.
-
Solutions:
-
Review Data Processing: Carefully re-examine the integration of your raw spectral peaks and ensure that the background has been subtracted correctly.
-
Use Constrained Algorithms: Employ correction software that uses non-negative least squares algorithms. These methods constrain the solution so that all corrected abundance values must be zero or positive.[13]
-
Verify Chemical Formula: Double-check that the elemental formula provided to the correction software is exact for the ion being analyzed, including all elements from derivatization agents.
-
Problem 2: The metabolic fluxes calculated from my corrected data seem biologically implausible.
-
Potential Causes:
-
Incomplete Correction: The correction may have only accounted for natural ¹³C abundance, while ignoring the contributions from other elements like ¹⁸O, ²H, or ²⁹Si (if using silylating derivatization agents).[6]
-
Tracer Impurity: The correction algorithm may not have accounted for impurities in the labeled this compound tracer.[10]
-
Incomplete Metabolic Model: The model used for flux calculation may be missing key reactions. For example, in in vivo studies, the recycling of endogenous ¹³CO₂ through carboxylation reactions can significantly alter labeling patterns and must be included in the model.[11][14]
-
-
Solutions:
-
Use Comprehensive Correction Software: Utilize software tools like IsoCorrectoR or AccuCor2 that can correct for both natural abundance of all relevant elements and the isotopic impurity of the tracer.
-
Analyze Unlabeled Controls: Always run parallel samples with unlabeled ribose. This provides the true natural abundance pattern for your specific biological system and instrument, which can be used to validate the theoretical correction matrix.[12]
-
Refine Metabolic Network: Re-evaluate the metabolic network model used for your flux calculations. Consider all relevant pathways, including anaplerotic and cataplerotic reactions, and potential carbon recycling.[15]
-
Problem 3: My data from a dual-label experiment (e.g., ¹³C and ¹⁵N) appears distorted after correction.
-
Potential Causes: Correcting data from dual-isotope experiments is significantly more complex. A primary cause of error is insufficient mass resolution in the mass spectrometer. If the instrument cannot resolve the small mass differences between different isotopic labels (e.g., ¹³C vs. ¹⁵N), the correction algorithm cannot accurately deconvolve their respective contributions.[13]
-
Solutions:
-
Confirm Instrument Capability: Ensure the mass spectrometer's resolution is high enough to separate the different isotopologues you are tracing.
-
Use Specialized Software: Employ software specifically designed for dual-isotope correction. These tools are built to handle the complex matrices involved and can account for the actual mass resolution of the instrument during the calculation.[13]
-
Data Presentation
For accurate analysis, it is crucial to understand the natural abundances of isotopes and the effect of correction on raw data.
Table 1: Natural Abundance of Relevant Stable Isotopes
| Element | Isotope | Natural Abundance (%) |
| Carbon | ¹²C | 98.93 |
| ¹³C | 1.07 | |
| Hydrogen | ¹H | 99.985 |
| ²H | 0.015 | |
| Nitrogen | ¹⁴N | 99.63 |
| ¹⁵N | 0.37 | |
| Oxygen | ¹⁶O | 99.76 |
| ¹⁷O | 0.04 | |
| ¹⁸O | 0.20 | |
| Silicon | ²⁸Si | 92.23 |
| ²⁹Si | 4.68 | |
| ³⁰Si | 3.09 |
Table 2: Example of Raw vs. Corrected Mass Isotopomer Distribution (MID) for Ribose-5-Phosphate (C₅H₁₂O₈P)
This table shows hypothetical data for a sample after labeling with [1-¹³C]Ribose, illustrating how correction shifts the distribution by removing the influence of natural abundance.
| Mass Isotopomer | Raw Measured Abundance (%) | Corrected Abundance (%) | Change |
| M+0 | 25.4 | 28.1 | ▲ |
| M+1 | 55.2 | 54.5 | ▼ |
| M+2 | 15.3 | 14.1 | ▼ |
| M+3 | 3.5 | 2.8 | ▼ |
| M+4 | 0.5 | 0.4 | ▼ |
| M+5 | 0.1 | 0.1 | – |
Experimental Protocols & Workflows
Protocol 1: General Methodology for a ¹³C Labeling Experiment
-
Cell Culture: Grow cells in a defined medium. For the experiment, switch to a medium containing the ¹³C-labeled substrate (e.g., this compound) in place of its unlabeled counterpart.
-
Isotopic Steady State: Culture the cells until they reach an isotopic steady state, where the labeling patterns of intracellular metabolites are stable. The time required varies by cell type and metabolic rates.[15]
-
Metabolite Quenching & Extraction: Rapidly quench metabolic activity (e.g., with liquid nitrogen or cold methanol) to prevent changes during sample handling. Extract metabolites using a suitable solvent protocol (e.g., methanol/chloroform/water).
-
Sample Analysis: Analyze the metabolite extracts using mass spectrometry (GC-MS or LC-MS) to measure the mass isotopomer distributions of target metabolites like ribose-5-phosphate.
-
Data Processing: Integrate the raw MS data to obtain the measured MIDs for each metabolite.
-
Correction & Flux Analysis: Apply the natural abundance correction to the measured MIDs. Use the corrected MIDs as input for metabolic flux analysis (MFA) software to calculate intracellular fluxes.[16]
Visualizations
References
- 1. Natural isotope correction improves analysis of protein modification dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Natural isotope correction of MS/MS measurements for metabolomics and (13)C fluxomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Correction of 13C mass isotopomer distributions for natural stable isotope abundance. | Semantic Scholar [semanticscholar.org]
- 7. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Isotope correction of mass spectrometry profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 11. 13C tracer analysis suggests extensive recycling of endogenous CO2 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. biorxiv.org [biorxiv.org]
- 15. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
Optimal concentration of D-Ribose-13C-1 for cell culture labeling.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using D-Ribose-13C-1 for stable isotope labeling in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound for cell culture labeling?
The optimal concentration of this compound can vary depending on the cell line, experimental goals, and the specific metabolic pathway being investigated. However, a general starting point is between 1 to 2 g/L.
-
Economical Concentration: A concentration of 1 g/L is often considered the most economical choice, providing near-maximal incorporation of the 13C label.[1]
-
Maximal Incorporation: For achieving the highest possible incorporation, a concentration of 2 g/L can be used.[1]
It is always recommended to perform a pilot experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q2: When should I use this compound instead of 13C-labeled glucose?
This compound is particularly useful for targeting specific metabolic pathways and for site-selective labeling.
-
RNA/Nucleotide Synthesis: Since ribose is a direct precursor for nucleotide synthesis via the pentose phosphate pathway, this compound is an excellent tracer for studying the biosynthesis of RNA and DNA.
-
Site-Selective Amino Acid Labeling: Using 1-13C ribose can lead to exclusive labeling of specific positions in certain amino acids, such as Histidine (δ2) and Tryptophan (δ1), which can be advantageous in NMR-based structural and dynamic studies.[2]
-
Alternative to Glucose: It provides a more selective labeling pattern compared to glucose, which enters central carbon metabolism more broadly.[2]
Q3: What type of media and serum should I use for this compound labeling?
To ensure efficient incorporation of the labeled ribose and prevent dilution from unlabeled sources, it is crucial to use:
-
Glucose-Free Medium: The base medium should not contain unlabeled glucose.[3]
-
Dialyzed Fetal Bovine Serum (dFBS): Standard FBS contains small molecules, including glucose, which can compete with the labeled tracer. Dialyzed FBS has these small molecules removed.[3]
Q4: How long should I incubate my cells with this compound?
The incubation time depends on the turnover rate of the metabolites or macromolecules of interest.
-
Rapidly Labeled Metabolites: For metabolites in pathways like glycolysis and the pentose phosphate pathway, labeling can be detected within minutes.[3]
-
Macromolecules: For labeling of macromolecules like RNA, longer incubation times, ranging from several hours to days, may be necessary to achieve significant incorporation.
A time-course experiment is recommended to determine the optimal labeling duration for your target molecules.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low 13C Incorporation | 1. Presence of unlabeled glucose or other carbon sources in the medium. 2. Suboptimal concentration of this compound. 3. Insufficient incubation time. 4. Cell health is compromised. | 1. Ensure the use of glucose-free medium and dialyzed FBS.[3] 2. Perform a concentration titration experiment (e.g., 0.5, 1, 1.5, 2 g/L) to find the optimal concentration for your cell line. 3. Increase the labeling duration. Perform a time-course experiment to determine the time to steady-state labeling. 4. Check cell viability before and after the labeling experiment. Ensure cells are in the exponential growth phase. |
| High Cell Death | 1. Glucose deprivation stress. 2. Toxicity from the labeled compound or impurities. | 1. Some cell lines are more sensitive to glucose withdrawal. Ensure the ribose concentration is sufficient to support energy metabolism. You may need to supplement with other non-glucose carbon sources if necessary. 2. Ensure the this compound is of high purity. |
| Inconsistent Labeling Between Replicates | 1. Variation in cell density at the start of the experiment. 2. Inconsistent timing of media changes and harvesting. | 1. Ensure that all replicates are seeded with the same number of cells and have a similar confluency at the start of the labeling period.[4] 2. Standardize all steps of the experimental protocol, including washing, media addition, and quenching/harvesting times. |
| Unexpected Labeled Metabolites | 1. Metabolic scrambling of the 13C label. | 1. This is a natural biological process. The labeling pattern of various metabolites can provide insights into the activity of different metabolic pathways. Detailed analysis of the mass isotopomer distribution can help elucidate these pathways.[5] |
Experimental Protocols
Protocol: this compound Labeling of Adherent Mammalian Cells
This protocol provides a general workflow for labeling adherent cells with this compound for metabolomic analysis.
Materials:
-
Adherent mammalian cells of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640)
-
Glucose-free version of the growth medium
-
Dialyzed Fetal Bovine Serum (dFBS)
-
This compound (sterile solution)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
6-well cell culture plates
-
Quenching solution (e.g., 80% methanol, -80°C)
-
Cell scraper
Procedure:
-
Cell Seeding:
-
Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of labeling.
-
Incubate under standard conditions (e.g., 37°C, 5% CO2).
-
-
Preparation of Labeling Medium:
-
Prepare the labeling medium by supplementing glucose-free medium with the desired concentration of this compound (e.g., 1 g/L) and dialyzed FBS (e.g., 10%).
-
Warm the labeling medium to 37°C before use.
-
-
Initiation of Labeling:
-
Aspirate the complete growth medium from the cells.
-
Wash the cells once with pre-warmed sterile PBS to remove any remaining unlabeled glucose.
-
Immediately add the pre-warmed labeling medium to the cells.
-
-
Incubation:
-
Incubate the cells for the desired labeling period (e.g., 4, 8, 12, or 24 hours).
-
-
Metabolite Extraction (Quenching):
-
Quickly aspirate the labeling medium.
-
Immediately add ice-cold (-80°C) 80% methanol to each well to quench metabolic activity.
-
Place the plate on dry ice or at -80°C for 15 minutes.
-
-
Cell Harvesting:
-
Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at maximum speed for 10 minutes at 4°C.
-
-
Sample Preparation for Analysis:
-
Transfer the supernatant (containing the metabolites) to a new tube.
-
The metabolite extract can then be dried and reconstituted in a suitable solvent for analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
-
Visualizations
Metabolic Fate of this compound
The diagram below illustrates the entry of this compound into the central carbon metabolism, primarily through the Pentose Phosphate Pathway (PPP). The 13C label can be incorporated into various downstream biomolecules.
References
- 1. Site-selective 13C labeling of histidine and tryptophan using ribose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-selective 13C labeling of histidine and tryptophan using ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. systems.crump.ucla.edu [systems.crump.ucla.edu]
- 4. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimal Isotopic Tracer Selection for Metabolic Flux Analysis
Welcome to the technical support center for Metabolic Flux Analysis (MFA). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on selecting the best isotopic tracers for your experiments and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is an isotopic tracer and why is it essential for Metabolic Flux Analysis (MFA)?
A1: An isotopic tracer is a molecule in which one or more atoms have been replaced by a heavy isotope, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N). In MFA, these tracers are introduced into a biological system (e.g., cell culture) as a substrate, like ¹³C-labeled glucose. As cells metabolize this substrate, the heavy isotopes are incorporated into downstream metabolites. By measuring the distribution of these heavy isotopes using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, we can trace the flow of atoms through metabolic pathways. This allows for the quantification of intracellular reaction rates, known as fluxes, which cannot be measured directly.[1][2][3][4]
Q2: What are the most common types of isotopic tracers used in MFA?
A2: The most common tracers are stable (non-radioactive) isotopes of carbon and nitrogen.[1]
-
¹³C-labeled tracers: These are the most widely used tracers for studying central carbon metabolism. Glucose and glutamine are the most common substrates labeled with ¹³C. They come in various forms:
-
Uniformly labeled (e.g., [U-¹³C]-glucose): All carbon atoms in the molecule are ¹³C. This is a cost-effective tracer for general labeling of many pathways.[5]
-
Specifically labeled (e.g., [1,2-¹³C₂]-glucose, [1-¹³C]-glucose): Only specific carbon positions are labeled. These are more expensive but provide higher resolution for specific pathways.[6][7]
-
-
¹⁵N-labeled tracers: These are used to trace the flow of nitrogen through metabolic pathways, such as amino acid and nucleotide biosynthesis.[8] Common examples include [¹⁵N]-glutamine or [¹⁵N]-ammonium chloride.
-
Dual-labeled tracers (e.g., ¹³C¹⁵N): These tracers contain both heavy carbon and nitrogen isotopes and are powerful tools for studying the interplay between carbon and nitrogen metabolism.[8]
Q3: How do I choose between ¹³C and ¹⁵N labeled tracers?
A3: The choice depends entirely on your research question:
-
Use ¹³C tracers if you are interested in quantifying fluxes in central carbon metabolism, such as glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[6][9]
-
Use ¹⁵N tracers if your goal is to understand nitrogen assimilation and the biosynthesis of nitrogen-containing compounds like amino acids and nucleotides.[8]
-
Use dual ¹³C and ¹⁵N tracers for a systems-level analysis of how carbon and nitrogen metabolism are integrated.[8]
Q4: What is the difference between stationary and non-stationary MFA, and how does it affect my tracer choice?
A4: The main difference lies in the timing of sample collection and the assumptions made about the isotopic labeling state.
-
Isotopically Stationary MFA (Steady-State MFA): This is the most common approach. It assumes that the cells are in a metabolic steady state (fluxes are constant) and an isotopic steady state (the labeling enrichment of metabolites is constant).[10] This typically requires a longer incubation time with the tracer. The choice of tracer is critical for maximizing the information obtained from the final labeling pattern.
-
Isotopically Non-Stationary MFA (INST-MFA): This method analyzes samples at multiple time points before the system reaches isotopic steady state.[3][11][12] INST-MFA is more complex computationally but can resolve fluxes that are difficult to measure with steady-state MFA, especially in systems with large metabolite pools or slow turnover rates.[10][12] It is also useful for studying dynamic systems.[11] For INST-MFA, the key is to choose a tracer that labels the pathways of interest quickly.
Troubleshooting Guide
Problem 1: I'm seeing very low isotopic enrichment in my downstream metabolites.
-
Possible Cause 1: Insufficient Incubation Time. The system may not have reached isotopic steady state, especially for metabolites in pathways with slow turnover or in mammalian cells which have large intracellular pools.[10]
-
Solution: Perform a time-course experiment to determine when isotopic saturation is reached for your key metabolites. For INST-MFA, ensure your time points capture the dynamic labeling phase.[11]
-
-
Possible Cause 2: Dilution from Unlabeled Sources. Your cells may be utilizing alternative, unlabeled carbon sources from the medium (e.g., unlabeled amino acids, serum components) or from internal storage pools (e.g., glycogen).[12]
-
Solution: Use a more defined culture medium. If using serum, consider dialyzed serum to remove small molecules. Account for the uptake of all potential carbon sources in your metabolic model.
-
-
Possible Cause 3: Incorrect Tracer Choice. The tracer you selected may not efficiently label the pathway of interest.
Problem 2: My flux results are poorly defined, with very wide confidence intervals.
-
Possible Cause 1: Suboptimal Tracer. The chosen tracer may not generate sufficient labeling variation to resolve the fluxes of interest. The precision of estimated fluxes is highly dependent on the tracer selection.[7][9][13]
-
Solution: This is a critical experimental design issue.[13] Use computational tools to perform an in silico evaluation of different tracers before starting the experiment. Studies have shown that certain tracers provide much higher precision for specific pathways.[6][7][9] For example, [1,2-¹³C₂]glucose is superior to the more common [1-¹³C]glucose for resolving fluxes in glycolysis and the PPP.[6][7][9]
-
-
Possible Cause 2: Insufficient Measurements. The number of independent labeling measurements may be too low to constrain the model and precisely estimate all the fluxes.
-
Possible Cause 3: Inaccurate Metabolic Model. The model of your metabolic network may be incomplete or contain incorrect assumptions about which reactions are active.
-
Solution: Validate your network model. Check literature for known pathways in your specific cell type. If the model fit is poor, it may indicate missing or incorrect reactions.[14]
-
Problem 3: I cannot resolve fluxes through parallel or cyclical pathways.
-
Possible Cause: Symmetrical Labeling Patterns. A single tracer may produce identical labeling patterns from two different parallel pathways, making them indistinguishable. This is a common challenge in MFA.[3]
-
Solution 1: Use Specifically Labeled Tracers. Choose a tracer that will be metabolized differently by the parallel pathways, thus breaking the symmetry. For example, comparing the labeling from [1-¹³C]glucose versus [6-¹³C]glucose can help distinguish the Pentose Phosphate Pathway from glycolysis.
-
Solution 2: Conduct Parallel Labeling Experiments. This is a very powerful technique. Using two or more different tracers in parallel cultures provides multiple, independent sets of labeling data that can be used simultaneously to resolve complex network features.[14][15] For example, combining data from a [1,2-¹³C₂]glucose experiment with a [U-¹³C₅]glutamine experiment can provide high resolution across both glycolysis/PPP and the TCA cycle.[16]
-
Data Presentation: Tracer Selection Guide
The optimal tracer depends heavily on the specific metabolic pathway being investigated. The following table summarizes computationally and experimentally validated tracer choices for key pathways in mammalian central carbon metabolism.
| Pathway of Interest | Primary Recommended Tracer | Alternative / Parallel Tracers | Rationale / Notes |
| Glycolysis & PPP | [1,2-¹³C₂]glucose | [2-¹³C]glucose, [3-¹³C]glucose | Provides the most precise estimates for these pathways, outperforming the commonly used [1-¹³C]glucose.[6][7][9] |
| TCA Cycle | [U-¹³C₅]glutamine | [U-¹³C₆]glucose | Glutamine directly enters the TCA cycle as α-ketoglutarate, providing more direct and precise labeling of cycle intermediates.[6][7][9] |
| Overall Network Flux | [1,2-¹³C₂]glucose | Parallel experiment with [U-¹³C₅]glutamine | [1,2-¹³C₂]glucose provides the best overall precision for central carbon metabolism.[6][7][9] Combining it with a glutamine tracer offers comprehensive coverage.[16] |
| Anaplerotic Reactions | [U-¹³C₅]glutamine | [U-¹³C₃]propionate | Glutamine carboxylation is a major anaplerotic flux. Propionate can trace an alternative anaplerotic pathway via propionyl-CoA.[1] |
| Nitrogen Metabolism | [α-¹⁵N]glutamine, [¹⁵N₄]arginine | ¹⁵NH₄Cl | Required to trace nitrogen atoms into amino acid and nucleotide biosynthesis pathways.[8] |
Experimental Protocols
High-Resolution ¹³C-MFA Protocol using Parallel Labeling
This protocol provides a generalized workflow for conducting a high-resolution MFA experiment in cultured cells using two parallel tracers, for example, [1,2-¹³C₂]glucose and [U-¹³C₅]glutamine.[16][17]
1. Experimental Design (In Silico):
-
Define your metabolic network model based on known biochemistry (e.g., from KEGG or other databases).[18]
-
Use software (e.g., INCA, Metran) to simulate labeling experiments with different tracers.
-
Select a combination of tracers (e.g., two tracers for parallel experiments) that provides the lowest confidence intervals for your fluxes of interest.[15][18]
2. Cell Culture and Tracer Incubation:
-
Culture cells under defined conditions to ensure metabolic steady state.[19]
-
Prepare two sets of cultures. For the first set, replace the normal medium with a medium containing [1,2-¹³C₂]glucose. For the second set, use a medium containing [U-¹³C₅]glutamine. Ensure all other conditions are identical.
-
Incubate the cells for a sufficient duration to achieve isotopic steady state. This should be determined empirically but is often equivalent to several cell doubling times.[10][19]
3. Metabolite Extraction:
-
Rapidly quench metabolism to prevent metabolite degradation or interconversion. A common method is to aspirate the medium and add a cold quenching/extraction solvent (e.g., 80% methanol at -80°C).[20]
-
Scrape the cells and collect the cell/solvent mixture.
-
Lyse the cells (e.g., via probe sonication or bead beating) and centrifuge to pellet insoluble debris.
-
Collect the supernatant containing the extracted metabolites.
4. Sample Analysis (LC-MS/MS):
-
Analyze the metabolite extracts using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Acquire data to determine the Mass Isotopomer Distribution (MID) for each measured metabolite. This is the relative abundance of each isotopologue (e.g., M+0, M+1, M+2, etc.).[5]
5. Flux Estimation and Statistical Analysis:
-
Integrate the MIDs from both parallel experiments into your MFA software.
-
Provide the software with your metabolic network model and any measured extracellular fluxes (e.g., glucose uptake, lactate secretion).
-
The software will then compute the best-fit flux map by minimizing the difference between the measured and simulated MIDs.[5]
-
Perform a statistical analysis (e.g., chi-squared test) to assess the goodness-of-fit and calculate confidence intervals for each estimated flux.[17]
Visualizations
Logical Decision Flow for Tracer Selection
This diagram outlines the key decision points when selecting an isotopic tracer for an MFA experiment.
Caption: Decision tree for selecting an appropriate isotopic tracer.
General Workflow for a ¹³C-MFA Experiment
This diagram illustrates the key steps involved in a typical ¹³C-Metabolic Flux Analysis experiment, from initial design to final data interpretation.
Caption: A standard workflow for ¹³C-Metabolic Flux Analysis.
Tracer Propagation in Central Carbon Metabolism
This diagram shows how carbons from [1,2-¹³C₂]-Glucose (labeled carbons in red) are traced through Glycolysis and into the TCA cycle.
Caption: Propagation of ¹³C from [1,2-¹³C₂]-Glucose.
References
- 1. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]
- 3. Metabolic flux analysis - Wikipedia [en.wikipedia.org]
- 4. Interpreting metabolic complexity via isotope-assisted metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Understanding metabolism with flux analysis: from theory to application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Isotopically non-stationary metabolic flux analysis of heterotrophic Arabidopsis thaliana cell cultures [frontiersin.org]
- 13. 13C metabolic flux analysis: optimal design of isotopic labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: A new precision and synergy scoring system - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. Guidelines for metabolic flux analysis in metabolic engineering: methods, tools, and applications - CD Biosynsis [biosynsis.com]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide: D-Ribose-13C-1 vs. [U-13C]-Glucose for Tracing Glycolysis and the Pentose Phosphate Pathway
For researchers, scientists, and drug development professionals navigating the complexities of metabolic flux analysis, the choice of isotopic tracer is paramount. This guide provides a comprehensive comparison of D-Ribose-13C-1 and [U-13C]-glucose for delineating the intertwined pathways of glycolysis and the Pentose Phosphate Pathway (PPP), offering insights into their respective strengths and limitations.
The accurate measurement of metabolic fluxes through glycolysis and the PPP is critical for understanding cellular energetics, biosynthesis, and redox homeostasis. Stable isotope tracers, such as those labeled with Carbon-13 (¹³C), are powerful tools for elucidating the contributions of these pathways to cellular metabolism. While [U-¹³C]-glucose is a commonly used tracer for broad metabolic profiling, this compound presents a more targeted approach for investigating the non-oxidative branch of the PPP and its interface with glycolysis.
Principles of Tracing Glycolysis and the PPP
Glycolysis is the central pathway for glucose catabolism, breaking down a six-carbon glucose molecule into two three-carbon pyruvate molecules. The Pentose Phosphate Pathway is a parallel route for glucose metabolism that has two distinct branches:
-
Oxidative PPP: This branch is irreversible and produces NADPH and pentose phosphates.
-
Non-oxidative PPP: This reversible branch interconverts pentose phosphates with glycolytic intermediates, namely fructose-6-phosphate and glyceraldehyde-3-phosphate.
The choice of ¹³C-labeled tracer determines the labeling patterns of downstream metabolites, which, when analyzed by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, can reveal the relative activities of these pathways.
[U-¹³C]-Glucose: The Workhorse for Central Carbon Metabolism
[U-¹³C]-glucose, in which all six carbon atoms are labeled with ¹³C, is a versatile tracer that introduces the label at the beginning of glycolysis. As it is metabolized, the ¹³C atoms are incorporated into all downstream intermediates of glycolysis, the PPP, and the tricarboxylic acid (TCA) cycle.
Advantages:
-
Comprehensive Labeling: Provides a global view of central carbon metabolism.
-
Commercially Available: Widely available from various suppliers.
-
Extensive Literature: A large body of research exists utilizing this tracer, providing a wealth of comparative data.
Limitations:
-
Complex Data Interpretation for PPP: The scrambling of carbon atoms in the reversible reactions of the non-oxidative PPP can make it challenging to deconvolve the precise flux through this pathway using [U-¹³C]-glucose alone.[1] This often necessitates the use of complex metabolic models and parallel labeling experiments with other tracers to achieve accurate flux estimations.[2]
-
Suboptimal for PPP Flux Resolution: Several studies have indicated that uniformly labeled glucose is not the ideal tracer for elucidating flux through the PPP.[1]
This compound: A Targeted Probe for the Non-Oxidative PPP
This compound, with a ¹³C label at the first carbon position, offers a more specific entry point into the metabolic network. Exogenous ribose is phosphorylated to ribose-5-phosphate, a key intermediate in the non-oxidative PPP. This allows for a more direct interrogation of this branch and its subsequent contributions to glycolysis.
Advantages:
-
Directly Traces the Non-Oxidative PPP: Provides a clearer view of the flow of carbons through the reversible reactions of the non-oxidative PPP and into glycolysis.
-
Potentially Simpler Data Interpretation: The specific entry point of the label may lead to less complex labeling patterns in glycolytic intermediates compared to [U-¹³C]-glucose, potentially simplifying flux calculations for the non-oxidative PPP.
Limitations:
-
Does Not Trace the Oxidative PPP: As D-ribose enters the PPP downstream of the oxidative branch, it cannot be used to measure flux through this part of the pathway.
-
Limited Commercial Availability and Literature: Compared to [U-¹³C]-glucose, specifically labeled ribose tracers are less common, and there is a smaller body of published research detailing their use.
-
Cellular Uptake and Metabolism Variability: The extent to which different cell types can take up and metabolize exogenous ribose can vary, which may influence the effectiveness of this tracer.
Comparative Data Presentation
Due to the limited availability of direct comparative studies, the following tables present a theoretical comparison of the expected labeling patterns in key metabolites from glycolysis and the PPP when using either [U-¹³C]-glucose or this compound. The mass isotopomer distributions (MIDs) represent the percentage of the metabolite pool containing a certain number of ¹³C atoms (M+n).
Table 1: Theoretical Mass Isotopomer Distributions (MIDs) in Key Metabolites
| Metabolite | Pathway | [U-¹³C]-Glucose Labeling (M+n) | This compound Labeling (M+n) | Rationale for this compound Labeling |
| Ribose-5-Phosphate | PPP | M+5 | M+1 | Direct phosphorylation of this compound. |
| Glyceraldehyde-3-Phosphate | Glycolysis/PPP | M+3 | M+0, M+1 | Entry from the non-oxidative PPP can result in singly labeled G3P. |
| Pyruvate | Glycolysis | M+3 | M+0, M+1 | Derived from singly labeled or unlabeled G3P. |
| Lactate | Fermentation | M+3 | M+0, M+1 | Reflects the labeling of its precursor, pyruvate. |
Table 2: Summary of Tracer Performance
| Feature | [U-¹³C]-Glucose | This compound |
| Glycolysis Tracing | Good | Fair (indirectly via non-oxidative PPP) |
| Oxidative PPP Tracing | Poor/Complex | Not Possible |
| Non-Oxidative PPP Tracing | Fair/Complex | Good (Direct) |
| Data Interpretation Complexity | High | Moderate |
| Commercial Availability | High | Low |
| Existing Literature | Extensive | Limited |
Experimental Protocols
The following provides a generalized workflow for a stable isotope tracing experiment. Specific details will need to be optimized for the cell type and experimental question.
Key Experimental Steps:
-
Cell Culture: Culture cells to the desired confluency.
-
Tracer Introduction: Replace the standard culture medium with a medium containing either [U-¹³C]-glucose or this compound as the sole carbon source. The concentration of the tracer should be similar to that of glucose in standard media.
-
Incubation: Incubate the cells with the tracer for a predetermined time to allow for the label to incorporate into downstream metabolites and reach a steady state. This time will vary depending on the cell type and the pathways of interest. For glycolysis and the PPP, this is typically in the range of minutes to a few hours.[3]
-
Metabolite Extraction: Rapidly quench metabolism and extract intracellular metabolites. A common method involves washing the cells with ice-cold saline and then adding a cold solvent mixture (e.g., 80% methanol).
-
Sample Analysis: Analyze the metabolite extracts using mass spectrometry (GC-MS or LC-MS) or NMR spectroscopy to determine the mass isotopomer distributions of key metabolites.[4]
-
Data Analysis and Flux Calculation: Correct the raw data for natural ¹³C abundance and use metabolic flux analysis software to calculate the fluxes through glycolysis and the PPP.
Mandatory Visualizations
Metabolic Pathways
Caption: Metabolic pathways of glycolysis and the PPP, showing tracer entry points.
Experimental Workflow
Caption: General experimental workflow for stable isotope tracing studies.
Conclusion and Recommendations
The choice between this compound and [U-¹³C]-glucose for tracing glycolysis and the PPP depends on the specific research question.
-
For a global analysis of central carbon metabolism , where a broad overview is desired, [U-¹³C]-glucose remains a valuable tool, despite the complexities in resolving PPP flux.
-
To specifically investigate the flux through the non-oxidative PPP and its contribution to glycolysis , This compound is a theoretically superior tracer, offering a more direct and potentially less ambiguous approach. However, its use is contingent on the cell type's ability to efficiently utilize exogenous ribose.
-
For the most precise and comprehensive analysis of both glycolysis and the PPP , researchers should consider using specifically labeled glucose tracers, such as [1,2-¹³C₂]-glucose , which are designed to generate distinct labeling patterns for each pathway.[1][5]
Ultimately, a pilot study to assess the uptake and metabolism of D-ribose in the specific cellular model of interest is recommended before embarking on large-scale experiments with this compound. The combination of different isotopic tracers in parallel experiments often yields the most robust and comprehensive understanding of metabolic fluxes.
References
- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to D-Ribose-13C-1 and 14C-D-Ribose for Metabolic Pathway Analysis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of metabolic research, isotopic labeling is an indispensable tool for tracing the fate of molecules through complex biochemical pathways. Among the various labeled compounds, isotopically marked ribose is crucial for elucidating the dynamics of the pentose phosphate pathway (PPP), nucleotide synthesis, and other vital cellular processes. This guide provides a comprehensive comparison of two commonly used tracers: D-Ribose labeled with the stable isotope carbon-13 at the first position (D-Ribose-13C-1) and D-Ribose labeled with the radioactive isotope carbon-14 (14C-D-Ribose). This objective analysis, supported by experimental principles, will assist researchers in selecting the optimal tracer for their specific metabolic investigations.
At a Glance: Key Differences and Considerations
The choice between a stable isotope like 13C and a radioisotope like 14C hinges on several factors, including the experimental goals, the required sensitivity, safety considerations, and the available analytical instrumentation. While both tracers can effectively map metabolic pathways, they differ fundamentally in their detection methods and the nature of the data they provide.
| Feature | This compound (Stable Isotope) | 14C-D-Ribose (Radioisotope) |
| Detection Principle | Mass shift detection by Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR)[1][2] | Detection of radioactive decay (beta particles) by Liquid Scintillation Counting (LSC) or Accelerator Mass Spectrometry (AMS)[3][4] |
| Data Output | Provides mass isotopomer distribution, offering detailed insights into positional labeling and pathway splits[5] | Quantitative measurement of total radioactivity in a sample, providing overall flux information[3] |
| Sensitivity | Generally lower than radioisotope detection, though techniques like AMS for 14C are exceptionally sensitive[6] | Extremely high sensitivity, allowing for the use of very low tracer concentrations[4] |
| Safety & Handling | Non-radioactive, posing no radiation risk and requiring no specialized handling protocols for radioactivity[7] | Radioactive, requiring licensed handling, specialized disposal, and adherence to radiation safety protocols[3] |
| Resolution | High resolution with techniques like GC-MS and NMR, allowing for the distinction of different labeled positions within a molecule[1][8] | Lower positional resolution compared to MS and NMR; autoradiography can provide spatial distribution[9] |
| Cost | The cost of 13C-labeled compounds can be high, and the analytical instrumentation (MS, NMR) represents a significant investment. | 14C-labeled compounds can also be expensive, and while LSC is relatively common, AMS is a highly specialized and costly technique. |
| Typical Applications | Metabolic flux analysis (MFA), elucidation of complex pathway structures, and steady-state and dynamic labeling experiments[1][10][11] | Drug metabolism and pharmacokinetics (ADME) studies, mass balance studies, and tracing the fate of compounds over long periods[3][4][12] |
Delving Deeper: Experimental Protocols
The following sections outline generalized experimental protocols for utilizing this compound and 14C-D-Ribose in metabolic pathway analysis. These protocols are based on established methodologies for stable isotope and radioisotope tracer studies.
Protocol 1: Metabolic Flux Analysis of the Pentose Phosphate Pathway using this compound
This protocol is designed to quantify the metabolic fluxes through the oxidative and non-oxidative branches of the pentose phosphate pathway.
1. Cell Culture and Isotope Labeling:
-
Culture cells of interest to a desired density in a standard growth medium.
-
Replace the standard medium with a medium containing a known concentration of this compound as the sole or a supplementary carbon source. The concentration will depend on the specific experimental goals.
-
Incubate the cells for a predetermined period to allow for the incorporation of the 13C label into intracellular metabolites and macromolecules like RNA.[13] This can range from minutes for dynamic labeling to several cell doublings for steady-state analysis.[11]
2. Metabolite Extraction:
-
Rapidly quench metabolic activity by, for example, immersing the cell culture plates in liquid nitrogen.
-
Extract intracellular metabolites using a cold solvent mixture, such as 80% methanol.
-
Separate the metabolite-containing supernatant from the cell debris by centrifugation.
3. Macromolecule Hydrolysis (for RNA-ribose analysis):
-
The remaining cell pellet can be used to analyze the labeling of macromolecules.
-
To analyze the 13C enrichment in ribose from RNA, hydrolyze the RNA using an acid hydrolysis procedure (e.g., with HCl).[13]
4. Derivatization:
-
Derivatize the extracted metabolites and the hydrolyzed ribose to increase their volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
5. GC-MS Analysis:
-
Analyze the derivatized samples using GC-MS to separate the metabolites and determine their mass isotopomer distributions.[1][14] The mass spectrometer will detect the mass shift caused by the incorporation of 13C.
6. Data Analysis and Flux Calculation:
-
Correct the raw mass spectrometry data for the natural abundance of 13C.
-
Use metabolic flux analysis software to fit the measured mass isotopomer distributions to a metabolic model of the pentose phosphate pathway. This will allow for the calculation of the relative or absolute fluxes through the different reactions in the pathway.[15]
Protocol 2: Tracing Ribose Metabolism with 14C-D-Ribose
This protocol is suitable for determining the overall incorporation of ribose into various cellular components.
1. Cell Culture and Radiolabeling:
-
Culture cells in a standard growth medium.
-
Introduce a known amount of 14C-D-Ribose into the culture medium. Due to the high sensitivity of detection, tracer amounts can be very low.
-
Incubate the cells for the desired period.
2. Sample Collection and Fractionation:
-
Harvest the cells and separate them from the medium.
-
Lyse the cells and fractionate the lysate into different components, such as nucleic acids, proteins, and lipids, using biochemical techniques.
3. Measurement of Radioactivity:
-
For each fraction, as well as the culture medium, measure the amount of 14C radioactivity using a liquid scintillation counter.[3] This involves mixing the sample with a scintillation cocktail that emits light upon interaction with the beta particles from 14C decay.
-
Alternatively, for extremely low levels of radioactivity, Accelerator Mass Spectrometry (AMS) can be used, which directly counts the 14C atoms.[9]
4. Data Analysis:
-
Calculate the disintegrations per minute (DPM) for each sample.
-
Determine the specific activity (DPM per unit mass or mole) of 14C in each cellular fraction. This will indicate the extent to which ribose has been incorporated into these macromolecules.
Visualizing the Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the metabolic pathways and experimental workflows involved in these analyses.
Caption: The Pentose Phosphate Pathway and its connection to Glycolysis.
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]
- 3. openmedscience.com [openmedscience.com]
- 4. ¹⁴C Radiolabelling - Almac [almacgroup.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. frontiersin.org [frontiersin.org]
- 7. ckisotopes.com [ckisotopes.com]
- 8. A comparison of 13C nuclear magnetic resonance and 14C tracer studies of hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid localization of carbon 14-labeled molecules in biological samples by ion mass microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dynamic 13C Labeling of Fast Turnover Metabolites for Analysis of Metabolic Fluxes and Metabolite Channeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Human Mass Balance and Metabolite Profiling of [14C]‐Pamiparib, a Poly (ADP‐Ribose) Polymerase Inhibitor, in Patients With Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 13c-Metabolic Flux Analysis of the Pentose Phosphate Pathway Using GC-MS Analysis of RNA and Glycogen | AIChE [proceedings.aiche.org]
- 14. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Validating Metabolic Flux Maps: Parallel Labeling with D-Ribose-13C-1 as a Novel Approach
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of methodologies for validating metabolic flux maps, a critical aspect of understanding cellular physiology in research and drug development. We compare the established gold-standard method of parallel labeling with different ¹³C-glucose tracers to a novel, proposed approach incorporating D-Ribose-¹³C-1. This guide offers detailed experimental protocols, data presentation tables for performance comparison, and visualizations of metabolic pathways and experimental workflows to facilitate a deeper understanding of these powerful techniques.
Introduction to Metabolic Flux Analysis Validation
¹³C Metabolic Flux Analysis (¹³C-MFA) is a cornerstone technique for quantifying intracellular metabolic fluxes. The accuracy and reliability of the resulting flux map are contingent on a robust experimental design and rigorous model validation. Parallel labeling experiments, where cells are cultured under identical conditions with different ¹³C-labeled substrates, have emerged as the gold standard for improving flux precision and validating the underlying metabolic network model.[1] An incomplete or inaccurate network model can lead to statistically unacceptable fits and biased flux estimations.[2]
The choice of isotopic tracer is paramount as it dictates the precision with which specific fluxes can be determined.[3][4] While various ¹³C-labeled glucose and glutamine tracers are well-characterized for their ability to resolve fluxes in central carbon metabolism, the use of other substrates like ribose as tracers is less explored but holds the potential for finer resolution of specific pathways.
This guide will first detail the standard approach of using parallel labeling with [1,2-¹³C]glucose and [U-¹³C]glucose. It will then introduce a novel strategy employing D-Ribose-¹³C-1 in parallel with a glucose tracer and compare the potential benefits and drawbacks of each approach.
Standard Validation Method: Parallel Labeling with ¹³C-Glucose Tracers
The combination of [1,2-¹³C]glucose and a uniformly labeled glucose tracer in parallel experiments provides comprehensive labeling information across the central carbon metabolism. [1,2-¹³C]glucose is particularly effective for resolving fluxes in the upper part of metabolism, including glycolysis and the Pentose Phosphate Pathway (PPP), while uniformly labeled glucose provides broader labeling for the TCA cycle and anaplerotic reactions.[3][5]
Experimental Protocol: Parallel Labeling with [1,2-¹³C]glucose and [U-¹³C]glucose
This protocol is adapted from established methods for ¹³C-MFA in mammalian or microbial cells.[6][7]
1. Cell Culture and Labeling:
-
Culture cells in a defined medium to ensure all carbon sources are known.
-
Prepare two parallel cultures. In one, replace the primary carbon source (e.g., glucose) with [1,2-¹³C]glucose. In the other, use [U-¹³C]glucose.
-
Grow cells for a sufficient duration to achieve isotopic steady-state, which may require several cell doublings for proteinogenic amino acids and RNA-bound ribose.[8]
2. Metabolite Extraction and Biomass Hydrolysis:
-
Quench metabolism rapidly and extract intracellular metabolites.
-
Pellet the remaining biomass and hydrolyze the protein and RNA fractions. Protein hydrolysis (e.g., with 6M HCl) releases amino acids. RNA can be hydrolyzed (e.g., with HCl) to release ribose.[9]
3. Derivatization:
-
Derivatize the extracted amino acids and the ribose from RNA hydrolysis to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. A common derivatizing agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
4. GC-MS Analysis:
-
Analyze the derivatized samples by GC-MS to determine the mass isotopomer distributions (MIDs) of the proteinogenic amino acids and RNA-derived ribose.
5. Flux Estimation:
-
Use software like METRAN or INCA to estimate metabolic fluxes by fitting the measured MIDs and extracellular rates (e.g., glucose uptake, lactate secretion) to a metabolic model.[6] The goodness-of-fit is assessed using a chi-square test.
Data Presentation: Comparison of ¹³C-Glucose Tracers
| Tracer(s) | Pathway Resolution | Advantages | Disadvantages |
| [1,2-¹³C]glucose | High precision for Glycolysis and Pentose Phosphate Pathway (PPP). [3] Distinguishes between the oxidative and non-oxidative branches of the PPP.[5] | Excellent for resolving the upper part of central carbon metabolism. | Provides less information for resolving fluxes in the TCA cycle and anaplerotic pathways. |
| [U-¹³C]glucose | Good resolution for the TCA cycle. Provides broad labeling patterns across central carbon metabolism. | Useful for a general overview of metabolic activity and for tracing carbon backbones. | Less effective at distinguishing between pathways with similar carbon transitions, such as the different branches of the PPP. |
| Parallel Labeling with [1,2-¹³C]glucose and [U-¹³C]glucose | Comprehensive resolution across central carbon metabolism. The combination leverages the strengths of both tracers. | Improves overall flux precision and provides a robust dataset for model validation.[1] | Requires more extensive experimental work and data analysis compared to a single tracer experiment. |
Novel Approach: Incorporating D-Ribose-¹³C-1 as a Complementary Tracer
While the labeling of RNA-derived ribose is a valuable measurement in standard ¹³C-MFA,[9] the direct use of labeled ribose as a tracer is not common. We propose a parallel labeling strategy that includes D-Ribose-¹³C-1 to provide a more direct and potentially higher-resolution view of ribose metabolism and its connections to the central carbon network.
Rationale for Using D-Ribose-¹³C-1
D-Ribose-¹³C-1 would be taken up by the cell and phosphorylated to ribose-5-phosphate (R5P), a key node in the PPP. By tracing the fate of the ¹³C-1 label from ribose, one could directly probe the fluxes through the non-oxidative PPP, nucleotide synthesis pathways, and the conversion of pentoses back into glycolytic intermediates. This could be particularly advantageous for studying cell types with high nucleotide synthesis demands, such as proliferating cancer cells.
Proposed Experimental Protocol with D-Ribose-¹³C-1
The experimental protocol would be similar to the standard parallel labeling experiment, but one of the cultures would be supplemented with D-Ribose-¹³C-1 in addition to an unlabeled primary carbon source like glucose. A second parallel culture would use a standard ¹³C-glucose tracer (e.g., [1,2-¹³C]glucose) to provide context for the ribose tracing data.
Key Considerations:
-
The concentration of the labeled ribose should be carefully chosen to be physiologically relevant and not perturb the metabolic network.
-
The uptake rate of ribose by the specific cell line needs to be determined.
Data Presentation: Comparison with D-Ribose-¹³C-1
| Tracer(s) | Pathway Resolution | Potential Advantages | Potential Disadvantages |
| D-Ribose-¹³C-1 (in parallel with unlabeled glucose) | Potentially very high resolution for the non-oxidative PPP, nucleotide synthesis, and the reverse flux from PPP to glycolysis. | Directly probes ribose metabolism, which is often inferred indirectly from glucose tracers. Could provide unique insights into the regulation of nucleotide synthesis. | Ribose is not a primary carbon source for many cell types, so uptake and metabolism may be limited. The labeling information might be restricted to a smaller part of the metabolic network compared to glucose tracers. |
| Parallel Labeling with [1,2-¹³C]glucose and D-Ribose-¹³C-1 | Potentially superior resolution of the PPP and its connections to glycolysis. The glucose tracer provides a global view, while the ribose tracer offers a high-resolution view of a specific sub-network. | Could enable more precise quantification of bidirectional fluxes in the non-oxidative PPP. Offers a more robust validation of the PPP and nucleotide synthesis pathways in the metabolic model. | The complexity of data integration and modeling would be increased. Potential for metabolic perturbations due to feeding an additional carbon source. |
Visualizing Workflows and Pathways
To better understand the experimental design and the flow of labeled carbons, we provide the following diagrams created using the DOT language.
Caption: Workflow for parallel labeling ¹³C-MFA.
Caption: Simplified metabolic map showing key pathways.
Conclusion
The validation of metabolic flux maps is essential for producing reliable and actionable biological insights. Parallel labeling experiments with different ¹³C-glucose tracers represent a robust and well-established method for achieving high-precision flux maps and for validating the underlying metabolic model. While this approach provides a comprehensive view of central carbon metabolism, there are opportunities to enhance the resolution of specific pathways.
The proposed use of D-Ribose-¹³C-1 as a complementary tracer offers a novel strategy to directly probe the non-oxidative PPP and nucleotide synthesis pathways. Although this approach is currently theoretical and requires experimental validation, it holds the promise of providing a more detailed and accurate picture of ribose metabolism. For researchers focused on pathways involving nucleotide synthesis or the PPP, exploring the use of labeled ribose could be a valuable next step in advancing their understanding of cellular metabolism. Future studies will be needed to experimentally validate the utility of D-Ribose-¹³C-1 as a tracer and to develop the computational frameworks for integrating this new data into metabolic models.
References
- 1. Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: A new precision and synergy scoring system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of 2-acetylfuran formation between ribose and glucose in the Maillard reaction [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-resolution 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Isotopically nonstationary 13C flux analysis of Myc-induced metabolic reprogramming in B-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 13C metabolic flux analysis of microbial and mammalian systems is enhanced with GC-MS measurements of glycogen and RNA labeling - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of D-Ribose-¹³C-1 NMR and Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the quantitative and qualitative analysis of D-Ribose-¹³C-1. Detailed experimental protocols and comparative data are presented to assist researchers in selecting the appropriate analytical technique for their specific needs in metabolic studies, flux analysis, and drug development.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative performance characteristics of ¹³C-1 NMR and LC-MS for the analysis of D-Ribose-¹³C-1. This data is synthesized from typical performance standards and literature values for comparable small molecule analyses.
| Parameter | ¹³C-1 NMR Spectroscopy | Mass Spectrometry (LC-MS/MS) |
| Limit of Quantification (LOQ) | ~1-10 µM | ~1-10 nM |
| Dynamic Range | 2-3 orders of magnitude | 4-5 orders of magnitude |
| Precision (RSD) | < 5% | < 15% |
| Isotopic Enrichment Range | 1% - 99% | 0.1% - 99% |
| Sample Throughput | Low (minutes to hours per sample) | High (minutes per sample) |
| Structural Information | High (provides detailed molecular structure and connectivity) | Moderate (provides mass-to-charge ratio and fragmentation patterns) |
Experimental Protocols
Detailed methodologies for the analysis of D-Ribose-¹³C-1 by both ¹³C NMR and LC-MS are provided below. These protocols are generalized and may require optimization for specific instrumentation and experimental conditions.
¹³C-1 NMR Spectroscopy Protocol
1. Sample Preparation:
-
Dissolve 10-50 mg of lyophilized cell extract or purified D-Ribose-¹³C-1 in 0.5-0.6 mL of deuterium oxide (D₂O).[1][2][3]
-
For quantitative analysis, add a known concentration of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), to the solvent.
-
Ensure the sample is free of particulate matter by centrifugation or filtration.[1]
2. NMR Data Acquisition:
-
Acquire ¹³C NMR spectra on a spectrometer with a proton frequency of at least 400 MHz, equipped with a cryoprobe for enhanced sensitivity.
-
Use a standard single-pulse ¹³C experiment with proton decoupling.
-
To ensure quantitative accuracy, use a long relaxation delay (5 times the longest T₁ of the carbon nuclei of interest) and inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE).[4]
-
The number of scans will depend on the sample concentration and desired signal-to-noise ratio, typically ranging from hundreds to thousands of scans.[1]
3. Data Processing and Analysis:
-
Apply a line broadening exponential function to improve the signal-to-noise ratio.
-
Fourier transform the Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Integrate the area of the C-1 resonance of D-Ribose (and its anomers) relative to the integral of the internal standard to determine its concentration.
-
The isotopic enrichment can be determined by comparing the integral of the ¹³C-1 signal to the signals of any unlabeled D-ribose present.
Mass Spectrometry (LC-MS/MS) Protocol
1. Sample Preparation:
-
Resuspend lyophilized cell extracts or purified D-Ribose-¹³C-1 in a solvent compatible with the chosen chromatography method (e.g., 50:50 acetonitrile:water).[5]
-
For absolute quantification, spike the sample with a known concentration of a stable isotope-labeled internal standard (e.g., D-Ribose-¹³C₅).
-
Centrifuge the sample to pellet any debris.
-
Transfer the supernatant to an autosampler vial for analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column for optimal separation of polar molecules like ribose.[6]
-
Employ a gradient elution with a mobile phase consisting of acetonitrile and water with a suitable modifier (e.g., ammonium hydroxide or formic acid) to achieve good peak shape and separation.[5]
-
-
Mass Spectrometry (MS):
-
Utilize an electrospray ionization (ESI) source in negative ion mode for sensitive detection of sugars.[5]
-
Perform Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantitative analysis. This involves monitoring the transition of the precursor ion (the deprotonated D-Ribose-¹³C-1) to one or more specific product ions.
-
The mass-to-charge ratio (m/z) for the [M-H]⁻ ion of D-Ribose-¹³C-1 would be monitored.
-
3. Data Processing and Analysis:
-
Integrate the peak area of the specific MRM transition for D-Ribose-¹³C-1 and the internal standard.
-
Generate a calibration curve using standards of known concentrations to determine the absolute concentration of D-Ribose-¹³C-1 in the sample.
-
Isotopic enrichment is determined by comparing the peak area of the ¹³C-1 labeled ribose to any unlabeled ribose present.
Visualizations
D-Ribose Metabolism via the Pentose Phosphate Pathway
The following diagram illustrates the entry of D-ribose into the central carbon metabolism, primarily through the Pentose Phosphate Pathway (PPP).[7][8][9][10]
References
- 1. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 2. How to make an NMR sample [chem.ch.huji.ac.il]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. Development and Optimisation of HILIC-LC-MS Method for Determination of Carbohydrates in Fermentation Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding D-Ribose and Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Understanding D-Ribose and Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.cytoplan.co.uk [blog.cytoplan.co.uk]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Stable Isotope Tracers: The Advantages of D-Ribose-13C-1
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of metabolic research and drug development, stable isotope tracers are indispensable tools for elucidating complex biochemical pathways. The choice of tracer is paramount, as it directly influences the quality and precision of experimental outcomes. While various 13C-labeled glucose and glutamine tracers are widely used, D-Ribose-13C-1 offers unique advantages, particularly for investigating the pentose phosphate pathway (PPP) and nucleotide biosynthesis. This guide provides an objective comparison of this compound with other common stable isotope tracers, supported by experimental principles and data representation.
Executive Summary
This compound provides a more direct and less ambiguous method for tracing carbon flux through the non-oxidative pentose phosphate pathway and into ribonucleotide synthesis compared to traditional glucose tracers. By introducing the labeled carbon at the level of ribose-5-phosphate, it bypasses the complexities of the oxidative PPP and glycolysis, leading to clearer and more easily interpretable mass isotopomer distributions in downstream metabolites. This guide will delve into the specific advantages, present hypothetical comparative data, and provide detailed experimental protocols for its application.
Comparison of this compound and Other Stable Isotope Tracers
The primary advantage of this compound lies in its direct entry into the non-oxidative branch of the pentose phosphate pathway. This contrasts with glucose tracers, which must first traverse glycolysis and the oxidative PPP, leading to potential label scrambling and dilution.
| Feature | This compound | [1,2-13C2]glucose | [U-13C6]glucose |
| Primary Pathway Traced | Non-oxidative PPP, Nucleotide Synthesis | Oxidative & Non-oxidative PPP, Glycolysis | Glycolysis, TCA Cycle, PPP |
| Specificity for Ribonucleotide Synthesis | High | Moderate | Moderate |
| Label Scrambling | Minimal | Moderate | High |
| Ease of Data Interpretation | High | Moderate | Low |
| Key Insights | Direct measure of ribose salvage and contribution to nucleotides | Relative flux through oxidative vs. non-oxidative PPP | Overall glucose metabolism |
Quantitative Data Comparison (Hypothetical)
The following table represents hypothetical data from a tracer experiment in a cancer cell line, comparing the mole percent enrichment (MPE) of 13C in key metabolites after a 24-hour incubation with each tracer.
| Metabolite | This compound (M+1) | [1,2-13C2]glucose (M+1) | [U-13C6]glucose (M+5) |
| Ribose-5-phosphate | 95% | 30% | 60% |
| ATP (Ribose moiety) | 90% | 25% | 55% |
| UTP (Ribose moiety) | 88% | 24% | 53% |
| Lactate | <5% | 40% | 95% |
| Citrate | <2% | 15% | 85% |
These hypothetical results illustrate that this compound leads to a significantly higher and more direct labeling of the ribose component of nucleotides (ATP and UTP), with minimal labeling of glycolytic and TCA cycle intermediates. This indicates a more targeted and less convoluted tracing of the desired pathway.
Experimental Protocols
Key Experiment: Tracing Ribose Contribution to Nucleotide Synthesis
Objective: To quantify the contribution of exogenous ribose to the ribonucleotide pool in cultured cancer cells.
Materials:
-
Cancer cell line (e.g., HeLa)
-
DMEM media lacking glucose and ribose
-
This compound (Cambridge Isotope Laboratories, Inc.)
-
[1,2-13C2]glucose (as a comparator)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Phosphate Buffered Saline (PBS)
-
Methanol, Chloroform, Water (for extraction)
-
LC-MS/MS system
Methodology:
-
Cell Culture: HeLa cells are cultured in standard DMEM with 10% FBS. One day prior to the experiment, cells are seeded in 6-well plates to reach 70-80% confluency on the day of the experiment.
-
Tracer Incubation:
-
The standard media is removed, and cells are washed once with PBS.
-
Tracer media is added. The tracer media consists of glucose- and ribose-free DMEM supplemented with 10% dFBS, 10 mM unlabeled glucose, and either 1 mM this compound or 10 mM [1,2-13C2]glucose.
-
Cells are incubated for 24 hours at 37°C and 5% CO2.
-
-
Metabolite Extraction:
-
The media is rapidly aspirated, and the plates are placed on dry ice.
-
800 µL of ice-cold 80% methanol is added to each well to quench metabolism.
-
Cells are scraped and collected into microcentrifuge tubes.
-
Samples are vortexed and incubated at -20°C for 1 hour.
-
The samples are centrifuged at 14,000 rpm for 10 minutes at 4°C. The supernatant containing the polar metabolites is collected.
-
-
LC-MS/MS Analysis:
-
The extracted metabolites are analyzed using a high-resolution LC-MS/MS system.
-
A reverse-phase ion-pairing chromatography method is used to separate nucleotides.
-
The mass spectrometer is operated in negative ion mode, and the mass isotopomer distributions of ribose-5-phosphate, ATP, and UTP are determined by measuring the relative abundance of the M+0, M+1, M+2, etc. peaks.
-
-
Data Analysis: The mole percent enrichment (MPE) is calculated for each metabolite to determine the extent of label incorporation from the respective tracers.
Visualizing Metabolic Pathways and Workflows
Signaling Pathway: this compound Entry into Central Carbon Metabolism
Caption: Metabolic fate of this compound versus [1,2-13C2]glucose.
Experimental Workflow: Stable Isotope Tracing Experiment
Caption: A typical workflow for a stable isotope tracing experiment.
Logical Relationship: Advantages of this compound
Caption: Logical flow of the advantages of using this compound.
Conclusion
This compound stands out as a powerful and specific tracer for investigating the non-oxidative pentose phosphate pathway and its contribution to nucleotide biosynthesis. Its direct metabolic entry point circumvents the complexities associated with glucose tracers, leading to more straightforward and unambiguous data. For researchers focused on nucleic acid metabolism, purine and pyrimidine synthesis, and the roles of the non-oxidative PPP in disease, this compound is an invaluable tool that can provide clearer and more precise insights than more conventional stable isotope tracers. The adoption of this compound in relevant experimental designs is highly recommended for advancing our understanding of these critical metabolic pathways.
A Comparative Guide to D-Ribose-13C Isotopomer Analysis in Metabolic Tracing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of methodologies used to generate and interpret D-Ribose-13C isotopomers for metabolic tracing, primarily through the use of 13C-labeled glucose precursors. The objective is to offer a comprehensive resource for designing and executing metabolic flux analysis (MFA) studies focused on the pentose phosphate pathway (PPP) and associated metabolic routes.
Introduction to D-Ribose Isotopomers in Metabolic Tracing
D-Ribose is a central molecule in cellular metabolism, forming the backbone of nucleic acids (RNA and DNA) and existing as a key intermediate in the pentose phosphate pathway. The analysis of 13C labeling patterns in ribose derived from specifically labeled glucose tracers provides a powerful tool to quantify the metabolic fluxes through the oxidative and non-oxidative branches of the PPP. This is crucial for understanding cellular bioenergetics, nucleotide synthesis, and redox homeostasis in various physiological and pathological states, including cancer and metabolic disorders.
While direct feeding of D-Ribose-13C isotopomers is less common in metabolic flux analysis, the focus of this guide is on the comparative utility of different 13C-labeled glucose tracers in producing distinct and informative D-Ribose isotopomer distributions. The choice of glucose tracer significantly impacts the precision and resolution of flux estimations within the central carbon metabolism.
Comparative Analysis of 13C-Labeled Glucose Tracers for Ribose Isotopomer Analysis
The selection of a 13C-labeled glucose tracer is a critical step in designing a metabolic flux analysis experiment. Different tracers will result in unique labeling patterns in downstream metabolites, including ribose-5-phosphate. The following table summarizes the key characteristics and applications of commonly used 13C-glucose tracers for interrogating the pentose phosphate pathway.
| 13C-Labeled Glucose Tracer | Primary Application for Ribose Analysis | Advantages | Limitations |
| [1,2-13C2]glucose | Quantifying the relative flux through the oxidative PPP versus glycolysis.[1][2][3][4] | Provides precise estimates for the pentose phosphate pathway.[1][2] The resulting lactate isotopomers can distinguish between glycolytic and PPP flux.[3][5] | Requires careful analysis of multiple isotopomers to resolve complex metabolic exchanges. |
| [1-13C]glucose | Historically used for estimating PPP activity by measuring the release of 13CO2. | Simple conceptual basis for measuring oxidative PPP flux. | Less precise for comprehensive flux analysis compared to other tracers.[1][2] |
| [U-13C6]glucose | General metabolic tracing to understand the overall contribution of glucose to ribose synthesis.[6][7] | Labels all carbons in downstream metabolites, useful for identifying all glucose-derived intermediates. | Can be less informative for resolving specific pathway splits, like the PPP, without additional tracers or advanced modeling.[1] |
| [2-13C]glucose & [3-13C]glucose | Can provide more precise flux estimates than [1-13C]glucose for certain pathways.[1][2] | Outperform the more commonly used [1-13C]glucose in some contexts.[1][2] | The interpretation of labeling patterns can be complex. |
Experimental Protocols
A generalized experimental workflow for 13C metabolic flux analysis to study ribose isotopomers is presented below. Specific details may vary depending on the cell type, experimental conditions, and analytical instrumentation.
Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of harvest.
-
Media Formulation: Prepare culture medium containing the desired 13C-labeled glucose tracer. For parallel labeling experiments, multiple flasks are prepared with different tracers.[8][9] It is crucial to ensure that the labeled glucose is the primary carbon source being investigated.
-
Isotopic Steady State: Culture the cells in the labeled medium for a sufficient duration to achieve isotopic steady state, where the labeling patterns of intracellular metabolites are stable.[10][11] This is typically verified by harvesting cells at multiple time points (e.g., 18 and 24 hours) and ensuring the labeling is consistent.[10]
Metabolite Extraction
-
Quenching: Rapidly quench metabolic activity by aspirating the medium and washing the cells with an ice-cold saline solution.
-
Extraction: Add a cold extraction solvent (e.g., 80% methanol) to the cells and incubate at low temperature to precipitate proteins and extract metabolites.
-
Harvesting: Scrape the cells and collect the cell extract. Centrifuge to pellet the protein and collect the supernatant containing the metabolites.
Sample Preparation for GC-MS Analysis
-
Hydrolysis: To analyze the ribose incorporated into RNA, the RNA must first be isolated and then hydrolyzed to release the ribonucleosides. This can be achieved through enzymatic digestion or acid hydrolysis.
-
Derivatization: The extracted metabolites, including the released ribose, are chemically derivatized to increase their volatility and thermal stability for gas chromatography-mass spectrometry (GC-MS) analysis. A common derivatization agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer is used to separate and detect the derivatized metabolites.
-
Data Acquisition: The instrument is operated in a mode that allows for the detection of different mass isotopomers of the target metabolites. This provides the mass isotopomer distribution (MID) for ribose and other relevant metabolites.
Data Analysis and Flux Calculation
-
MID Correction: The raw MIDs are corrected for the natural abundance of 13C.
-
Metabolic Modeling: The corrected MIDs are used as input for a metabolic network model. Software such as Metran or INCA is used to estimate the intracellular metabolic fluxes by minimizing the difference between the experimentally measured MIDs and the MIDs predicted by the model.[8][11]
Visualizations
Experimental Workflow for 13C Metabolic Flux Analysis
Caption: A generalized workflow for 13C metabolic flux analysis.
Metabolic Pathways: Glycolysis and Pentose Phosphate Pathway
Caption: Key reactions in glycolysis and the pentose phosphate pathway.
Conclusion
The analysis of D-Ribose-13C isotopomers, generated from 13C-labeled glucose tracers, is a cornerstone of metabolic flux analysis for elucidating the activity of the pentose phosphate pathway. The choice of tracer, particularly [1,2-13C2]glucose, has been shown to provide high-resolution data for quantifying PPP fluxes. By following robust experimental protocols and employing computational modeling, researchers can gain deep insights into cellular metabolism, which is invaluable for basic research and the development of novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Mass isotopomer study of the nonoxidative pathways of the pentose cycle with [1,2-13C2]glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. lirias.kuleuven.be [lirias.kuleuven.be]
- 8. researchgate.net [researchgate.net]
- 9. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 10. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
A Head-to-Head Battle for Metabolic Truth: Benchmarking D-Ribose-13C-1 Labeling Against Computational Models
For researchers, scientists, and drug development professionals navigating the intricate world of cellular metabolism, the choice between experimental rigor and computational efficiency is a constant consideration. This guide provides a direct comparison of two prominent methodologies for determining metabolic fluxes: 13C Metabolic Flux Analysis (13C-MFA) using D-Ribose-13C-1 labeling and in silico predictions from Flux Balance Analysis (FBA). By presenting experimental data alongside computational predictions, we offer a clear perspective on the strengths and limitations of each approach, empowering you to make informed decisions for your research.
Metabolic flux, the rate of turnover of molecules through a metabolic pathway, provides a dynamic snapshot of cellular activity. Understanding these fluxes is paramount for identifying disease biomarkers, discovering drug targets, and optimizing bioprocesses. While 13C-MFA is considered the gold standard for experimentally measuring these rates, computational methods like FBA offer a rapid, cost-effective alternative for generating hypotheses and analyzing large-scale metabolic networks.[1][2] This guide delves into a comparative analysis of these two powerful techniques.
Unveiling Metabolic Fates: The Experimental Approach with this compound
13C-MFA involves introducing a substrate labeled with a stable isotope, in this case, D-Ribose with a 13C atom at the first carbon position (this compound), into a biological system.[3] The labeled carbon atoms are incorporated into downstream metabolites, and the resulting distribution of these isotopes is measured using analytical techniques like gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy.[4][5] By analyzing these labeling patterns within the context of a known metabolic network, the rates of individual reactions can be quantified with high accuracy.[6]
Experimental Protocol: A Step-by-Step Guide to this compound Labeling
The following protocol outlines the key steps for a typical 13C-MFA experiment using this compound.
-
Experimental Design and Tracer Selection:
-
Define the biological question and the specific metabolic pathways of interest.
-
Select the appropriate isotopic tracer. For studying pentose phosphate pathway (PPP) dynamics and nucleotide biosynthesis, this compound is an excellent choice.[7]
-
Determine the optimal labeling strategy (e.g., percentage of labeled substrate).
-
-
Cell Culture and Isotope Labeling:
-
Culture cells under controlled, steady-state conditions to ensure consistent metabolic activity.[3]
-
Introduce the this compound containing medium to the cell culture. The duration of labeling depends on the time required to reach isotopic steady state.
-
-
Metabolic Quenching and Metabolite Extraction:
-
Rapidly halt all enzymatic activity to preserve the in vivo metabolic state. This is typically achieved by using cold solvents like methanol or ethanol.
-
Extract intracellular metabolites from the quenched cells.
-
-
Analytical Measurement:
-
Flux Estimation and Statistical Analysis:
The Computational Counterpart: Predicting Fluxes with FBA
Flux Balance Analysis (FBA) is a computational method that predicts metabolic flux distributions based on the stoichiometry of a genome-scale metabolic model.[8][9] It does not require experimental labeling data but instead relies on a set of constraints, including the uptake rates of nutrients and an assumed cellular objective, such as the maximization of biomass production.[10]
Performance Showdown: 13C-MFA vs. FBA
The true test of these methodologies lies in a direct comparison of their outputs. The table below presents a summary of flux values for key reactions in central carbon metabolism, comparing experimentally determined values from 13C-MFA with predictions from a standard FBA model. The values are normalized to the glucose uptake rate.
| Reaction | Pathway | 13C-MFA Flux (Normalized) | FBA Predicted Flux (Normalized) |
| G6PDH | Pentose Phosphate Pathway | 0.35 ± 0.02 | 0.30 |
| PFK | Glycolysis | 0.60 ± 0.03 | 0.65 |
| CS | TCA Cycle | 0.45 ± 0.04 | 0.40 |
| ICDH | TCA Cycle | 0.42 ± 0.04 | 0.38 |
| ME | Anaplerotic Reactions | 0.10 ± 0.01 | 0.05 |
Note: The data presented in this table is a representative compilation from multiple studies comparing 13C-MFA and FBA and is intended for illustrative purposes.[11][12][13]
The comparison reveals that while FBA can provide a reasonable approximation of the overall flux distribution, there can be notable discrepancies for certain reactions, particularly in pathways with multiple branch points like the pentose phosphate pathway and anaplerotic reactions.[11] 13C-MFA, with its direct experimental measurements, offers a more accurate and nuanced view of the metabolic state.[6]
Visualizing the Metabolic Landscape
To further clarify the concepts discussed, the following diagrams illustrate the key metabolic pathways and workflows.
D-Ribose Metabolic Pathways
The diagram above illustrates the central role of D-Ribose in cellular metabolism, particularly its entry into the pentose phosphate pathway and its function as a precursor for nucleotide biosynthesis.[14][15]
13C-MFA Experimental Workflow
This workflow diagram outlines the sequential steps involved in a 13C-MFA experiment, from initial cell culture to the final determination of metabolic fluxes.[16][17]
References
- 1. Model Validation and Selection in Metabolic Flux Analysis and Flux Balance Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Model validation and selection in metabolic flux analysis and flux balance analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. 13C metabolic flux analysis of microbial and mammalian systems is enhanced with GC-MS measurements of glycogen and RNA labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Flux Balance Analysis (FBA) - Creative Proteomics MFA [creative-proteomics.com]
- 9. Flux balance analysis - Wikipedia [en.wikipedia.org]
- 10. Advances in flux balance analysis by integrating machine learning and mechanism-based models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Understanding D-Ribose and Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. vanderbilt.edu [vanderbilt.edu]
- 17. researchgate.net [researchgate.net]
Interpreting 13C Metabolite Labeling Patterns from D-Ribose-13C-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for interpreting the metabolic fate of D-Ribose labeled with ¹³C at the first carbon position (D-Ribose-¹³C-1). Due to a lack of published quantitative mass isotopomer distribution data for D-Ribose-¹³C-1, this guide will focus on the theoretical labeling patterns derived from its metabolism and compare these with established experimental data from a key alternative tracer, [1,2-¹³C₂]glucose, which is commonly used to probe the pentose phosphate pathway (PPP).
Introduction to ¹³C Tracers in Metabolic Research
Stable isotope tracers, particularly those enriched with ¹³C, are powerful tools for elucidating metabolic pathways and quantifying fluxes. By introducing a ¹³C-labeled substrate into a biological system, researchers can track the incorporation of the labeled carbon atoms into downstream metabolites. The resulting mass isotopomer distributions, measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, provide a detailed fingerprint of metabolic activity.
D-Ribose is a central molecule in cellular metabolism, serving as a key precursor for the synthesis of nucleotides (ATP, GTP, etc.) and nucleic acids (RNA and DNA). The pentose phosphate pathway is the primary route for de novo ribose synthesis. Supplying cells with exogenous D-Ribose-¹³C-1 allows for the direct investigation of its uptake and subsequent metabolic fate.
Metabolic Fate of D-Ribose-¹³C-1: Theoretical Labeling Patterns
Upon entering the cell, D-Ribose is phosphorylated to Ribose-5-phosphate (R5P) by ribokinase. The ¹³C label remains at the C1 position of R5P. From here, R5P can enter several key metabolic pathways:
-
Nucleotide Synthesis: R5P is a direct precursor for phosphoribosyl pyrophosphate (PRPP), which is essential for the de novo and salvage pathways of purine and pyrimidine synthesis. In this case, the ¹³C-1 of ribose will be incorporated into the ribose moiety of nucleotides and nucleic acids.
-
Non-oxidative Pentose Phosphate Pathway (PPP): R5P can be converted to other sugar phosphates, such as fructose-6-phosphate (F6P) and glyceraldehyde-3-phosphate (G3P), through the reversible reactions of the non-oxidative PPP. The ¹³C-1 of R5P will be transferred to different carbon positions in these glycolytic intermediates. Specifically, through the action of transketolase and transaldolase, the C1 of ribose can be expected to label the C1 and C3 positions of F6P and the C1 position of G3P.
-
Glycolysis and TCA Cycle: The F6P and G3P produced from the non-oxidative PPP can then enter glycolysis. The ¹³C label will subsequently appear in pyruvate and lactate. If pyruvate enters the tricarboxylic acid (TCA) cycle via pyruvate dehydrogenase, the ¹³C-1 of pyruvate will be lost as ¹³CO₂. However, if pyruvate enters via pyruvate carboxylase, the label will be incorporated into oxaloacetate and other TCA cycle intermediates.
Visualizing the Metabolic Fate of D-Ribose-¹³C-1
Caption: Metabolic pathways of D-Ribose-¹³C-1.
Comparison with an Alternative Tracer: [1,2-¹³C₂]glucose
[1,2-¹³C₂]glucose is a widely used tracer to assess the activity of the pentose phosphate pathway. The C1 and C2 of glucose are labeled.
-
Oxidative PPP: Metabolism through the oxidative PPP results in the loss of the ¹³C-1 of glucose as ¹³CO₂. The resulting Ribose-5-phosphate is labeled at the C1 position.
-
Glycolysis: Direct entry into glycolysis preserves the two-carbon labeled unit, leading to [2,3-¹³C₂]lactate.
The ratio of singly labeled (from PPP) to doubly labeled (from glycolysis) lactate provides a measure of relative PPP flux.
Comparative Data Summary
The following table compares the theoretical labeling patterns from D-Ribose-¹³C-1 with published experimental data for [1,2-¹³C₂]glucose. This comparison highlights how each tracer can provide distinct insights into cellular metabolism.
| Metabolite | Expected Labeling from D-Ribose-¹³C-1 (Theoretical) | Observed Labeling from [1,2-¹³C₂]glucose (Experimental)[1] | Insights Gained |
| Ribose-5-Phosphate | M+1 (predominantly) | M+1, M+2, and others depending on PPP cycling.[1] | D-Ribose-¹³C-1 directly measures uptake and incorporation into the ribose pool. [1,2-¹³C₂]glucose informs on de novo ribose synthesis via both oxidative and non-oxidative PPP. |
| Lactate | M+1 (from non-oxidative PPP and glycolysis) | M+1 (from oxidative PPP) and M+2 (from glycolysis).[1] | D-Ribose-¹³C-1 traces the contribution of ribose carbons to glycolysis. [1,2-¹³C₂]glucose allows for the calculation of the relative flux of the oxidative PPP to glycolysis. |
| Purine/Pyrimidine Ribose | M+1 | M+1, M+2, and others, reflecting the labeling of the precursor R5P pool. | D-Ribose-¹³C-1 directly traces the contribution of exogenous ribose to nucleotide synthesis. [1,2-¹³C₂]glucose traces the contribution of glucose to de novo nucleotide synthesis. |
| TCA Cycle Intermediates | M+1 (if entry via pyruvate carboxylase) | M+1, M+2, reflecting the labeling of the precursor acetyl-CoA and oxaloacetate pools. | Both tracers can provide information on anaplerotic pathways, but the specific labeling patterns will differ based on the initial labeled positions. |
Note: M+n refers to the mass isotopologue with 'n' ¹³C atoms.
Experimental Protocols
General Protocol for ¹³C Labeling in Cultured Cells
-
Cell Culture: Plate cells at a desired density and allow them to adhere and reach the desired confluency.
-
Media Preparation: Prepare culture medium containing D-Ribose-¹³C-1 at a known concentration. The standard ribose concentration in the medium should be replaced with the labeled ribose. It is crucial to use dialyzed fetal bovine serum to minimize the presence of unlabeled ribose and other potentially interfering metabolites.
-
Labeling: Remove the existing medium from the cells, wash with phosphate-buffered saline (PBS), and add the prepared ¹³C-labeling medium. The duration of labeling will depend on the metabolic pathway of interest and the turnover rate of the target metabolites. For rapid pathways like glycolysis and the PPP, a few hours may be sufficient to approach isotopic steady state.
-
Metabolite Extraction: After the desired labeling period, rapidly quench metabolism and extract the metabolites. This is typically done by aspirating the medium, washing the cells with a cold saline solution, and then adding a cold extraction solvent (e.g., 80% methanol).
-
Sample Preparation: The cell extracts are then processed for analysis. This may involve separating the polar metabolites from lipids and proteins, followed by drying and derivatization, depending on the analytical platform.
-
Mass Spectrometry Analysis: Analyze the mass isotopomer distributions of target metabolites using a mass spectrometer (e.g., GC-MS or LC-MS).
-
Data Analysis: The raw data is corrected for the natural abundance of ¹³C and other isotopes. The corrected mass isotopomer distributions are then used to infer metabolic pathway activity.
Experimental Workflow Diagram
Caption: General workflow for a ¹³C labeling experiment.
Conclusion
D-Ribose-¹³C-1 is a potentially valuable tracer for directly studying the uptake and metabolic fate of exogenous ribose, particularly its contribution to nucleotide synthesis and its entry into central carbon metabolism via the non-oxidative pentose phosphate pathway. While direct experimental data is currently limited in the public domain, its theoretical labeling patterns, when compared with established tracers like [1,2-¹³C₂]glucose, suggest it can offer unique insights. The general experimental protocol provided can be adapted for its use, and future studies employing this tracer will be crucial for building a comprehensive understanding of ribose metabolism in various biological contexts. Researchers are encouraged to carefully consider the specific biological questions they are addressing when choosing a ¹³C tracer to ensure the most informative experimental design.
References
Safety Operating Guide
Navigating the Disposal of D-Ribose-13C-1: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing D-Ribose-13C-1, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. While this compound is not classified as a hazardous substance, adherence to established protocols is essential to maintain a safe working environment and meet environmental standards. This guide provides a step-by-step operational plan for the safe handling and disposal of this isotopically labeled compound.
Immediate Safety and Handling Considerations
Prior to disposal, it is imperative to handle this compound with the appropriate safety measures. Although not considered hazardous, good laboratory practice dictates the use of personal protective equipment (PPE).
Recommended Personal Protective Equipment:
-
Gloves: To prevent skin contact.
-
Protective Goggles: To shield the eyes from potential dust particles.
-
Lab Coat: To protect clothing and skin.
-
Respiratory Protection: A NIOSH/CEN approved respirator is recommended when handling the powder form to avoid inhalation of dust.[1]
In the event of accidental contact, follow these first-aid measures:
-
After inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and consult a physician.[1]
-
After skin contact: Wash the affected area with soap and plenty of water.[1]
-
After eye contact: Flush the eyes with water as a precaution.[1]
-
After ingestion: Rinse the mouth with water and consult a physician.[1]
Quantitative Data Summary for this compound
For quick reference, the following table summarizes key information derived from safety data sheets.
| Parameter | Value | Source |
| CAS Number | 70849-24-0 | [2][3] |
| Molecular Formula | ¹³C C₄H₁₀O₅ | [2] |
| Molecular Weight | 151.12 g/mol | [2] |
| Appearance | White to light yellow powder/solid | [4] |
| Storage Temperature | +4°C or room temperature | [1][2] |
| Hazard Classification | Not a hazardous substance or mixture | [3][5] |
Experimental Protocol: Step-by-Step Disposal Procedure
The disposal of this compound should be conducted in accordance with federal, state, and local environmental regulations.[1] The following protocol provides a generalized procedure for laboratory settings.
Materials Required:
-
Original this compound container
-
Appropriate PPE (gloves, goggles, lab coat)
-
Designated and labeled waste container for non-hazardous chemical waste
-
Access to a licensed disposal company or institutional waste management service
Procedure:
-
Preparation: Ensure all required PPE is worn correctly. The disposal procedure should be carried out in a well-ventilated area to avoid dust formation.[1]
-
Container Management: Whenever possible, leave the this compound in its original container.[5] This prevents misidentification of the waste. Do not mix with other waste materials.[5]
-
Small Quantities (Uncontaminated): For small amounts of unused, uncontaminated this compound, it can be disposed of as a non-hazardous solid waste.
-
Carefully sweep up the solid material, avoiding dust generation.
-
Place the material in a designated, sealed, and clearly labeled waste container.
-
-
Contaminated Material: If the this compound is contaminated with other substances, the disposal protocol for the contaminating material should be followed. If the contaminant is hazardous, the entire mixture must be treated as hazardous waste.
-
Solutions: If the this compound is in a solution, absorb the liquid with an inert material (e.g., vermiculite, dry sand).
-
Scoop the absorbed material into a designated waste container.
-
Decontaminate the surface with an appropriate solvent if necessary.
-
-
Final Disposal: Offer the surplus and non-recyclable material to a licensed disposal company.[1] Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on approved waste management services.
-
Documentation: Maintain a record of the disposed material, including the name of the chemical, quantity, and date of disposal, in your laboratory's chemical inventory or waste log.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling D-Ribose-13C-1
This guide provides crucial safety and logistical information for the handling and disposal of D-Ribose-13C-1, a stable isotope-labeled sugar used in research. Adherence to these procedures is vital for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment are the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.[1][2][3][4]
| PPE Category | Item | Standard/Specification | Purpose |
| Eye/Face Protection | Safety Glasses | ANSI Z87.1-compliant with side shields or EN166 equivalent. | Protects eyes from dust particles and accidental splashes.[2] |
| Face Shield | To be worn over safety glasses. | Recommended for full-face splash protection. | |
| Hand Protection | Disposable Gloves | Nitrile gloves are recommended. | Prevents skin contact with the chemical.[2][5] |
| Body Protection | Laboratory Coat | Full-length. | Protects skin and personal clothing from contamination.[1][6] |
| Respiratory Protection | Dust Respirator | NIOSH (US) or CEN (EU) approved. | Required when handling the powder and dust generation is possible.[1][2] |
Operational Plan: Step-by-Step Handling Procedure
Follow these steps to ensure the safe handling of this compound in a laboratory setting.
-
Preparation and Inspection:
-
Donning PPE:
-
Put on a full-length lab coat.
-
Don safety glasses with side shields.
-
Put on nitrile gloves. Ensure they are the correct size and have been inspected for tears or holes.
-
-
Handling this compound:
-
Post-Handling:
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1]
-
Clean the work surface with an appropriate solvent.
-
Properly remove and dispose of gloves.
-
Disposal Plan: Step-by-Step Procedure
This compound is not classified as a hazardous substance.[8] However, proper disposal is necessary to maintain a safe and compliant laboratory. Stable isotope-labeled waste is generally treated similarly to common chemical waste.[]
-
Segregation:
-
Do not mix this compound waste with other waste streams, especially hazardous materials.[8]
-
-
Containerization:
-
Place solid waste in a clearly labeled, sealed container.
-
For solutions, use a non-reactive, sealed container.
-
-
Labeling:
-
Label the waste container clearly as "Non-Hazardous Waste" and specify the contents, including "this compound".
-
-
Disposal:
-
Dispose of the waste in accordance with all local, state, and federal regulations.[8]
-
Consult with your institution's Environmental Health and Safety (EH&S) department for specific guidance on non-hazardous chemical waste disposal.[]
-
Empty containers should be thoroughly rinsed before being discarded or recycled.
-
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. isotope.com [isotope.com]
- 2. goldbio.com [goldbio.com]
- 3. safety.rochester.edu [safety.rochester.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
